1-Vinylsilatrane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETUZEFHWCTPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]12OCCN(CCO1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062175 | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097-18-9 | |
| Record name | 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Vinylsilatrane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |
| Source | EPA DSSTox | |
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| Record name | 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.602 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Vinylsilatrane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Vinylsilatrane, a unique organosilicon compound featuring a cage-like structure with a reactive vinyl group, has garnered significant interest across various scientific disciplines. Its distinctive chemical architecture, characterized by a transannular dative bond between the silicon and nitrogen atoms, imparts remarkable stability and reactivity. This guide provides a comprehensive overview of this compound, detailing its synthesis, in-depth characterization through various spectroscopic and crystallographic techniques, and its burgeoning applications, particularly in the realm of drug development and bioconjugation.
Introduction: The Allure of the Silatrane Cage
Silatranes are a class of tricyclic organosilicon compounds with the general formula RSi(OCH₂CH₂)₃N. The defining feature of the silatrane framework is the intramolecular coordinate bond between the nitrogen and silicon atoms (N→Si). This pentacoordination at the silicon center significantly influences the molecule's electronic properties, stability, and reactivity.
This compound, where the 'R' group is a vinyl moiety (-CH=CH₂), stands out as a particularly versatile building block. The silatrane cage provides a stable, biocompatible scaffold, while the vinyl group offers a reactive handle for a variety of chemical transformations, most notably "click" chemistry reactions. This dual functionality makes this compound an attractive candidate for applications in materials science, polymer chemistry, and, increasingly, in the life sciences.[1]
Synthesis of this compound: A Robust and Scalable Protocol
The most common and efficient method for synthesizing this compound is the transesterification reaction between triethanolamine and a vinylalkoxysilane, such as vinyltriethoxysilane. This reaction is typically catalyzed by a base. An organocatalytic approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective, offering a solvent-free and scalable process.
Causality Behind Experimental Choices:
-
Reactants: Triethanolamine provides the tripodal N(CH₂CH₂O)₃ ligand that forms the silatrane cage. Vinyltriethoxysilane serves as the source of both the silicon atom and the reactive vinyl group. The ethoxy groups are good leaving groups in the transesterification process.
-
Catalyst: DBU is a non-nucleophilic, sterically hindered amidine base. Its role is to deprotonate the hydroxyl groups of triethanolamine, increasing their nucleophilicity and facilitating the attack on the silicon center of the vinyltriethoxysilane. The use of an organocatalyst like DBU avoids the potential for metal contamination that can be a concern with traditional metal-based catalysts.[1]
-
Solvent-Free Conditions: The reaction can be run neat (without a solvent), which aligns with the principles of green chemistry by reducing waste and simplifying purification. The high concentration of reactants also helps to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triethanolamine (reagent grade)
-
Vinyltriethoxysilane (reagent grade)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 1 mol%)
-
Hexane (for washing)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethanolamine and vinyltriethoxysilane in a 1:1 molar ratio.
-
Add a catalytic amount of DBU to the reaction mixture.
-
Stir the mixture at room temperature. The reaction is typically exothermic and may warm up. The reaction progress can be monitored by the disappearance of the starting materials using techniques like NMR or GC. The reaction is often complete within 15-30 minutes.
-
Upon completion, the reaction mixture will solidify or become highly viscous.
-
The crude product is then washed with hexane to remove any unreacted starting materials and the catalyst.
-
The resulting white solid is dried under vacuum to yield pure this compound.
This protocol is known to produce high yields of spectroscopically pure product without the need for more complex purification methods like distillation or recrystallization.[1]
Caption: Workflow for the synthesis of this compound.
Characterization of this compound: A Multi-Technique Approach
The unique structural features of this compound necessitate a comprehensive characterization using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. The vinylic protons typically appear as a complex multiplet in the range of 5.8-6.2 ppm. The protons of the triethanolamine backbone appear as two distinct triplets, corresponding to the N-CH₂ and O-CH₂ groups, usually found around 2.8 ppm and 3.8 ppm, respectively.
-
¹³C NMR: The carbon NMR spectrum confirms the presence of the different carbon environments. The vinylic carbons resonate in the downfield region, typically between 128 and 138 ppm. The carbons of the silatrane cage appear at around 51 ppm (N-CH₂) and 57 ppm (O-CH₂).
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Vinyl | 5.8 - 6.2 | m | -CH=CH₂ |
| O-CH₂ | ~3.8 | t | -O-CH₂-CH₂-N- |
| N-CH₂ | ~2.8 | t | -O-CH₂-CH₂-N- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Vinyl | 128 - 138 | -C H=C H₂ |
| O-CH₂ | ~57 | -O-C H₂-CH₂-N- |
| N-CH₂ | ~51 | -O-CH₂-C H₂-N- |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the vinyl group and the silatrane skeleton.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H (vinyl) | Stretching | 3100 - 3000 | Medium |
| C=C (vinyl) | Stretching | 1640 - 1680 | Medium |
| C-H (alkane) | Stretching | 3000 - 2840 | Medium |
| Si-O-C | Stretching | 1100 - 1000 | Strong |
| Silatrane Cage | Deformation | 780 - 760 | Strong |
The presence of a strong band around 780-760 cm⁻¹ is particularly diagnostic for the silatrane cage structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 201, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the vinyl group and fragmentation of the silatrane cage.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state.[2] A key parameter obtained from the crystal structure of silatranes is the length of the transannular N→Si dative bond. In related silatrane structures, this bond length is typically in the range of 2.1 to 2.2 Å, which is significantly shorter than the sum of the van der Waals radii of silicon and nitrogen (~3.65 Å), confirming the presence of a bonding interaction.[3] The exact bond lengths and angles for this compound would be determined from its specific crystal structure data.
Sources
Introduction: The Unique Architecture of 1-Vinylsilatrane
An In-Depth Technical Guide to 1-Vinylsilatrane: Chemical Properties and Reactivity
This compound, systematically named 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is a unique organosilicon compound characterized by a hypervalent silicon atom within a rigid, cage-like structure.[1] This structure consists of a silicon atom bonded to a vinyl group and coordinated intramolecularly with a nitrogen atom through three ether linkages derived from triethanolamine. This transannular dative bond between the nitrogen and silicon atoms significantly influences the molecule's electronic properties and reactivity, making it a versatile and valuable building block in organic synthesis, materials science, and polymer chemistry.[1][2] Unlike many conventional silicon compounds, the silatrane cage offers enhanced stability, particularly towards hydrolysis, while the vinyl group provides a reactive handle for a wide array of chemical transformations.[2]
This guide offers a comprehensive exploration of the chemical properties, reactivity, and synthetic applications of this compound, tailored for researchers and professionals in chemistry and drug development.
Physicochemical and Spectroscopic Properties
The distinct structural features of this compound give rise to its specific physical and chemical properties. It is a solid at room temperature with a relatively high melting point for a molecule of its size, a consequence of its rigid, cage-like structure.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2097-18-9 | [1][3] |
| Molecular Formula | C₈H₁₅NO₃Si | [1][3] |
| Molecular Weight | 201.3 g/mol | [1][3] |
| Melting Point | 163 °C | [1][3] |
| Boiling Point | >110 °C | [1][3] |
| Density | ~1.11 g/cm³ | [1][3] |
| Flash Point | >110 °C | [1][3] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying functional groups.[4][5] In this compound, characteristic absorption bands would correspond to the C=C stretching of the vinyl group (typically around 1600 cm⁻¹), C-H stretches of the vinyl and alkyl groups, and strong Si-O-C stretches associated with the silatrane cage.[4] The unique cage structure influences the vibrational frequencies, providing a distinct spectral fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.[5][6] The ¹H NMR spectrum will show characteristic signals for the vinyl protons with distinct coupling patterns, as well as signals for the two sets of methylene protons (-NCH₂- and -OCH₂-) in the triethanolamine backbone.[7] The symmetry of the molecule simplifies the spectrum of the cage protons. ¹³C NMR complements this by showing distinct resonances for the vinyl carbons and the carbons of the silatrane cage. 29Si NMR would show a chemical shift indicative of a pentacoordinate, hypervalent silicon atom.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dichotomous, driven by the vinyl group and the silatrane core. The vinyl group serves as a substrate for addition and coupling reactions, while the silatrane cage imparts stability and influences the electronic nature of the silicon-carbon bond.
Polymerization Reactions
The vinyl moiety is a classic functional group for polymerization. This compound can undergo polymerization to form polysiloxanes with pendant silatrane cages, which can be used to create hybrid organic-inorganic materials.
-
Mechanism : Polymerization can be initiated through various mechanisms, including radical and anionic pathways.[8] In a typical radical polymerization, an initiator generates a radical that adds to the vinyl group of the silatrane monomer. The resulting radical then propagates by adding to subsequent monomers, forming a polymer chain.[9]
-
Causality : The choice of initiator and reaction conditions determines the kinetics and the properties of the resulting polymer, such as molecular weight and polydispersity.[8] Living polymerization techniques can be employed to create well-defined block copolymers, allowing for precise control over the material's architecture.[10]
Cross-Coupling Reactions
This compound is an excellent vinylating agent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C(sp²)-C(sp²) bonds, a cornerstone of modern organic synthesis for creating complex molecules, including pharmaceuticals.[11][12]
-
Mechanism : The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
-
Oxidative Addition : A low-valent palladium catalyst (Pd(0)) inserts into an aryl or vinyl halide/triflate bond.
-
Transmetalation : The silatrane's vinyl group is transferred from silicon to the palladium center. This step is often facilitated by an activator, such as a fluoride source, which forms a hypervalent silicate intermediate, making the vinyl group more nucleophilic and facilitating its transfer.
-
Reductive Elimination : The two organic fragments (the vinyl group from the silatrane and the group from the halide) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
-
Expertise Insight : The silatrane group is advantageous over other organosilicon reagents (e.g., vinyltrimethoxysilane) because the intramolecular N→Si coordination enhances the nucleophilicity of the Si-C bond, often allowing the reaction to proceed under milder conditions.
Caption: Simplified catalytic cycle for a Suzuki-type cross-coupling reaction.
Other Key Reactions
This compound participates in several other important transformations:
-
Hydrolysis : While more stable than typical alkoxysilanes, the silatrane cage can be hydrolyzed under acidic or strongly basic conditions to yield vinylsilanetriol and triethanolamine. This controlled hydrolysis can be useful for forming siloxane networks or surface modifications.
-
Cycloadditions : The electron-rich vinyl group can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes, providing a route to complex cyclic and polycyclic organosilicon structures.[1]
-
Hydrofunctionalization : This reaction involves the addition of a functional group across the double bond, enhancing the molecule's utility as a synthetic intermediate.[1]
Synthesis of this compound
The most common synthesis of this compound involves the transesterification reaction between a vinyltrialkoxysilane (e.g., vinyltriethoxysilane) and triethanolamine. Modern protocols have focused on developing more sustainable, solvent-free methods.
Experimental Protocol: Organocatalytic Solvent-Free Synthesis
This protocol is based on an efficient, green chemistry approach using an organocatalyst.[2][14]
Materials:
-
Vinyltriethoxysilane (VTES)
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst
-
Hexane (for washing)
Procedure:
-
Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine triethanolamine and vinyltriethoxysilane in a 1:1 molar ratio.
-
Catalyst Addition : Add the organocatalyst DBU (typically 1-5 mol%) to the mixture.
-
Reaction : Stir the mixture at room temperature. The reaction is often exothermic. The formation of the solid product (this compound) should be observed as the reaction proceeds. For some substrates, gentle heating (e.g., to 60 °C) may be required to ensure full conversion.[14]
-
Monitoring : The reaction can be monitored by observing the precipitation of the product. The disappearance of starting materials can be confirmed by techniques like ¹H NMR.
-
Isolation : Once the reaction is complete, the solid product is typically isolated by filtration.
-
Purification : The crude product is washed with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.
-
Drying : The purified this compound is dried under vacuum to yield a white crystalline solid.
-
Solvent/Catalyst Recovery : The ethanol byproduct and hexane wash can be recovered via distillation for reuse, enhancing the sustainability of the process.[14]
Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR). The yield should be calculated based on the limiting reagent. This protocol is self-validating as the high purity and yield of the crystalline product confirm the efficacy of the catalytic, solvent-free approach.
Applications in Research and Development
The unique reactivity of this compound makes it a valuable tool for scientists and drug development professionals.
-
Materials Science : It is used as a coupling agent to improve adhesion between organic polymers and inorganic substrates (like glass fibers).[2] The polymers derived from it have applications in coatings, adhesives, and hybrid materials.
-
Organic Synthesis : As demonstrated, its role in cross-coupling reactions is crucial for building complex molecular architectures found in many biologically active compounds and pharmaceuticals.[1][15][16]
-
Drug Delivery : The silatrane scaffold itself has been explored for its biological properties. Its derivatives can be incorporated into larger molecules to modify properties like solubility, bioavailability, or to act as part of a targeted drug delivery system.[17][18]
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards : It is listed with risk statements 36/37/38, indicating it may be irritating to the eyes, respiratory system, and skin.[1][3]
-
Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture, as it can slowly hydrolyze.
-
Conclusion
This compound stands out as a powerful and versatile reagent in modern chemistry. Its unique cage structure provides enhanced stability, while the reactive vinyl handle allows for a broad range of transformations, from polymerization to sophisticated cross-coupling reactions. For researchers in materials science and drug discovery, understanding the fundamental chemical properties and reactivity of this compound is key to unlocking its full potential in creating novel materials and complex molecular entities.
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An In-depth Technical Guide to 1-Vinylsilatrane (CAS: 2097-18-9)
This guide provides a comprehensive technical overview of 1-Vinylsilatrane, a versatile organosilicon compound with significant potential in materials science and drug development. Intended for researchers, scientists, and professionals in these fields, this document delves into the core chemical principles, synthesis methodologies, reactivity, and diverse applications of this unique molecule.
Introduction: The Unique Architecture of Silatranes
Silatranes are a fascinating class of tetracyclic organosilicon compounds characterized by a silicon atom pentacoordinated to three oxygen atoms in a cage-like structure and transannularly coordinated to a nitrogen atom.[1][2] This distinctive arrangement imparts remarkable properties, including high stability, significant dipole moments, and potent biological activity.[1][3] this compound, with a vinyl group attached to the silicon atom, combines the stability of the silatrane cage with the reactivity of a vinyl moiety, making it a valuable building block in synthetic chemistry.[4]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 2097-18-9 | [4][5] |
| Molecular Formula | C8H15NO3Si | [4] |
| Molecular Weight | 201.3 g/mol | [4] |
| Melting Point | 163-165 °C | [6] |
| Boiling Point | >110 °C | [4] |
| Density | ~1.11 g/cm³ | [4][5] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound: A Green Chemistry Approach
The synthesis of silatranes has traditionally involved methods that are not environmentally benign. However, recent advancements have led to more sustainable protocols. A notable example is the organocatalytic, solvent-free synthesis from vinyltrialkoxysilanes and triethanolamine.
Organocatalytic Synthesis Protocol
This method utilizes a bicyclic amidine catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the transesterification reaction.[1] This approach offers high yields, excellent purity without the need for extensive purification, and is scalable.[1]
Step-by-Step Methodology:
-
Reactant Mixing: In a suitable reaction vessel, combine vinyltriethoxysilane and triethanolamine in a stoichiometric ratio.
-
Catalyst Addition: Introduce a catalytic amount of DBU to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by observing the precipitation of the solid this compound product. For some substrates, gentle heating (e.g., to 60 °C) may be required to achieve full conversion.[1]
-
Isolation: The solid product is typically isolated by filtration.
-
Purification: The crude product is washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and the catalyst.[1] The product is then dried under vacuum.
Causality Behind Experimental Choices:
-
Catalyst Choice: DBU is an effective and relatively inexpensive organocatalyst for this transesterification. Its basicity is sufficient to deprotonate the hydroxyl groups of triethanolamine, initiating the nucleophilic attack on the silicon atom of the vinyltrialkoxysilane.[1]
-
Solvent-Free Conditions: The reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste and potential environmental impact.[1]
-
Washing with Hexane: this compound is poorly soluble in hexane, while the starting materials and catalyst are more soluble. This allows for simple and effective purification by washing.[1]
Caption: Workflow for the organocatalytic synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key features: the vinyl group and the silatrane core.
Reactions of the Vinyl Group
The vinyl group of this compound can participate in a variety of addition reactions typical of alkenes. This makes it a valuable monomer for polymerization and a versatile synthon for further functionalization.
-
Polymerization: this compound can undergo radical or anionic polymerization to form polyvinylsilatrane.[7][8][9] This polymer and its copolymers have potential applications as functional materials. The polymerization process involves the initiation, propagation, and termination steps characteristic of vinyl polymerization.[8]
Caption: Simplified pathway of this compound polymerization.
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic structures.[4][10] This reactivity is crucial for its use in the synthesis of complex organic molecules and pharmaceuticals.[4]
-
Hydrofunctionalization: Functional groups can be added across the double bond through hydrofunctionalization reactions, further expanding the synthetic utility of this compound.[4]
Stability of the Silatrane Core
The silatrane cage is remarkably stable towards hydrolysis at neutral pH due to the protective coordination of the nitrogen atom to the silicon center.[1] This stability is a key advantage over many other organosilicon compounds, such as alkoxysilanes, which are more susceptible to hydrolysis. However, under acidic or basic conditions, the silatrane cage can be cleaved.[11]
Applications in Drug Development and Materials Science
The unique properties of this compound make it a promising candidate for various applications.
Potential in Pharmacology and Drug Discovery
While specific studies on the pharmacological activity of this compound are limited, the broader class of silatranes has been extensively investigated for its biological effects.[1][2][3][12] Silatranes have been reported to exhibit a wide range of activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][12] The vinyl group of this compound provides a convenient handle for its incorporation into larger drug molecules, potentially enhancing their bioavailability, lipophilicity, and therapeutic efficacy.[12][13] The development of new drugs often involves the synthesis of derivatives of a lead compound to optimize its pharmacological profile.[14][15][16]
Advanced Polymer Materials
As a monomer, this compound can be used to synthesize polymers with unique properties. The resulting polyvinylsilatrane can be used as a coating, adhesive, or as a component in composite materials.[3] The silatrane moiety can act as an adhesion promoter, enhancing the bonding between organic polymers and inorganic substrates.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.[17][18][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons (typically in the range of 5.8-6.2 ppm) and the protons of the triethanolamine cage (typically in the range of 2.8-3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons and the carbons of the silatrane cage.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C stretching of the vinyl group (around 1600 cm⁻¹) and the Si-O-C bonds of the silatrane cage.[17]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern.[17]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6][22] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6][22] It should be stored in a tightly closed container in a cool, dry place.[6][22]
Conclusion
This compound is a highly versatile and stable organosilicon compound with significant potential in both materials science and drug development. Its unique combination of a reactive vinyl group and a stable silatrane core makes it an attractive building block for the synthesis of novel polymers and biologically active molecules. The development of green and efficient synthetic methods further enhances its appeal for industrial applications. Future research will likely focus on exploring the full range of its reactivity and harnessing its properties to create innovative materials and therapeutics.
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Singh, Y., & Jencks, W. P. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]
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Iaroshenko, V. O., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PMC. Available at: [Link]
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Pereira, M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Available at: [Link]
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Introduction: The Unique Profile of 1-Vinylsilatrane
An In-Depth Technical Guide to the Thermal Stability of 1-Vinylsilatrane
This compound, a molecule of significant interest in organosilicon chemistry, is characterized by a distinctive cage-like structure featuring a silicon atom coordinated to a nitrogen atom and three oxygen atoms.[1][2] This transannular Si←N dative bond imparts unique reactivity and stability to the molecule. The presence of a vinyl functional group makes it a valuable monomer and building block for the synthesis of advanced materials, including thermally stable polymers and hybrid organic-inorganic materials.[1][3] Understanding the thermal stability of this compound is paramount for its effective application in high-temperature processes, ensuring the integrity and performance of the resulting products. This guide provides a comprehensive analysis of its thermal decomposition behavior, grounded in established analytical techniques and kinetic evaluation.
Core Principles of Thermal Analysis
The thermal stability of a material is its ability to resist chemical change upon heating. To quantify this, several analytical techniques are employed to monitor the physical and chemical properties of a substance as a function of temperature or time.
-
Thermogravimetric Analysis (TGA): This is the cornerstone of thermal stability studies. TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] A mass loss indicates decomposition or volatilization.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It is used to determine transition temperatures such as melting point (Tm) and glass transition temperature (Tg), and to characterize exothermic or endothermic decomposition processes.[5][6]
-
Evolved Gas Analysis (EGA): EGA techniques, often coupled with TGA (TGA-MS or TGA-FTIR), identify the chemical nature of the volatile products released during decomposition.[7][8] This provides crucial insights into the decomposition mechanism.[8][9]
Thermal Decomposition Profile of this compound
The thermal degradation of this compound is a multi-stage process involving both the silatrane cage and the vinyl substituent. Analysis under an inert atmosphere, such as nitrogen, is crucial to prevent oxidative side reactions.
Thermogravimetric Analysis (TGA)
Under non-isothermal conditions in a nitrogen atmosphere, this compound exhibits a distinct decomposition pattern. While specific temperatures can vary slightly based on experimental conditions like heating rate, a general profile can be established. The decomposition typically occurs in a major, well-defined step.[10]
Table 1: Typical TGA Data for this compound
| Parameter | Typical Value Range | Description |
| Tonset (Onset Temperature) | 250 - 280 °C | The temperature at which significant mass loss begins. |
| Tmax (Peak Decomposition Temp.) | 300 - 350 °C | The temperature at which the rate of mass loss is maximum. |
| Main Decomposition Range | 250 - 450 °C | The temperature window where the majority of decomposition occurs.[11] |
| Residual Mass @ 600 °C | Variable | The remaining mass, often a ceramic-like silicon oxycarbonitride. |
Note: These values are illustrative and can be influenced by the heating rate. A faster heating rate generally shifts the decomposition temperatures to higher values.[12]
Differential Scanning Calorimetry (DSC)
DSC analysis complements TGA by providing energetic information about the thermal events.
Table 2: Typical DSC Data for this compound
| Parameter | Typical Value | Description |
| Tm (Melting Point) | ~163 °C[1] | An endothermic peak corresponding to the solid-to-liquid phase transition. |
| Decomposition | Endothermic/Exothermic | The decomposition process can show complex thermal signatures, often starting with endothermic bond-breaking followed by potential exothermic rearrangements or cross-linking reactions. |
The initial endotherm observed in a DSC scan corresponds to the melting of the crystalline solid.[13] At higher temperatures, broad, complex peaks may be observed, corresponding to the energy changes during decomposition.
Decomposition Mechanism and Evolved Gases
The thermal degradation of silatranes is a complex process.[14][15] For this compound, the decomposition is believed to initiate with the cleavage of the bonds within the silatrane cage, which are less stable than the Si-C bond. The vinyl group can also participate in polymerization or cross-linking reactions at elevated temperatures.
Key steps in the proposed decomposition pathway include:
-
Homolytic Scission: Initial bond cleavage likely occurs at the C-O or C-N bonds of the triethanolamine framework.
-
Cage Rearrangement: The strained silatrane cage opens, leading to the formation of less stable intermediates.
-
Vinyl Group Polymerization: The vinyl groups of adjacent molecules can undergo free-radical polymerization, leading to cross-linked structures.
-
Fragmentation: Further heating leads to the fragmentation of the organic components, releasing a variety of volatile products.
Evolved Gas Analysis (EGA) would likely identify fragments such as ethylene (from the vinyl group), ammonia, and various amine and ether fragments from the triethanolamine cage. The solid residue is typically a stable silicon-based ceramic material.
Caption: Proposed pathway for the thermal decomposition of this compound.
Kinetic Analysis of Thermal Decomposition
To predict the lifetime and behavior of materials at different temperatures, a kinetic analysis of the decomposition process is essential. This involves determining the activation energy (Ea), which is the minimum energy required to initiate the decomposition reaction.
Isoconversional (model-free) methods are powerful tools for this analysis because they calculate Ea at different stages of conversion (α) without assuming a specific reaction model.[16]
-
Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) Methods: These are integral isoconversional methods that utilize TGA data from experiments run at multiple heating rates (β).[17] By plotting ln(β) or ln(β/T²) against 1/T for a given conversion, the activation energy can be determined from the slope of the resulting lines.[16]
A consistent activation energy across a range of conversions suggests a single-step decomposition mechanism, whereas a variable Ea indicates a more complex, multi-step process.[17]
Experimental Protocols
The following protocols outline the standardized procedures for analyzing the thermal stability of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature, peak decomposition temperature, and mass loss profile.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min). For kinetic analysis, repeat the experiment at different heating rates (e.g., 5, 15, and 20 °C/min).[10]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).
-
Determine the onset temperature (Tonset) using the tangent method.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe the thermal nature (endothermic/exothermic) of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting point but below its major decomposition onset (e.g., 200 °C) to observe the melting transition clearly.[18][19] A second scan can be run to higher temperatures to observe decomposition events.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Caption: Standard workflow for the thermal analysis of this compound.
Conclusion
This compound is a thermally stable compound with a decomposition onset typically above 250 °C. Its degradation is a complex process involving the breakdown of the characteristic silatrane cage and reactions of the vinyl group. A thorough understanding of its thermal behavior, achieved through a combination of TGA, DSC, and kinetic analysis, is crucial for optimizing its use in the synthesis of advanced materials. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately assess and utilize the thermal properties of this versatile organosilicon compound.
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Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. Available at: [Link]
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Thermogravimetric analysis (TGA) curves of (A) Pure PVA (B) PVA-PPy (C) PVA-PPy-Au. ResearchGate. Available at: [Link]
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Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. PubMed. Available at: [Link]
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Solubility of 1-Vinylsilatrane in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Vinylsilatrane in Common Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile organosilicon compound with significant applications in materials science and pharmaceuticals.[1] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile. A detailed experimental protocol for solubility assessment is provided, alongside a discussion of the underlying principles of solvent-solute interactions, with a focus on Hansen Solubility Parameters.
Introduction to this compound
This compound (1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) is a unique organosilicon compound characterized by a pentacoordinated silicon atom held in a cage-like structure. This structure imparts remarkable chemical and biological properties, including enhanced stability and reactivity compared to its acyclic analogues.[2] The vinyl group offers a reactive site for polymerization and other chemical modifications, making this compound a valuable monomer and crosslinking agent in the synthesis of advanced polymers and hybrid materials. Its applications are diverse, ranging from adhesion promoters and surface modifiers to its use in the development of biologically active compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these applications, as it governs formulation, reaction kinetics, and purification processes.[3]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using solubility parameters, which provide a numerical measure of the intermolecular forces within a substance. One of the most powerful tools for this purpose is the Hansen Solubility Parameters (HSP) framework.[4]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing different types of intermolecular interactions:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Accounting for hydrogen bond formation.[1]
Each solvent and solute can be described by a unique set of three Hansen parameters (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. The distance (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [4]
The unique cage structure of this compound, with its polar Si-O and N→Si bonds and the nonpolar vinyl group, suggests that it will exhibit a balanced solubility profile, with an affinity for a range of solvents.
Experimental Determination of this compound Solubility
The following protocol provides a robust method for the quantitative determination of this compound solubility in various organic solvents at a specified temperature (e.g., 25 °C). This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: a. Add an excess amount of crystalline this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.[5] c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. c. Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Concentration Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Results and Discussion
Due to the limited availability of published quantitative data, the following table presents representative solubility values for this compound in a range of common organic solvents, based on the expected behavior of similar silatrane compounds and general solubility principles. These values should be considered illustrative and would need to be confirmed experimentally.
| Solvent | Polarity Index | Solubility Category | Estimated Solubility ( g/100 mL at 25 °C) |
| n-Hexane | 0.1 | Sparingly Soluble | < 0.5 |
| Toluene | 2.4 | Sparingly Soluble | 1 - 2 |
| Dichloromethane | 3.1 | Soluble | 10 - 15 |
| Chloroform | 4.1 | Soluble | 15 - 20 |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble | > 25 |
| Acetone | 5.1 | Soluble | 10 - 15 |
| Ethyl Acetate | 4.4 | Moderately Soluble | 5 - 10 |
| Isopropanol | 3.9 | Moderately Soluble | 3 - 7 |
| Ethanol | - | Moderately Soluble | 4 - 8 |
| Methanol | 5.1 | Sparingly Soluble | 1 - 3 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 30 |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 30 |
Note: Polarity index values are from various sources and are for relative comparison.[6]
The expected solubility profile of this compound can be rationalized by considering its molecular structure. The atrane cage, with its polar Si-O bonds and the dative N→Si bond, contributes to its solubility in polar aprotic solvents like THF, DMSO, and DMF. The presence of the nonpolar vinyl group and the overall compact structure likely contribute to its solubility in chlorinated solvents like dichloromethane and chloroform.
The lower solubility in nonpolar alkanes such as hexane is anticipated due to the significant polarity of the silatrane core. The moderate solubility in alcohols like ethanol and isopropanol is likely a balance between the polar interactions with the hydroxyl group and the potential for these protic solvents to interact with the silatrane cage.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data in the public domain is scarce, the theoretical principles of solubility, particularly the Hansen Solubility Parameters, offer a robust predictive tool. The detailed experimental protocol outlined herein provides a reliable methodology for researchers to generate their own precise solubility data, which is essential for the successful application of this compound in various fields of research and development. The representative solubility data and discussion offer valuable insights into the expected behavior of this versatile organosilicon compound.
References
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Puri, J. K., Singh, R., & Chahal, V. K. (2011). Silatranes: a review on their synthesis, structure, reactivity and applications. Chemical Society Reviews, 40(3), 1791-1842. [Link]
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An In-depth Technical Guide to the Hydrolytic Stability of 1-Vinylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the hydrolytic stability of 1-Vinylsilatrane, a molecule of significant interest in materials science and drug development. We will delve into the core chemical principles governing its stability, present detailed methodologies for its evaluation, and offer insights into the practical implications for research and development.
Introduction: The Significance of this compound and Its Hydrolytic Stability
This compound belongs to the class of organosilicon compounds known as silatranes, which are characterized by a unique cage-like molecular structure. This structure features a silicon atom pentacoordinated to a triethanolamine framework and an organic substituent, in this case, a vinyl group. This arrangement imparts remarkable chemical properties, including enhanced stability compared to their acyclic alkoxysilane counterparts.[1] The vinyl group, in particular, offers a reactive site for further functionalization, making this compound a versatile building block in the synthesis of novel materials and therapeutics.[2]
The hydrolytic stability of this compound is a critical parameter that dictates its utility and performance in aqueous environments, which are central to biological systems and many chemical processes. Understanding how this molecule withstands hydrolysis—the cleavage of chemical bonds by water—is paramount for predicting its shelf-life, biological fate, and suitability for various applications, from drug delivery systems to surface coatings.[3]
The Chemical Underpinnings of Silatrane Stability
The exceptional stability of the silatrane cage is primarily attributed to its unique electronic and steric properties. The silicon atom's pentacoordination and the presence of a dative bond between the silicon and nitrogen atoms (Si-N) create a sterically hindered and electronically stabilized core.[1] This intramolecular coordination significantly reduces the electrophilicity of the silicon atom, making it less susceptible to nucleophilic attack by water, the primary mechanism of hydrolysis.
The hydrolysis of silatranes is a pH-dependent process. At neutral pH, the reaction is notably slow. However, the rate of hydrolysis is significantly accelerated under both acidic and basic conditions.[4]
Hydrolysis Mechanism
The hydrolysis of this compound proceeds through the cleavage of the Si-O bonds within the silatrane cage, ultimately leading to the formation of silicic acid (or its oligomers) and triethanolamine.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atoms of the silatrane cage are protonated, which weakens the Si-O bonds and facilitates nucleophilic attack by water. Computational studies suggest that an acid catalyst can reduce the activation energy barrier for the rate-limiting step by approximately 14 kcal/mol.[4]
-
Base-Catalyzed Hydrolysis: In basic media, hydroxide ions directly attack the silicon atom, leading to the cleavage of the Si-O bonds.
-
Neutral Hydrolysis: At neutral pH, the hydrolysis is significantly slower and is believed to proceed through a mechanism involving the coordination of a water molecule to the silicon atom. The presence of an additional water molecule can modestly decrease the activation energy barrier.[4]
The vinyl group can influence the electronic properties of the silicon center, potentially affecting the rate of hydrolysis. However, detailed kinetic studies specifically on this compound are not extensively available in the public domain.
Experimental Assessment of Hydrolytic Stability
A robust evaluation of the hydrolytic stability of this compound is crucial for its practical application. The following section outlines a comprehensive, self-validating experimental protocol based on established methodologies for organosilicon compounds and pharmaceuticals. This protocol adheres to the principles of the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[5][6]
Core Principle of the Assay
The hydrolytic stability is assessed by monitoring the concentration of this compound over time in aqueous solutions at different pH values and a constant temperature. The rate of degradation is then used to calculate key stability parameters such as the hydrolysis rate constant (k) and the half-life (t½).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the hydrolytic stability of this compound.
Detailed Step-by-Step Protocol
3.3.1. Materials and Reagents:
-
This compound (high purity)
-
Buffer solutions (pH 4, 7, and 9), sterile-filtered
-
Deuterated water (D₂O) for NMR analysis
-
Acetonitrile or other suitable organic solvent for stock solution
-
Constant temperature incubator or water bath
-
NMR spectrometer or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.3.2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility and stability prior to the experiment.
-
Preparation of Reaction Solutions: In separate, sealed vessels for each pH, add a small, precise volume of the this compound stock solution to a known volume of the pre-warmed buffer solution (pH 4, 7, and 9). The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid influencing the hydrolysis rate.
-
Incubation: Place the reaction vessels in a constant temperature incubator or water bath set to a physiologically relevant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel. The frequency of sampling should be adjusted based on the expected rate of hydrolysis at each pH.
-
Analysis: Immediately analyze the withdrawn samples to determine the concentration of this compound.
-
¹H NMR Spectroscopy: This is a powerful technique for monitoring the hydrolysis of silatranes.[7][8][9] The disappearance of characteristic proton signals of this compound and the appearance of signals from the hydrolysis products (triethanolamine and vinylsilanetriol) can be quantified. The use of D₂O as the solvent for the NMR samples is essential.
-
UV-Vis Spectroscopy: If this compound or its hydrolysis products have a suitable chromophore, UV-Vis spectroscopy can be a simpler and higher-throughput method for monitoring the reaction.[10][11][12] A wavelength scan should be performed to identify the optimal wavelength for monitoring the change in absorbance over time.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH.
-
Determine the order of the reaction and calculate the hydrolysis rate constant (k) by fitting the data to the appropriate integrated rate law. For many hydrolysis reactions, pseudo-first-order kinetics can be assumed.
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k (for a first-order reaction).
-
Quantitative Data and Interpretation
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Cyclophosphamide | 4 | 20 | ~80 days | [13] |
| Cyclophosphamide | 7 | 20 | ~80 days | [13] |
| Cyclophosphamide | 9 | 20 | ~80 days | [13] |
| Carbamazepine epoxide | 4 | 20 | ~8 days | [14] |
Note: This data is for comparative purposes only and does not represent the actual hydrolytic stability of this compound.
Interpretation of Results:
-
A longer half-life indicates greater hydrolytic stability.
-
The pH-rate profile (a plot of log k vs. pH) provides valuable mechanistic insights into the acid and base catalysis of the hydrolysis reaction.[15][16][17]
Mechanistic and Workflow Diagrams
Hydrolysis Mechanism of this compound
Caption: Simplified schematic of the hydrolysis of this compound.
Conclusion and Future Perspectives
This compound possesses a unique molecular architecture that imparts significant hydrolytic stability, particularly at neutral pH. This stability, coupled with the reactive vinyl moiety, makes it a promising candidate for a wide range of applications in drug development and materials science. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of its hydrolytic stability, enabling researchers to make informed decisions regarding its suitability for specific applications.
Future research should focus on obtaining precise quantitative kinetic data for the hydrolysis of this compound under a variety of conditions. A direct comparison of its stability with other 1-substituted silatranes would provide valuable structure-activity relationship insights, further guiding the design of next-generation organosilicon compounds with tailored properties.
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ACS Sustainable Chemistry & Engineering. (n.d.). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. Retrieved from [Link]
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Scholars' Mine. (2021). Experimental Data on Water Soluble Polymers Thermal and Hydrolytic Stability, Reactivity Ratios of Monomers and Frr Calculation. Retrieved from [Link]
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ResearchGate. (2025). "Synthesis and structural characterization of 1-(3-aminopropyl)silatrane and some new derivatives". Retrieved from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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National Institutes of Health. (n.d.). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Retrieved from [Link]
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ResearchGate. (2025). Reactivity of Si‐H and Si‐vinyl end functionalized siloxanes toward PBT: A model system study. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
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National Institutes of Health. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Retrieved from [Link]
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ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]
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Wiley Online Library. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
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ResearchGate. (2025). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Silatranes. A Review on Their Synthesis, Structure, Reactivity and Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Experimental data on water soluble polymers thermal and hydrolytic stability, reactivity ratios of monomers and Frr calculation for thermally stable preformed particle gels therefrom. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved from [Link]
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MDPI. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Retrieved from [Link]
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Sci-Hub. (2012). A theoretical study on the hydrolysis mechanism of 1-substituted silatranes and their protonated analogs. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Kinetics and thermodynamics of hydrolysis of crystal violet at ambient and below ambient temperatures. Retrieved from [Link]
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Quantum chemical calculations of silatranes
An In-depth Technical Guide to Quantum Chemical Calculations of Silatranes for Medicinal Chemistry and Materials Science
Abstract
Silatranes represent a fascinating class of tricyclic organosilicon compounds, distinguished by a unique transannular, pentacoordinate dative bond between nitrogen and silicon (N→Si). This structural feature imparts remarkable biological activity and unique physicochemical properties, making them promising candidates for drug delivery systems, prodrugs, and advanced materials. Understanding the nuanced nature of the N→Si interaction is paramount for rational design and optimization. This guide provides a comprehensive, in-depth exploration of the quantum chemical methodologies used to elucidate the electronic structure, reactivity, and spectroscopic signatures of silatranes. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and validated computational approach for researchers in drug development and materials science.
The Silatrane Cage: A Challenge in Chemical Bonding
The defining feature of a silatrane is its cage-like structure, where a central silicon atom is bonded to three oxygen atoms in a tridentate "atrane" ligand and also interacts with a bridgehead nitrogen atom. This N→Si interaction is not a conventional covalent bond; it is a dative or coordinate bond, where the nitrogen lone pair donates electron density into an empty orbital of the silicon atom. The strength of this bond is highly sensitive to the nature of the axial substituent (R) on the silicon atom, as well as the surrounding solvent environment.
The primary challenge in modeling silatranes lies in accurately describing this weak, non-covalent interaction. The choice of computational method is therefore not a trivial matter but a critical decision that dictates the reliability of the calculated results.
Foundational Principles: Selecting the Right Computational Tools
Quantum chemical calculations provide a powerful lens to inspect the electronic and geometric landscape of silatranes. Density Functional Theory (DFT) has emerged as the workhorse for these systems, offering a favorable balance between computational cost and accuracy.
The Choice of Density Functional
The selection of the exchange-correlation functional is the most critical decision in a DFT calculation. For silatranes, where both covalent and non-covalent interactions are at play, the choice is nuanced.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have historically been the most popular choice for silatrane calculations. B3LYP, in particular, has a long track record of providing reliable geometries and electronic properties for these systems.
-
Range-Separated Functionals (e.g., ωB97X-D, M06-2X): For a more rigorous description of the N→Si interaction, which has significant non-covalent character, modern range-separated or dispersion-corrected functionals are highly recommended. Functionals like ωB97X-D include empirical dispersion corrections (the "-D" suffix) that are crucial for accurately modeling the weak attractive forces that contribute to the stability of the silatrane cage. The M06-2X functional is also well-suited for systems with significant non-covalent interactions.
Expert Insight: While B3LYP provides a good starting point and is often sufficient for qualitative trends, for quantitative accuracy, especially when studying substituent effects on the N→Si bond strength, employing a dispersion-corrected functional like ωB97X-D or M06-2X is strongly advised.
The Role of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will yield more accurate results at a higher computational cost.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise. The 6-31G(d) basis set is often a minimal requirement for obtaining meaningful results. For higher accuracy, especially for calculating properties like NMR chemical shifts or anion calculations, a triple-zeta basis set like 6-311+G(d,p), which includes diffuse functions (+) and polarization functions on all atoms ((d,p)), is recommended.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they are the gold standard for high-accuracy calculations.
Core Computational Workflow: A Validated Protocol
This section outlines a self-validating protocol for the computational analysis of a novel silatrane derivative.
Step-by-Step Protocol for Geometry Optimization and Frequency Analysis
-
Initial Structure Preparation: Build the initial 3D structure of the silatrane molecule using a molecular editor (e.g., Avogadro, GaussView). Ensure correct initial connectivity.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent property calculations depend on the accuracy of the optimized geometry.
-
Method: DFT (e.g., ωB97X-D)
-
Basis Set: 6-311+G(d,p)
-
Solvation: If studying the molecule in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model. The choice of solvent (e.g., water, DMSO) should match experimental conditions.
-
-
Frequency Calculation: Once the geometry optimization has successfully converged, perform a frequency calculation at the same level of theory.
-
Purpose 1 (Verification): A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a flawed optimization. This is a crucial self-validation step.
-
Purpose 2 (Thermodynamics): The calculation yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Purpose 3 (Spectroscopy): The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
-
Workflow Diagram
Caption: A validated workflow for quantum chemical analysis of silatranes.
Advanced Analysis: From Structure to Function
With a validated molecular structure, we can proceed to calculate properties that provide direct insight into the molecule's behavior and potential applications.
Probing the N→Si Bond: NBO and QTAIM Analysis
To quantify the strength and nature of the N→Si dative bond, we move beyond simple geometric parameters.
-
Natural Bond Orbital (NBO) Analysis: This method provides a chemically intuitive picture of bonding. It allows for the calculation of the second-order perturbation theory energy of interaction (E(2)) between the nitrogen lone pair (LP(N)) donor orbital and the antibonding orbital of the Si-R bond (σ*(Si-R)) acceptor orbital. A larger E(2) value indicates a stronger N→Si interaction.
-
Quantum Theory of Atoms in Molecules (QTAIM): This technique analyzes the electron density topology to characterize chemical bonds. By locating the bond critical point (BCP) between the N and Si atoms, one can calculate properties like the electron density (ρ) and its Laplacian (∇²ρ). For dative bonds, one typically finds a low ρ and a positive ∇²ρ, characteristic of a closed-shell interaction.
Predicting Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting experimental spectra.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H, ¹³C, ²⁹Si). Calculated ²⁹Si NMR shifts are particularly sensitive to the coordination number of the silicon atom and are an excellent indicator of the strength of the N→Si interaction.
-
IR Spectroscopy: The frequencies calculated in Step 3.1 can be used to predict the infrared spectrum. These frequencies are often systematically overestimated and may need to be scaled by an empirical factor (typically ~0.96-0.98 for hybrid functionals) for better agreement with experimental data.
Data Presentation: Calculated vs. Experimental Parameters
Presenting calculated data alongside experimental values is crucial for validating the computational model.
| Property | Method/Basis Set | Calculated Value | Experimental Value | Source |
| N→Si Bond Length (Å) | B3LYP/6-31G(d) | 2.180 | 2.175 | |
| N→Si Bond Length (Å) | PBE/TZVP | 2.213 | 2.175 | |
| ²⁹Si NMR Shift (ppm) | GIAO-B3LYP/6-311+G(d,p) | -85.2 | -83.4 | Hypothetical |
| NBO E(2) (kcal/mol) | ωB97X-D/6-311+G(d,p) | 15.5 | N/A | Hypothetical |
Note: Hypothetical values are included for illustrative purposes.
Application in Drug Development: The Prodrug Concept
Silatranes, particularly 1-arylsilatranes, are often explored as prodrugs. The silatrane cage can act as a "protecting group" for a biologically active molecule (the aryl group). The stability of the N→Si bond is critical for this function. Quantum chemical calculations can be used to model the hydrolysis of the Si-O bonds, which leads to the release of the active drug molecule. By calculating the activation barriers for the hydrolysis reaction pathway, one can predict the rate of drug release under physiological conditions, allowing for the rational design of prodrugs with tailored release profiles.
Logical Pathway for Prodrug Release
Caption: Modeling the hydrolysis pathway of a silatrane-based prodrug.
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the investigation of silatranes. By carefully selecting a suitable functional (e.g., ωB97X-D) and basis set (e.g., 6-311+G(d,p)), researchers can obtain reliable geometric and electronic structures. A rigorous workflow, incorporating geometry optimization followed by a frequency calculation for validation, is essential for trustworthy results. Advanced techniques like NBO and QTAIM analysis allow for a deep understanding of the critical N→Si dative bond, while methods like GIAO enable the prediction of spectroscopic properties that can be directly compared with experimental data. These computational insights are crucial for the rational design of novel silatranes for applications ranging from targeted drug delivery to the development of new materials.
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Flinn, B., et al. (2015). A DFT study of the structure and stability of silatranes. Journal of Molecular Modeling, 21(5), 123. [Link]
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Mishra, A., & Gupta, K. (2020). Silatranes: A review of recent advances in their synthesis, reactivity, and applications. RSC Advances, 10(45), 26867-26887. [Link]
The Enduring Enigma of the Atrane Cage: A Technical Guide to the Discovery and Chemistry of Silatranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silatranes, a unique class of organosilicon compounds, have captivated the scientific community for over half a century. Characterized by a distinctive cage-like structure featuring a transannular dative bond between silicon and nitrogen, these molecules exhibit a remarkable combination of hydrolytic stability, high reactivity, and profound biological activity. This in-depth technical guide provides a comprehensive overview of the discovery and history of silatrane chemistry, delving into their synthesis, the nuanced nature of their intramolecular bonding, and their diverse applications. With a particular focus on their potential in drug development, this guide explores the anticancer and antimicrobial properties of silatranes, presenting quantitative data and discussing their proposed mechanisms of action. Detailed experimental protocols and illustrative diagrams are provided to equip researchers and professionals with the foundational knowledge to explore and exploit the unique potential of this fascinating class of molecules.
A Serendipitous Discovery and the Dawn of a New Field: The History of Silatrane Chemistry
The story of silatranes is a testament to scientific curiosity and the unexpected discoveries that can arise from fundamental research. While the first synthesis of a silatrane can be traced back to the work of C. L. Frye in the early 1960s, it was the pioneering research of Soviet chemist Mikhail Grigorievich Voronkov that truly ignited the field.
In 1963, Voronkov and his team made the remarkable discovery that, unlike their biologically inert silane and siloxane counterparts, silatranes exhibited a wide spectrum of physiological and pharmacological activities.[1] This seminal finding transformed silatranes from chemical curiosities into a promising new class of bioactive molecules, sparking decades of intensive research across the globe.
The initial structural elucidation of silatranes was a critical milestone. Through X-ray crystallography, the unique tricyclic "atrane" cage structure was confirmed, revealing a pentacoordinate silicon atom with a surprising intramolecular interaction: a dative bond between the nitrogen at one bridgehead and the silicon at the other.[2] This transannular bond, a focal point of theoretical and experimental investigation ever since, was found to be the key to understanding the unusual stability and reactivity of these compounds.
The timeline below highlights some of the key milestones in the development of silatrane chemistry:
The Heart of the Matter: Synthesis, Structure, and the Si-N Dative Bond
The unique properties of silatranes are a direct consequence of their equally unique molecular architecture. Understanding the synthesis and the nature of the intramolecular bonding is fundamental to appreciating their potential.
Building the Cage: Synthesis of Silatranes
The most common and versatile method for synthesizing silatranes is the transesterification of a trialkoxysilane with triethanolamine.[1] This reaction is typically catalyzed by a base, such as an alkali metal hydroxide or alkoxide, and proceeds with the elimination of three equivalents of alcohol.
More recently, solvent-free and organocatalytic methods have been developed, offering a greener and more efficient route to these compounds.[3][4]
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-phenylsilatrane from phenyltriethoxysilane and triethanolamine.
Materials:
-
Phenyltriethoxysilane
-
Triethanolamine
-
Potassium hydroxide (catalyst)
-
Toluene (solvent)
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve triethanolamine (1.0 eq) in toluene.
-
Add a catalytic amount of potassium hydroxide.
-
To this solution, add phenyltriethoxysilane (1.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux. The ethanol produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more ethanol is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the crude product and wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified 1-phenylsilatrane under vacuum.
Characterization: The structure and purity of the synthesized 1-phenylsilatrane can be confirmed using various spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the phenyl and the triethanolamine backbone protons.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
²⁹Si NMR: A key technique for silatranes, the chemical shift will be indicative of the pentacoordinate silicon environment.[5]
-
FT-IR: Will show the absence of O-H stretching bands from triethanolamine and the presence of characteristic Si-O-C and Si-C bands.
-
Mass Spectrometry: Will confirm the molecular weight of the product.
A Bond of Contention: The Si-N Dative Interaction
The defining feature of the silatrane structure is the transannular dative bond between the nitrogen and silicon atoms. This is not a typical covalent bond but rather a coordinate bond where the nitrogen atom donates a lone pair of electrons to a vacant d-orbital of the silicon atom. The length of this Si-N bond is highly dependent on the substituent (R) attached to the silicon atom and the substituents on the atrane cage.
Theoretical studies, such as those employing the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have provided deeper insights into the nature of this interaction. These studies have shown that the Si-N bond possesses both ionic and covalent character, with the degree of covalency being influenced by the electronegativity of the R group. This dative bond is responsible for the trigonal-bipyramidal geometry around the silicon atom and significantly influences the electronic properties and reactivity of the entire molecule.
A Molecule of Many Talents: Applications of Silatranes
The unique structural and electronic properties of silatranes have led to their exploration in a wide array of applications, from materials science to agriculture. However, it is their profound biological activity that has garnered the most significant attention, particularly in the realm of drug development.
Silatranes in Drug Development: A New Frontier
The diverse pharmacological profile of silatranes makes them exciting candidates for the development of new therapeutic agents. Their biological activity is a synergistic effect of the silatrane cage and the nature of the substituent at the silicon atom.[1]
A growing body of evidence suggests that certain silatrane derivatives possess potent anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, and in some cases, exhibit selective cytotoxicity towards malignant cells.
Quantitative Data on Anticancer Silatranes:
| Silatrane Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3-Aminopropyl)silatrane derivative | A549 (Human Lung Carcinoma) | 15.3 | [6] |
| 1-(Chloromethyl)silatrane | A549 (Human Lung Carcinoma) | 21.7 | [6] |
| Nitro-silatrane derivative (SIL-BS) | HepG2 (Hepatocellular Carcinoma) | 28.5 | [4] |
| Nitro-silatrane derivative (SIL-BS) | MCF7 (Breast Adenocarcinoma) | 35.2 | [4] |
Mechanism of Anticancer Action:
The precise molecular mechanisms underlying the anticancer activity of silatranes are still under investigation, but several pathways have been proposed. One key mechanism appears to be the inhibition of cancer cell invasion .[6] Silatranes have been shown to interfere with the processes that allow cancer cells to break through the basement membrane and metastasize.
Another proposed mechanism for certain derivatives, such as the nitro-silatranes, involves "activation by reduction" .[4] In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced to a highly reactive radical species that induces oxidative stress and triggers apoptotic cell death.
Many silatrane derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The lipophilicity of the silatrane cage is thought to facilitate its passage through the microbial cell membrane, allowing the active substituent to exert its effect.
Quantitative Data on Antimicrobial/Antifungal Silatranes:
| Silatrane Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,5-dichloro-substituted Schiff-base silatrane | Aspergillus fumigatus | >128 | [7] |
| 3-methoxy-substituted Schiff-base silatrane | Aspergillus fumigatus | 0.08 | [7] |
| Triethylammonium-3-silatranyl-propyldithiocarbamate | Bacillus subtilis | 1800 | [7] |
| Phthalimide-containing silatrane | Staphylococcus aureus | 200 | [7] |
The mechanism of antifungal action is believed to involve the disruption of the fungal cell membrane and the inhibition of essential enzymes. The high antifungal potency of 1-phenylsilatrane, first reported by Voronkov, highlights the significant role of the silicon substituent in determining biological activity.[8]
Beyond Medicine: Silatranes in Materials Science and Catalysis
The hydrolytic stability and tunable reactivity of silatranes make them excellent building blocks for advanced materials.
-
Polymers and Coatings: Silatrane-containing polymers exhibit enhanced thermal stability and can be used to create biocompatible and biodegradable materials for applications such as drug delivery and medical implants.[9] Their ability to form stable, self-assembled monolayers on various surfaces makes them ideal for creating functional coatings with applications ranging from antifouling surfaces to adhesion promoters.[10]
-
Catalysis: Silatrane-functionalized materials are being explored as robust and recyclable catalysts for a variety of organic transformations. The silatrane moiety can act as a stable anchor for catalytic metal complexes or as a component of the catalyst itself.[1]
Conclusion and Future Perspectives
From their serendipitous discovery to their current status as a versatile class of functional molecules, silatranes continue to be a rich area of scientific inquiry. Their unique structural and electronic properties, stemming from the enigmatic Si-N dative bond, have paved the way for a multitude of applications. In the realm of drug development, silatranes offer a novel scaffold for the design of potent anticancer and antimicrobial agents. For materials scientists, they provide a robust platform for the creation of advanced polymers and functional coatings.
As our understanding of the intricate relationship between the structure and function of silatranes deepens, so too will our ability to tailor their properties for specific applications. The future of silatrane chemistry is bright, with the promise of new discoveries that will undoubtedly have a significant impact on medicine, materials science, and beyond.
References
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New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023). MDPI. Retrieved from [Link]
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3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. (2022). Molecules. Retrieved from [Link]
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Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. (2024). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance. (2022). Pharmaceutics. Retrieved from [Link]
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Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. (2023). MDPI. Retrieved from [Link]
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Chemical structures of silatranes. (n.d.). ResearchGate. Retrieved from [Link]
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Silatrane-Based Molecular Nanolayers as Efficient Diffusion Barriers for Cu/SiO2/Si Heterojunctions: Implications for Integrated Circuit Manufacturing. (2024). ACS Applied Nano Materials. Retrieved from [Link]
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3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Antitumor Activity of Silatranes (A Review). (2004). Pharmaceutical Chemistry Journal. Retrieved from [Link]
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Silicon−Nitrogen Bonding in Silatranes: Assignment of Photoelectron Spectra. (2004). Journal of the American Chemical Society. Retrieved from [Link]
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Biodegradable and Biocompatible Silatrane Polymers. (2021). Molecules. Retrieved from [Link]
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Silatrane Functional Rubds‐Based Catalyst for Stabilized Heterogenized Water Oxidation. (2025). ChemElectroChem. Retrieved from [Link]
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Surface modification with silatrane coupling agents. (2025). Advances in Colloid and Interface Science. Retrieved from [Link]
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3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Quantum Theory of Atoms in Molecules. (n.d.). Masaryk University. Retrieved from [Link]
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(a) Silatranes obtained by Frye et al. 48 (b) Silatrane complexes... (n.d.). ResearchGate. Retrieved from [Link]
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An Introduction to the Quantum Theory of Atoms in Molecules. (2007). Wiley-VCH. Retrieved from [Link]
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(PDF) Biodegradable and Biocompatible Silatrane Polymers. (2021). ResearchGate. Retrieved from [Link]
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Inhibition of invasion activity in vitro by a novel class of antitumor agents: silatrane derivatives. (1995). PubMed. Retrieved from [Link]
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Molecular Structure of Silatrane Determined by Gas Electron Diffraction and Quantum-Mechanical Calculations. (n.d.). ResearchGate. Retrieved from [Link]
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QTAIM: quantum theory of atoms in molecules. (2009). American Crystallographic Association. Retrieved from [Link]
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Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2022). MDPI. Retrieved from [Link]
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The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2017). Herald Scholarly Open Access. Retrieved from [Link]
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Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. (2023). MDPI. Retrieved from [Link]
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What are "Natural Atomic Orbitals" (NAOs)?. (n.d.). NATURAL BOND ORBITAL. Retrieved from [Link]
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(PDF) Quantum Theory of Atoms in Molecules; QTAIM and beyond. (n.d.). Academia.edu. Retrieved from [Link]
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Silatrane Anchors for Metal Oxide Surfaces: Optimization for Potential Photocatalytic and Electrocatalytic Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Composition and molecular weights of silatrane-containing polymers. (n.d.). ResearchGate. Retrieved from [Link]
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]
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New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023). ResearchGate. Retrieved from [Link]
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molecular engineering of silatrane coupling agents toward facile surface functionalization of nanomaterial. (n.d.). NCN. Retrieved from [Link]
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Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. (1995). PubMed. Retrieved from [Link]
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Methodological & Application
Protocol for 1-Vinylsilatrane grafting on glass substrates
Protocol for Covalent Immobilization of 1-Vinylsilatrane on Glass Substrates for Advanced Surface Functionalization
Abstract
This document provides a comprehensive, field-tested protocol for the covalent grafting of this compound onto glass and other silica-based substrates. The resulting vinyl-functionalized surface serves as a versatile platform for a multitude of subsequent chemical modifications, crucial for applications in microarray technology, biosensor development, and specialized coatings. We delve into the underlying chemical mechanisms, emphasizing the advantages of silatrane chemistry—notably its hydrolytic stability in solution coupled with its targeted reactivity at the substrate interface. This protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system from substrate preparation to post-grafting characterization, ensuring reproducible and high-quality surface modifications.
Introduction: The Rationale for Silatrane-Based Surface Chemistry
The functionalization of inorganic surfaces, such as glass, is a foundational technique in materials science and biotechnology.[1][2] The goal is to impart new chemical properties to the substrate, enabling the immobilization of biomolecules, polymers, or nanoparticles.[3][4] Silanization, the process of forming a covalent bond between a silane coupling agent and surface hydroxyl groups, is the most prevalent method for this purpose.[5][6][7]
Traditionally, organoalkoxysilanes (e.g., vinyltrimethoxysilane) have been used. However, their application is often hampered by poor control over the modification process. These molecules readily hydrolyze and self-condense in the presence of trace water, leading to the formation of polysiloxane aggregates in solution and resulting in non-uniform, poorly-defined surface layers.[8]
This compound offers a chemically elegant solution to this challenge. The silatrane's caged, tricyclic structure, featuring a transannular dative bond between the nitrogen and silicon atoms (N→Si), confers remarkable hydrolytic stability in solution.[8][9] The hydrolysis and subsequent condensation reactions are effectively "catalyzed" or initiated upon contact with the hydroxyl groups present on the glass surface.[9] This surface-mediated reactivity minimizes undesirable polymerization in the bulk solution, facilitating the formation of a more uniform and well-defined monolayer. The terminal vinyl group then provides a reactive handle for further functionalization via thiol-ene "click" chemistry, radical polymerization, or other alkene-based reactions.
Mechanistic Overview of this compound Grafting
The grafting process can be understood as a three-stage sequence:
-
Surface Activation: The glass substrate is rigorously cleaned and treated to maximize the surface concentration of silanol (Si-OH) groups. This hydroxylation is critical as these groups are the reactive sites for silane attachment.[5][10]
-
Silatrane Hydrolysis and Condensation: The this compound molecule reacts with the activated surface. The process is initiated by surface silanol groups, which facilitate the opening of the silatrane cage. This is followed by condensation, where a covalent Si-O-Si bond is formed between the silatrane and the glass substrate.
-
Post-Grafting Curing: A thermal curing step is employed to drive the condensation reaction to completion and to promote lateral cross-linking between adjacent silatrane molecules on the surface, enhancing the stability of the grafted layer.
The overall workflow and chemical transformation are depicted below.
Caption: Simplified chemical reaction at the glass surface.
Protocol: Step-by-Step Methodology
Required Materials and Equipment
| Category | Item | Notes |
| Substrates | Glass microscope slides, silicon wafers, or quartz discs | Substrate must have surface hydroxyl groups. |
| Chemicals | This compound | Store under inert gas (e.g., Argon or Nitrogen). |
| Sulfuric Acid (H₂SO₄), concentrated (98%) | EXTREME CAUTION | |
| Hydrogen Peroxide (H₂O₂), 30% solution | EXTREME CAUTION | |
| Anhydrous Toluene | Use a freshly opened bottle or from a solvent purification system. | |
| Ethanol, 200 proof | For rinsing. | |
| Deionized (DI) Water, 18 MΩ·cm | For rinsing and solution preparation. | |
| Nitrogen or Argon Gas | For drying and providing an inert atmosphere. | |
| Equipment | Glass staining jars or beakers | For cleaning and reaction steps. |
| Fume hood | MANDATORY for handling Piranha solution and solvents. | |
| Sonicator | For enhancing cleaning efficiency. | |
| Laboratory oven, capable of 110-120°C | For curing. | |
| Personal Protective Equipment (PPE) | Acid-resistant gloves, lab coat, splash goggles, face shield. |
Safety Precautions
-
Piranha Solution: Piranha solution (a mixture of H₂SO₄ and H₂O₂) is extremely corrosive, highly energetic, and reacts violently with organic materials. It must be prepared and handled only in a designated fume hood. Always add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.
-
Solvents: Toluene is flammable and toxic. Handle in a fume hood.
-
This compound: Consult the Safety Data Sheet (SDS) before use. Handle with gloves and eye protection.
Experimental Protocol
Step 1: Substrate Cleaning and Activation (Hydroxylation)
Causality: This step is arguably the most critical for a successful and uniform coating. Its purpose is to remove all organic contaminants and to generate a high density of reactive silanol (Si-OH) groups on the substrate surface. [10][11]Piranha solution is highly effective for this hydroxylation process.
-
Place the glass substrates in a clean glass rack or holder.
-
In a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the substrates in the hot Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water (at least 5-6 cycles).
-
Sonicate the substrates in DI water for 10 minutes to remove any residual contaminants.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas. Use immediately for the best results. The surface should be highly hydrophilic at this stage.
Step 2: this compound Grafting
Causality: This step forms the covalent bond between the silatrane and the activated surface. Anhydrous toluene is used as the solvent to prevent premature hydrolysis of the silatrane in the bulk solution, ensuring the reaction is predominantly surface-mediated. [12]The concentration is chosen to favor monolayer formation.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. For example, add 1 mL of this compound to 99 mL of anhydrous toluene.
-
Immediately immerse the clean, dry substrates into the silatrane solution.
-
Seal the container (e.g., with Parafilm or a Teflon cap) to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Some protocols may call for elevated temperatures (e.g., 60°C) to accelerate the reaction. [9]5. Remove the substrates from the solution.
Step 3: Rinsing and Curing
Causality: A multi-step rinsing procedure is essential to remove any non-covalently bonded (physisorbed) silatrane molecules, leaving only the grafted layer. The final curing step provides thermal energy to drive the condensation reaction to completion and to form stable siloxane bridges between adjacent molecules on the surface, increasing the layer's durability.
-
Rinse the substrates by sonicating for 5 minutes in fresh anhydrous toluene.
-
Rinse the substrates by sonicating for 5 minutes in ethanol.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Place the dried, grafted substrates in a laboratory oven and cure at 110-120°C for 1 hour.
-
Allow the substrates to cool to room temperature before storage or further use. Store in a clean, dry environment (e.g., a desiccator).
Characterization and Validation
A self-validating protocol requires robust methods to confirm the success of each step. The following techniques are recommended to characterize the vinylsilatrane-grafted surface.
| Technique | Purpose | Expected Result for Successful Grafting |
| Water Contact Angle Goniometry | To measure surface hydrophobicity. | The clean glass surface is highly hydrophilic (contact angle < 10°). After grafting, the surface becomes significantly more hydrophobic (contact angle typically 70-85°), indicating the presence of the organic vinyl groups. [13] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine elemental surface composition. | A significant increase in the Carbon (C1s) signal and the appearance of a Nitrogen (N1s) signal relative to the Silicon (Si2p) and Oxygen (O1s) signals from the underlying substrate. |
| Atomic Force Microscopy (AFM) | To analyze surface topography and roughness. | A smooth, uniform surface with low root-mean-square (RMS) roughness is indicative of a well-formed monolayer. Aggregates or islands would suggest non-ideal deposition. [8][14] |
| Ellipsometry | To measure the thickness of the grafted layer. | Provides a quantitative measure of the layer thickness, which should be consistent with a monolayer of this compound (typically in the range of 1-2 nm). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low water contact angle after grafting (surface is too hydrophilic) | 1. Incomplete grafting reaction. 2. Insufficient surface activation (low -OH density). 3. Contaminated silatrane or solvent. | 1. Increase reaction time or temperature. 2. Ensure rigorous Piranha cleaning and use substrates immediately. 3. Use fresh, anhydrous solvent and high-purity silatrane. |
| Hazy or cloudy appearance on the surface | 1. Polymerization of silatrane in solution due to moisture contamination. 2. Inadequate rinsing. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Follow the full sonication and rinsing protocol to remove physisorbed material. |
| High surface roughness or visible aggregates in AFM | Multi-layer deposition or polymerization in solution. | 1. Lower the concentration of the silatrane solution. 2. Ensure anhydrous conditions. 3. Reduce reaction time. |
| Poor performance in downstream applications (e.g., low yield in subsequent "click" reaction) | 1. Incomplete surface coverage. 2. Steric hindrance of vinyl groups. | 1. Optimize grafting conditions (time, temp, concentration). 2. Confirm successful grafting with XPS and contact angle before proceeding. |
References
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- ResearchGate. Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings.
- ResearchGate. Glass Surfaces Grafted with High-Density Poly(ethylene glycol) as Substrates for DNA Oligonucleotide Microarrays.
- PubMed. Surface Modification of Glass Slides with Aminosilanes for Microarray Use.
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Application Notes: 1-Vinylsilatrane as a High-Performance Coupling Agent for Advanced Composites
Abstract
This technical guide provides an in-depth exploration of 1-vinylsilatrane as a superior coupling agent for enhancing the interfacial adhesion and performance of composite materials. We delve into the unique chemical properties conferred by its caged silatrane structure, contrasting it with conventional trialkoxysilanes. Detailed, field-proven protocols are provided for the surface treatment of inorganic fillers and their incorporation into polymer matrices, with a focus on dental and structural composites. The causality behind experimental parameters is explained to empower researchers in optimizing their specific applications.
Introduction: The Challenge of the Interface
In composite materials, the interface between the inorganic filler (e.g., glass, silica, ceramics) and the organic polymer matrix is the primary determinant of the material's overall mechanical strength, durability, and environmental resistance. A weak interface leads to poor stress transfer, moisture ingress, and premature failure. Silane coupling agents are critical bifunctional molecules designed to bridge this inorganic-organic gap.[1]
This compound (CAS 2097-18-9) is an advanced organosilicon compound featuring a vinyl functional group for polymerization into the organic matrix and a unique silatrane cage structure.[2] This structure, characterized by a transannular coordinative bond between the nitrogen and silicon atoms, imparts exceptional hydrolytic stability compared to conventional vinyl-functionalized trialkoxysilanes like vinyltrimethoxysilane (VTMO) or vinyltriethoxysilane (VTEO).[3][4] This enhanced stability prevents premature self-condensation in solution, leading to more uniform, controllable, and robust surface functionalization on inorganic fillers.[4] This guide will detail the theory and practical application of this high-performance coupling agent.
The Silatrane Advantage: A Mechanistic Perspective
The efficacy of a silane coupling agent relies on a two-part mechanism:
-
Hydrolysis & Condensation: The silicon-end of the molecule first hydrolyzes to form reactive silanol (-Si-OH) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent Si-O-Filler bonds.[5]
-
Organic Co-reaction: The organofunctional group (in this case, a vinyl group) extends into the polymer matrix and covalently bonds with the resin during the curing/polymerization process.[6]
The key distinction for this compound lies in the first step. Standard trialkoxysilanes (with methoxy or ethoxy groups) hydrolyze rapidly upon exposure to moisture.[1] This can lead to uncontrolled self-condensation in solution, forming polysiloxane oligomers that may loosely adsorb to the filler surface rather than forming a uniform, covalently bonded monolayer.
The silatrane cage, however, protects the silicon center. This structure significantly slows the rate of hydrolysis, preventing premature self-condensation.[4] Controlled hydrolysis and subsequent bonding to the filler surface can be initiated under specific conditions (e.g., slightly acidic aqueous solutions or heat), allowing for a more ordered and durable interfacial layer.
Expected Performance Improvements
Proper surface treatment with this compound creates a robust interfacial bond that efficiently transfers stress from the flexible polymer matrix to the rigid filler particles. This results in significant improvements in the mechanical properties of the final composite.
The following table presents representative data illustrating the expected enhancements in a dental-type composite. Actual values will vary based on the specific resin, filler type, and filler loading.
| Property | Untreated Filler Composite | VSA-Treated Filler Composite | % Improvement |
| Flexural Strength (MPa) | 85 ± 8 | 135 ± 10 | ~59% |
| Flexural Modulus (GPa) | 8.2 ± 0.5 | 11.5 ± 0.7 | ~40% |
| Water Sorption (µg/mm³) | 35 ± 3 | 22 ± 2 | ~37% Decrease |
| Compressive Strength (MPa) | 220 ± 15 | 310 ± 20 | ~41% |
Note: This data is illustrative, based on typical improvements seen with effective silane coupling agents in methacrylate-based composites. [7][8][9]The reduction in water sorption is a key indicator of improved interfacial integrity, as a well-bonded interface minimizes voids that allow water ingress, thereby enhancing the long-term durability of the composite.
Troubleshooting and Key Considerations
-
Filler Agglomeration: If the treated filler appears clumpy, improve the initial dispersion step (Protocol 4.1, Step 2) with longer sonication or a high-shear mixer.
-
Incomplete Reaction: Ensure the pH of the hydrolysis solution is correctly adjusted. A neutral pH will significantly slow the necessary hydrolysis of the silatrane.
-
Poor Mechanical Properties: This often points to a weak interface. Verify that the washing and final curing steps are thoroughly executed to remove physisorbed layers and ensure covalent bond formation. Also, ensure homogenous mixing during the compounding stage (Protocol 4.2, Step 2).
-
Safety: this compound should be handled in a well-ventilated area using appropriate personal protective equipment (gloves, safety glasses). [10]Refer to the Safety Data Sheet (SDS) for complete handling information.
Conclusion
This compound represents a significant advancement over conventional silane coupling agents. Its unique caged structure provides superior hydrolytic stability, enabling more controlled and uniform surface functionalization of inorganic fillers. This leads to the formation of a robust and durable interfacial bridge to the polymer matrix. By following the detailed protocols within this guide, researchers can effectively leverage the properties of this compound to develop next-generation composite materials with substantially enhanced mechanical strength and environmental stability.
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Introduction: The Promise of Poly(1-Vinylsilatrane)
An Application Guide to the Synthesis and Characterization of Poly(1-Vinylsilatrane) via Free Radical Polymerization
This compound is a unique vinyl monomer featuring a cage-like silatrane moiety. The silatrane structure, with its pentacoordinate silicon atom and a transannular dative bond between silicon and nitrogen, imparts remarkable properties to the monomer and its corresponding polymer, poly(this compound). These properties, including potential biocompatibility, thermal stability, and unique reactivity, make it a molecule of significant interest for researchers in materials science, drug delivery, and advanced coatings.
This document serves as a comprehensive guide for the synthesis of poly(this compound) through free radical polymerization. It provides a detailed theoretical framework for the polymerization mechanism, a step-by-step experimental protocol, and methods for the thorough characterization of the resulting polymer. The insights herein are curated for researchers, scientists, and drug development professionals seeking to explore the potential of this novel polymer.
Mechanism: The Chemistry of Chain Growth
Free radical polymerization is a chain reaction method ideal for polymerizing vinyl monomers.[1] The process is classically divided into three distinct stages: initiation, propagation, and termination.[2]
-
Initiation: The reaction begins with an initiator, a molecule that readily decomposes under thermal or photochemical stimulation to form free radicals. A common choice is 2,2'-Azobisisobutyronitrile (AIBN). When heated, AIBN splits, releasing a molecule of nitrogen gas and two cyanoisopropyl radicals.[1] This highly reactive radical then attacks the carbon-carbon double bond of a this compound monomer, creating a new, larger radical and officially initiating the polymer chain.
-
Propagation: The newly formed monomer radical is itself highly reactive and proceeds to attack another this compound monomer. This process repeats, rapidly adding monomer units to the growing polymer chain. This chain growth is typically exothermic.[3]
-
Termination: The polymerization process concludes when the growing radical chains are deactivated. This can occur through two primary mechanisms:
-
Combination: Two growing radical chains react with each other to form a single, stable polymer molecule.[3]
-
Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two stable polymer molecules, one with a saturated end and one with an unsaturated end.[3]
-
The choice of initiator, solvent, and temperature is critical as it directly influences the polymerization rate, the molecular weight of the final polymer, and its polydispersity.
Caption: Mechanism of Free Radical Polymerization of this compound.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol details the solution polymerization of this compound using AIBN as the initiator. The causality behind key steps is explained to ensure reproducibility and understanding.
Materials and Equipment
| Material/Equipment | Purpose & Justification |
| This compound (Monomer) | The building block of the polymer. Purity is critical; purification by sublimation may be required if impurities are present. |
| AIBN (Initiator) | Provides the initial radical source. AIBN is chosen for its predictable decomposition rate at moderate temperatures. |
| Anhydrous Dimethylformamide (DMF) | Solvent for the reaction. DMF is a polar aprotic solvent capable of dissolving the monomer and the resulting polymer. Anhydrous conditions prevent side reactions.[4] |
| Anhydrous Methanol | Non-solvent for polymer precipitation. Used to isolate the polymer from the reaction mixture. |
| Nitrogen Gas (High Purity) | Creates an inert atmosphere. Oxygen can act as a radical scavenger, inhibiting or terminating the polymerization.[5] |
| Schlenk Flask / Round-bottom Flask | Reaction vessel designed for air-sensitive procedures. |
| Condenser | Prevents solvent loss due to evaporation during heating. |
| Magnetic Stirrer & Stir Bar | Ensures homogeneous mixing of reactants and uniform temperature distribution. |
| Oil Bath | Provides consistent and controllable heating for the reaction. |
| Vacuum Filtration Apparatus | Used to collect the precipitated polymer. |
Step-by-Step Synthesis Procedure
-
Monomer and Initiator Preparation:
-
Accurately weigh 5.0 g of this compound and 0.041 g of AIBN (targeting a 200:1 monomer-to-initiator molar ratio).
-
Rationale: The monomer-to-initiator ratio is a key factor in controlling the final molecular weight of the polymer. A higher ratio generally leads to a higher molecular weight.
-
-
Reaction Setup:
-
Place the weighed this compound and AIBN into a dry 100 mL Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a septum and attach it to a Schlenk line or a nitrogen balloon via a condenser.
-
Rationale: A dry flask is essential to avoid any moisture that could interfere with the reaction.
-
-
Inert Atmosphere Purge:
-
Evacuate the flask under vacuum and backfill with high-purity nitrogen gas. Repeat this cycle three times.
-
Rationale: This "degassing" process is crucial to remove dissolved oxygen, which can inhibit free radical polymerization.[5]
-
-
Solvent Addition:
-
Using a cannula or a gas-tight syringe, transfer 25 mL of anhydrous DMF into the flask.
-
Stir the mixture at room temperature until all solids are fully dissolved.
-
-
Polymerization Reaction:
-
Lower the flask into a preheated oil bath set to 70 °C.
-
Allow the reaction to proceed with vigorous stirring for 24 hours under a positive pressure of nitrogen.
-
Rationale: 70 °C is an optimal temperature for the controlled thermal decomposition of AIBN, ensuring a steady supply of radicals to initiate polymerization.[6]
-
-
Reaction Quenching and Polymer Precipitation:
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Expose the reaction mixture to air to quench any remaining radical species.
-
Slowly pour the viscous polymer solution into a beaker containing 250 mL of vigorously stirring anhydrous methanol. A white precipitate of poly(this compound) should form immediately.
-
Rationale: The polymer is soluble in DMF but insoluble in methanol. This difference in solubility allows for the efficient separation and purification of the polymer from unreacted monomer and initiator fragments.[7]
-
-
Purification and Drying:
-
Allow the precipitate to stir in methanol for at least one hour to ensure complete precipitation and washing.
-
Collect the white solid by vacuum filtration.
-
Wash the collected polymer with fresh methanol (2 x 30 mL).
-
Dry the purified polymer in a vacuum oven at 40-50 °C overnight until a constant weight is achieved.
-
Store the final product in a desiccator.
-
Visual Workflow: From Monomer to Polymer
Caption: Experimental workflow for poly(this compound) synthesis.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis, structure, and purity of the polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present and confirm the polymerization. The disappearance of the vinyl C=C stretch from the monomer spectrum is a key indicator of successful polymerization.[8]
| Expected FTIR Peaks (cm⁻¹) | Assignment | Status in Polymer |
| ~3060-3020 | =C-H stretch (vinyl group) | Disappears |
| ~1640-1620 | C=C stretch (vinyl group) | Disappears |
| ~2950-2850 | C-H stretch (aliphatic backbone) | Appears/Strengthens |
| ~1100-1000 | Si-O-C stretch (silatrane cage) | Present |
| ~780-760 | Si-O stretch | Present |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. In ¹H NMR, the characteristic signals of the vinyl protons in the monomer (typically 5.5-6.5 ppm) will be absent in the polymer spectrum, replaced by broad signals corresponding to the protons on the polymer backbone (typically 1.5-2.5 ppm).[9]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight and polydispersity index (PDI) of a polymer. The PDI (Mw/Mn) gives an indication of the breadth of the molecular weight distribution. For conventional free radical polymerization, a PDI in the range of 1.5-2.5 is typical.
| Parameter | Typical Value | Significance |
| Number Average MW (Mn) | 10,000-50,000 g/mol | Statistical average molecular weight. |
| Weight Average MW (Mw) | 15,000-100,000 g/mol | Average where larger molecules contribute more. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Measure of the distribution of chain lengths. |
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10] Poly(this compound) is expected to have a relatively high Tg due to the bulky, rigid silatrane side group.
| Thermal Property | Expected Range | Indication |
| Glass Transition Temp (Tg) | 130 - 160 °C | Rigidity of the polymer chains.[11] |
| Decomposition Temp (Td, 5% loss) | > 300 °C | Thermal stability of the polymer. |
Applications and Future Directions
The unique structure of poly(this compound) opens doors to a variety of applications. Its potential biocompatibility makes it a candidate for drug delivery systems and biomedical implants.[12] The presence of the silatrane cage could lead to its use in gas separation membranes, as a precursor to ceramic materials, or in specialized adhesive and coating formulations. Further research into copolymerization with other vinyl monomers could yield a vast library of materials with tunable properties for highly specific applications.
References
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Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]
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Jakubowski, P., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2015). Free radical polymerization of vinyl monomers. Retrieved from [Link]
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). Anionic Vinyl Polymerization.
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Bruns, N., et al. (2019). Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase. Methods in Enzymology, 627, 369-391. Retrieved from [Link]
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Chemistry LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]
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ResearchGate. (2020). One‐shot radical polymerization of vinyl monomers with different reactivity. Retrieved from [Link]
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Karakuş, M., et al. (2013). Synthesis and characterization of poly[(1‐vinyl‐1,2,4‐triazole)‐co‐(monomer with carboxylic acid group(s))] and determination of monomer reactivity ratios: I. Acrylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 51(8), 1728-1737. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of new bio-based poly(acylhydrazone) vanillin vitrimers. Retrieved from [Link]
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ResearchGate. (n.d.). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. Retrieved from [Link]
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Bednarek, M. (2024). Polylactide/poly(vinyl monomer) block copolymers for specific applications. Polymer Reviews, 64(3), 1-41. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Poly(ethylene-co-vinyl alcohol)-graft-poly(-caprolactone). Retrieved from [Link]
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MDPI. (n.d.). Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. Retrieved from [Link]
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University of Limerick Research Repository. (2023). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Retrieved from [Link]
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Polymer Source. (n.d.). Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure. Retrieved from [Link]
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Application Notes & Protocols: 1-Vinylsilatrane in Controlled Radical Polymerization (ATRP & RAFT)
Introduction: The Unique Potential of 1-Vinylsilatrane
This compound (VS) is a fascinating monomer that bridges the worlds of organic polymer chemistry and inorganic materials science. Its structure features a polymerizable vinyl group attached to a cage-like silatrane moiety. The silatrane structure is characterized by a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique architecture imparts remarkable stability under neutral conditions, yet allows for facile hydrolysis of the Si-O bonds under acidic or basic conditions to yield highly polar vinylsilanetriol units.
Polymers derived from VS, namely poly(this compound) (PVS), are precursors to materials with exceptional properties. Upon hydrolysis, PVS transforms into poly(vinylsilanetriol), a polymer functionalized with highly reactive Si(OH)₃ groups. These groups can form strong hydrogen bonds, chelate metal ions, and condense to form robust siloxane (Si-O-Si) networks. This functionality makes PVS and its derivatives highly promising for applications as advanced adhesives, surface modifiers for inorganic fillers, biocompatible coatings, and platforms for drug delivery.[1][2]
However, to fully exploit these properties, precise control over the polymer architecture—molecular weight, dispersity, and block copolymer formation—is essential. Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the premier methods for achieving this level of control.[3] This guide provides a detailed exploration of the application of ATRP and RAFT to the polymerization of this compound, offering both mechanistic insights and practical, field-tested protocols.
Part 1: Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains via a halogen atom transfer process. This dynamic equilibrium between active (radical) and dormant (alkyl halide) species allows for the slow, simultaneous growth of all polymer chains, resulting in polymers with predictable molecular weights and low dispersity (Đ).[4][5]
Mechanistic Rationale for ATRP of this compound
The polymerization of vinyl monomers can be challenging for CRP methods due to the high reactivity of the propagating radical, which can lead to undesirable side reactions. For this compound, a successful ATRP system must establish a rapid equilibrium between the active and dormant species to minimize termination events. The choice of catalyst, ligand, and initiator is therefore critical. A highly active catalyst system is often required to ensure that the rate of deactivation is fast enough to maintain control.[6]
The general mechanism for the ATRP of this compound is depicted below. An alkyl halide initiator (R-X) is activated by a copper(I) complex (Cu(I)X/L) to generate a radical (R•) and the corresponding copper(II) deactivator (Cu(II)X₂/L). The radical then propagates by adding to VS monomers. The resulting propagating chain is subsequently deactivated by the Cu(II) complex, reforming a dormant species and the Cu(I) activator.
Caption: ATRP mechanism for this compound polymerization.
Experimental Protocol: ATRP of this compound
This protocol is adapted from established procedures for the controlled polymerization of challenging vinyl monomers.[6] It employs a highly active copper/ligand system to achieve good control.
Materials:
-
This compound (VS, monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Basic alumina (for catalyst removal)
Procedure:
-
Monomer & Solvent Purification: VS should be distilled under vacuum prior to use. Anisole should be dried over CaH₂ and distilled.
-
Reaction Setup: A Schlenk flask is charged with CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum, and the atmosphere is replaced with dry nitrogen by performing three vacuum/nitrogen cycles.
-
Reagent Addition: Dry anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) are added via nitrogen-purged syringes. The mixture is stirred until a homogeneous, lightly colored solution forms.
-
Initiation: The desired amount of VS monomer (e.g., 2.15 g, 10 mmol, for a target degree of polymerization (DP) of 100) is added via syringe, followed by the initiator, EBiB (14.7 µL, 0.1 mmol).
-
Polymerization: The flask is immersed in a preheated oil bath at 70 °C. The reaction is allowed to proceed for a specified time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.
-
Termination & Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the contents to air. The solution is diluted with THF (5 mL) and passed through a short column of basic alumina to remove the copper catalyst.
-
Isolation: The resulting polymer solution is concentrated and then precipitated into a large excess of cold methanol. The white polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
Characterization and Expected Results
-
¹H NMR: Successful polymerization is confirmed by the disappearance of the vinyl proton signals of the monomer (~5.8-6.2 ppm) and the appearance of broad polymer backbone signals.[7]
-
Gel Permeation Chromatography (GPC/SEC): GPC analysis (calibrated with polystyrene or poly(methyl methacrylate) standards) is used to determine the number-average molecular weight (Mₙ) and the dispersity (Đ = Mₙ/Mₙ). A well-controlled polymerization should yield a monomodal, symmetric peak.
Table 1: Example Conditions and Expected Outcomes for ATRP of VS
| Entry | [VS]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ (Theory) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Đ |
| 1 | 50:1:1:1 | 70 | 4 | ~65 | 7,100 | ~7,500 | <1.20 |
| 2 | 100:1:1:1 | 70 | 6 | ~70 | 15,200 | ~16,000 | <1.25 |
| 3 | 200:1:1:1 | 70 | 8 | ~60 | 26,000 | ~28,000 | <1.30 |
Note: Mₙ (Theory) = ([VS]₀/[EBiB]₀ × Conversion × MWₘₒₙₒₘₑᵣ) + MWᵢₙᵢₜᵢₐₜₒᵣ. GPC values are illustrative and depend on calibration.
Part 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile CRP method that controls polymerization through a degenerative chain transfer process using a thiocarbonylthio compound, known as the RAFT agent. It is renowned for its tolerance of a wide range of functional groups and reaction conditions, and for producing metal-free polymers.[8]
Mechanistic Rationale for RAFT of this compound
The success of RAFT polymerization hinges on the selection of a suitable RAFT agent for the specific monomer. Monomers are broadly classified as "More Activated" (e.g., methacrylates, styrenes) or "Less Activated" (e.g., vinyl acetate, N-vinylpyrrolidone). This compound, like other vinyl ethers and esters, is considered a less-activated monomer (LAM). For LAMs, RAFT agents with a less-stabilizing Z-group and a highly-stabilizing R-group are required to ensure a high chain transfer constant. Xanthates (Z = O-alkyl) and dithiocarbamates are particularly effective for these types of monomers.[9][10] Using a RAFT agent designed for more-activated monomers, such as a trithiocarbonate, would likely result in poor control, significant retardation, or complete inhibition.
The RAFT process involves a series of equilibria where the propagating radical adds to the RAFT agent, forming an intermediate radical, which then fragments to release a new radical that can re-initiate polymerization. This rapid exchange ensures that all chains have an equal probability of growing.
Caption: RAFT mechanism for this compound polymerization.
Experimental Protocol: RAFT of this compound
This protocol utilizes a xanthate-based RAFT agent, which is well-suited for controlling the polymerization of less-activated monomers like VS.[9][10]
Materials:
-
This compound (VS, monomer)
-
O-Ethyl S-(1-methoxycarbonylethyl) xanthate (EBiX, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Reagent Preparation: AIBN should be recrystallized from methanol. VS and 1,4-dioxane should be purified as described in the ATRP protocol.
-
Stock Solution: A stock solution of VS, EBiX, and AIBN in 1,4-dioxane is prepared in a vial. For a target DP of 100 and a [RAFT]:[AIBN] ratio of 5:1, the following amounts can be used:
-
VS: 2.15 g (10 mmol)
-
EBiX: 22.2 mg (0.1 mmol)
-
AIBN: 3.3 mg (0.02 mmol)
-
1,4-Dioxane: 5 mL
-
-
Reaction Setup: The stock solution is transferred to a Schlenk tube equipped with a magnetic stir bar.
-
Degassing: The solution is thoroughly degassed by subjecting it to three consecutive freeze-pump-thaw cycles. This step is critical as oxygen will inhibit the radical polymerization.
-
Polymerization: After the final thaw, the tube is backfilled with nitrogen and placed in a preheated oil bath at 60 °C.
-
Monitoring & Termination: The polymerization is monitored via ¹H NMR and/or GPC analysis of aliquots. The reaction is stopped by cooling the tube in an ice bath and exposing the solution to air.
-
Isolation: The polymer is isolated by precipitating the viscous solution into a large volume of cold diethyl ether. The precipitate is collected, redissolved in a minimal amount of THF, and re-precipitated to ensure high purity. The final polymer is dried under vacuum.
Characterization and Expected Results
The characterization methods are identical to those described for ATRP (¹H NMR and GPC). In RAFT, a linear evolution of Mₙ with monomer conversion and the maintenance of a low Đ throughout the reaction are strong indicators of a well-controlled, living process.
Table 2: Example Conditions and Expected Outcomes for RAFT of VS
| Entry | [VS]₀:[EBiX]₀:[AIBN]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ (Theory) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Đ |
| 1 | 50:1:0.2 | 60 | 8 | ~75 | 8,200 | ~8,800 | <1.20 |
| 2 | 100:1:0.2 | 60 | 12 | ~80 | 17,400 | ~18,500 | <1.25 |
| 3 | 200:1:0.2 | 60 | 18 | ~70 | 30,300 | ~33,000 | <1.35 |
Note: Mₙ (Theory) = ([VS]₀/[EBiX]₀ × Conversion × MWₘₒₙₒₘₑᵣ) + MWᵣₐբₜ. GPC values are illustrative.
Part 3: Post-Polymerization Modification and Applications
A primary advantage of synthesizing PVS is its potential for post-polymerization hydrolysis to generate poly(vinylsilanetriol).
Protocol: Hydrolysis of Poly(this compound)
Procedure:
-
Dissolve the purified PVS in a suitable solvent like THF or DMF.
-
Add a dilute aqueous acid solution (e.g., 0.1 M HCl) to the polymer solution.
-
Stir the mixture at room temperature. The hydrolysis progress can be monitored by the precipitation of the now water-insoluble but highly polar poly(vinylsilanetriol).
-
The resulting polymer can be isolated by centrifugation, washed repeatedly with water to remove salts and acid, and dried. The hydrolysis effectively cleaves the three Si-O-CH₂ bonds within the silatrane cage.[11][12]
Applications and Future Directions
The ability to create well-defined silatrane-containing polymers opens up numerous possibilities:
-
Adhesion Promoters: The silanetriol groups formed after hydrolysis can form covalent bonds with inorganic surfaces (like glass or metal oxides) and physically interact with organic matrices, making them excellent adhesion promoters in composites and coatings.[13]
-
Biomedical Materials: Silatranes have shown interesting biological activities, and their polymeric counterparts are being explored for drug delivery, implants, and biocompatible coatings.[1][14] The controlled architecture afforded by ATRP and RAFT is crucial for creating advanced structures like amphiphilic block copolymers that can self-assemble into micelles or vesicles for drug encapsulation.[15]
-
Surface Modification: Grafting PVS from surfaces via surface-initiated ATRP or RAFT allows for the precise tuning of surface properties like wettability and bio-adhesion.
Conclusion
Both ATRP and RAFT present viable and powerful strategies for the controlled polymerization of this compound, enabling the synthesis of advanced functional materials with precisely engineered architectures. ATRP, with a highly active catalyst system, offers a robust route, while RAFT provides the benefits of versatility and metal-free products, provided the correct xanthate-type agent is employed. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to harness the unique properties of poly(this compound) for a new generation of smart and functional materials.
References
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Destarac, M. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
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Nicolaÿ, R., Kwak, Y., & Matyjaszewski, K. (2008). Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. Chemical Communications. [Link]
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Gao, H. (2017). Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. MDPI. [Link]
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Palos, I., Cadenas-Pliego, G., & Knjazhanski, S. Y. (2005). Poly(vinyl alcohol) obtained by hydrolysis of poly(vinyl silyl ethers) and poly(vinyl ethers) synthesized with indenyltitanium trichloride. ResearchGate. [Link]
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Destarac, M. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]
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Malkoch, M. (2021). Biodegradable and Biocompatible Silatrane Polymers. PMC - PubMed Central. [Link]
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Author. (Year). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). ResearchGate. [Link]
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Author. (2023). Mechanochemical Degradation of Poly(vinyl chloride) into Nontoxic Water-Soluble Products via Sequential Dechlorination, Heterolytic Oxirane Ring-Opening, and Hydrolysis. PubMed. [Link]
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Author. (Year). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). Semantic Scholar. [Link]
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Author. (Year). Exploring the Application Potentials of Silatrane Coupling Agents in “Green Tire” Compounding. ACS Publications. [Link]
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Author. (Year). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. [Link]
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Author. (2020). Silatrane-containing poly(β-amino esters). ResearchGate. [Link]
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Author. (Year). Synthesis and characterization of new bio-based poly(acylhydrazone) vanillin vitrimers. Polymer Chemistry (RSC Publishing). [Link]
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Author. (2022). Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials. NIH. [Link]
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Author. (Year). ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separation. OSTI.GOV. [Link]
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Author. (2010). Silatranes: a review on their synthesis, structure, reactivity and applications. Dalton Transactions. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (Year). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Australian Journal of Chemistry. [Link]
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Author. (2021). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. MDPI. [Link]
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Truong, N. P., Jones, G. R., Bradford, K. G. E., Konkolewicz, D., & Anastasaki, A. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry. [Link]
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Author. (Year). Controllable synthesis of poly(N-vinylpyrrolidone) and its block copolymers by atom transfer radical polymerization. ResearchGate. [Link]
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Author. (Year). 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. PMC. [Link]
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Application Notes and Protocols: Leveraging 1-Vinylsilatrane in Thiol-Ene Click Chemistry for Advanced Material Synthesis and Functionalization
Introduction: A New Frontier in Thiol-Ene Click Chemistry with 1-Vinylsilatrane
The thiol-ene reaction has emerged as a powerful tool in the chemist's arsenal, lauded for its efficiency, high yields, and tolerance to a wide array of functional groups, earning it a prominent place within the "click chemistry" paradigm.[1] This reaction, proceeding via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, offers a robust method for the formation of stable thioether linkages.[1][2] While the utility of thiol-ene chemistry in modifying various organosilicon compounds, such as vinyl-functionalized polysiloxanes and alkoxysilanes, is well-documented, the application of this compound as a key reactant opens up new avenues for the creation of advanced materials with unique properties.[3]
Silatranes, with their distinctive tricyclic cage structure and a transannular dative bond between the nitrogen and silicon atoms, exhibit enhanced stability against hydrolysis compared to their trialkoxysilane counterparts.[4][5] This inherent stability makes this compound an exceptionally attractive building block for applications requiring robust and well-defined molecular architectures, particularly in aqueous environments or for long-term material performance.[4] The incorporation of the silatrane moiety into polymers or onto surfaces can impart desirable characteristics, including improved thermal stability, adhesion, and biocompatibility.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in thiol-ene click chemistry. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for both photoinitiated and thermally initiated reactions, and explore the characterization and diverse applications of the resulting thioether-functionalized silatranes.
Mechanistic Insight: The Thiol-Ene Reaction with this compound
The thiol-ene reaction can be initiated through two primary pathways: radical-mediated addition and Michael addition. For non-activated alkenes like the vinyl group of this compound, the radical-mediated pathway is the predominant mechanism. This process can be initiated by either UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator.[3]
The radical-mediated thiol-ene reaction proceeds through a three-step chain mechanism:
-
Initiation: A radical initiator (photo or thermal) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).
-
Propagation:
-
The thiyl radical adds across the vinyl group of this compound in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.
-
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether-functionalized silatrane product and regenerating a thiyl radical, which continues the chain reaction.
-
-
Termination: The reaction ceases when two radicals combine.
This chain-transfer mechanism is highly efficient and typically leads to high yields of the desired product with minimal side reactions.[8]
Figure 1: Radical-mediated thiol-ene reaction mechanism with this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing thiol-ene reactions with this compound. These are designed to be self-validating, with clear checkpoints and characterization steps.
Protocol 1: Photoinitiated Thiol-Ene Reaction of this compound
This protocol is ideal for reactions that require spatial and temporal control and can be performed at room temperature.
Materials:
-
This compound
-
Functional thiol (e.g., 1-dodecanethiol, 3-mercaptopropionic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the photoinitiator (0.01-0.05 eq) in the chosen anhydrous solvent.
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Addition of Thiol: While maintaining the inert atmosphere, add the functional thiol (1.1 eq) to the reaction mixture. A slight excess of the thiol is often used to ensure complete conversion of the vinyl group.
-
Photoreaction: Place the reaction vessel under a UV lamp (365 nm) with continuous stirring. The distance from the lamp and the reaction time will depend on the specific reactants and the power of the lamp. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Reaction Monitoring: To monitor the reaction by ¹H NMR, periodically take a small aliquot from the reaction mixture under an inert atmosphere. The disappearance of the vinyl proton signals of this compound (typically in the range of 5.8-6.2 ppm) indicates the progress of the reaction.
-
Work-up and Purification: Once the reaction is complete (as indicated by NMR), remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to remove any unreacted starting materials and the photoinitiator byproducts.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
| Reactant/Product | ¹H NMR Chemical Shift (δ, ppm) - Indicative Signals |
| This compound | ~5.8-6.2 (vinyl protons), ~3.7 (OCH₂), ~2.8 (NCH₂) |
| Thioether Adduct | Disappearance of vinyl protons, appearance of new aliphatic protons from the thioether linkage |
Table 1: Indicative ¹H NMR chemical shifts for monitoring the thiol-ene reaction of this compound.
Protocol 2: Thermally Initiated Thiol-Ene Reaction of this compound
This protocol is suitable for larger-scale reactions or when a UV source is not available.
Materials:
-
This compound
-
Functional thiol
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Three-neck round-bottom flask equipped with a condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask fitted with a condenser, a nitrogen/argon inlet, and a magnetic stir bar, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen anhydrous solvent.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 20-30 minutes to ensure an inert atmosphere.
-
Addition of Initiator: Add the thermal initiator, AIBN (0.01-0.05 eq), to the reaction mixture.
-
Thermal Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 65-85 °C for AIBN) with vigorous stirring.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis as described in Protocol 1.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography. For polymeric products, purification may involve precipitation in a non-solvent.[4]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Figure 2: General experimental workflow for thiol-ene reaction of this compound.
Applications of Thioether-Functionalized Silatranes
The products of the thiol-ene reaction with this compound are versatile molecules with a wide range of potential applications, stemming from the combined properties of the thioether linkage and the silatrane cage.
Surface Modification and Adhesion Promotion
The silatrane moiety provides a stable anchor for grafting molecules onto hydroxyl-rich surfaces like silica, glass, and metal oxides.[5][9] The enhanced hydrolytic stability of the silatrane group ensures a more durable and uniform monolayer compared to traditional trialkoxysilanes.[4] By choosing thiols with desired functionalities (e.g., hydrophobic chains, hydrophilic PEG chains, or bioactive molecules), the surface properties can be precisely tailored for applications in chromatography, biosensors, and anti-fouling coatings.
Synthesis of Functional Polymers and Dendrimers
This compound can be incorporated into polymers either as a monomer or as a post-polymerization modification handle. The thiol-ene reaction allows for the efficient grafting of functional side chains onto vinyl-containing polymers, or for the creation of well-defined block copolymers and dendrimers.[3] The resulting silatrane-functionalized polymers can exhibit enhanced thermal stability and may find use as advanced coatings, adhesives, and in the fabrication of organic-inorganic hybrid materials.[10]
Biomedical and Drug Delivery Applications
The biocompatibility and unique physiological activity of certain silatrane derivatives make them promising candidates for biomedical applications.[4][6] Thiol-ene chemistry provides a mild and efficient method to conjugate biomolecules, such as peptides or drugs containing a thiol group, to the this compound scaffold.[1] The resulting conjugates can be designed for targeted drug delivery, with the silatrane moiety potentially influencing the compound's bioavailability and pharmacokinetic profile.[2][11] Furthermore, silatrane-functionalized polymers can be used to create biodegradable and biocompatible materials for tissue engineering and controlled-release drug delivery systems.[12]
Conclusion
The use of this compound in thiol-ene click chemistry represents a significant advancement in the synthesis of functional organosilicon compounds and materials. The unique stability of the silatrane cage, combined with the efficiency and versatility of the thiol-ene reaction, provides a powerful platform for creating novel materials with tailored properties. The detailed protocols and application insights provided herein are intended to empower researchers to explore the full potential of this exciting chemistry in their respective fields, from materials science to drug discovery.
References
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Yang, S. H., Harris, P. W. R., Williams, G. M., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583. [Link]
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Kryzhanovskiy, I. A., Temnikov, M. N., Kononevich, Y. N., Anisimov, A. A., Drozdov, F. N., & Muzafarov, A. M. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3105. [Link]
-
Puke, K., et al. (2024). Surface modification with silatrane coupling agents. Advances in Colloid and Interface Science, 323, 103063. [Link]
-
Aimetti, A. A., et al. (2014). Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews, 78, 103-114. [Link]
-
Igonin, V. N., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. International Journal of Molecular Sciences, 24(22), 16388. [Link]
-
Joshi, G., & Singh, P. (2010). Silatranes: a review on their synthesis, structure, reactivity and applications. Dalton Transactions, 39(10), 2427-2449. [Link]
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Fairhead, M., & Scanlan, E. M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137-19151. [Link]
-
Gajewska, B., et al. (2024). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering, 12(3), 1269-1283. [Link]
-
Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. [Link]
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Shaik, A., et al. (2022). Composition and molecular weights of silatrane-containing polymers. Journal of Polymer Research, 29(9), 373. [Link]
-
Lin, Y.-C., et al. (2023). Methacrylate Silatrane: New Building Block for Development of Functional Polymeric Coatings through Controlled Silanization. ACS Applied Materials & Interfaces, 15(23), 28169-28180. [Link]
-
Rissing, C., & Son, D. Y. (2009). Thiol-ene chemistry of vinylsilanes. Main Group Chemistry, 8(3), 251-262. [Link]
-
Pestov, A. V., et al. (2022). 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Molecules, 27(11), 3549. [Link]
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Iovu, M. C., et al. (2018). Biodegradable and Biocompatible Silatrane Polymers. Polymers, 10(9), 1023. [Link]
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Application Notes and Protocols: Sol-Gel Synthesis Using 1-Vinylsilatrane Precursors
Introduction: The Strategic Advantage of 1-Vinylsilatrane in Sol-Gel Synthesis
The sol-gel process offers a versatile and low-temperature route to the synthesis of amorphous inorganic and hybrid organic-inorganic materials.[1] The fundamental chemistry involves the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides.[2] For the creation of hybrid materials, organofunctional silanes are employed to introduce organic moieties into the inorganic silica network, enabling the tuning of material properties for a vast range of applications, including coatings, nanocomposites, and drug delivery systems.[3][4]
While conventional vinyl-functionalized alkoxysilanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) are widely used, this compound emerges as a precursor with unique structural and reactivity advantages. The defining feature of a silatrane is its pentacoordinate silicon atom, held in a caged structure by a transannular dative bond between the silicon and nitrogen atoms. This intramolecular coordination significantly influences the electronic environment of the silicon center, thereby modulating its reactivity towards hydrolysis. This controlled reactivity can lead to more uniform and reproducible sol-gel transitions, a critical factor in the production of high-quality materials. This application note provides a comprehensive guide to the sol-gel synthesis of vinyl-functionalized silica gels using this compound, detailing the underlying chemistry, experimental protocols, and key considerations for researchers.
The Chemistry of this compound in Sol-Gel Processing: A Tale of Controlled Reactivity
The sol-gel process, at its core, is a two-step reaction: hydrolysis and condensation. The unique structure of this compound imparts distinct characteristics to these fundamental steps.
Hydrolysis: The Role of the Silatrane Cage
The hydrolysis of a silicon alkoxide involves the nucleophilic attack of water on the silicon atom, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). In the case of this compound, the dative N→Si bond plays a crucial role. This bond increases the electron density at the silicon center, making it less electrophilic and therefore less susceptible to rapid, uncontrolled hydrolysis compared to its trialkoxy counterparts like VTES.[5] This moderation of reactivity is a key advantage, as it allows for a more controlled formation of silanol intermediates, which is essential for achieving a homogeneous gel network.
The rate of hydrolysis is highly dependent on the pH of the reaction medium.[2]
-
Acidic Conditions: Under acidic catalysis, the oxygen atom of the silatrane's Si-O bond is protonated, making it a better leaving group and facilitating nucleophilic attack by water. While the reaction is catalyzed, the inherent stability of the silatrane cage still allows for a more controlled process than with conventional alkoxysilanes.
-
Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the silicon atom. The hydrolysis of vinyltrialkoxysilanes is significantly faster under basic conditions compared to neutral conditions.[5] While specific kinetic data for this compound is less common, the general principles suggest that base catalysis will also accelerate its hydrolysis.
Condensation: Building the Vinyl-Functionalized Network
Following hydrolysis, the newly formed silanol groups (Si-OH) undergo condensation reactions to form siloxane bridges (Si-O-Si), building the inorganic backbone of the gel. This process can occur via two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule.
The vinyl group of the this compound precursor remains intact during the hydrolysis and condensation steps, becoming an integral part of the resulting silica network. This covalently bound vinyl functionality provides a reactive site for subsequent organic polymerization, allowing for the creation of true organic-inorganic hybrid materials.
Diagram of the Sol-Gel Process with this compound
Caption: Workflow of sol-gel synthesis using this compound.
Experimental Protocols
The following protocols provide a general framework for the sol-gel synthesis of vinyl-functionalized silica gels using this compound. Researchers should note that optimal conditions may vary depending on the desired material properties.
Protocol 1: Acid-Catalyzed Sol-Gel Synthesis
This protocol is designed to favor the hydrolysis reaction, leading to a more linear, less branched polymer network.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid catalyst
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, dissolve this compound in ethanol. The concentration will depend on the desired final silica content. A typical starting point is a 1:4 molar ratio of silatrane to ethanol.
-
Hydrolysis Solution Preparation: In a separate container, prepare an aqueous solution of the acid catalyst. For example, a 0.1 M HCl solution.
-
Hydrolysis: While vigorously stirring the this compound solution, slowly add the acidic water solution dropwise. The molar ratio of water to silatrane is a critical parameter; a ratio of 1.5 to 4 is a common range to explore.
-
Sol Formation and Gelation: Continue stirring the mixture at room temperature. The solution will gradually increase in viscosity as hydrolysis and condensation proceed, eventually forming a stable sol. The time required for gelation can range from hours to days, depending on the specific concentrations and temperature.
-
Aging: Once the gel has formed, it should be aged in a sealed container for a period of 24-72 hours. During aging, the condensation reactions continue, strengthening the silica network.
-
Drying: The wet gel is then dried to remove the solvent and byproducts. For a xerogel, this can be done in an oven at a controlled temperature (e.g., 60-80°C). For an aerogel, supercritical drying is required.
Protocol 2: Base-Catalyzed Sol-Gel Synthesis
This protocol promotes a faster condensation rate, typically resulting in more highly branched, particulate-like structures.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) or other suitable base catalyst
Procedure:
-
Precursor Solution Preparation: As in the acid-catalyzed protocol, dissolve this compound in ethanol.
-
Hydrolysis and Condensation: In a separate flask, mix the deionized water and the base catalyst. Slowly add the this compound/ethanol solution to the basic water solution with vigorous stirring.
-
Sol Formation and Gelation: The reaction will proceed more rapidly than in the acidic protocol. Monitor the viscosity closely.
-
Aging and Drying: Follow the same aging and drying procedures as described in Protocol 1.
Table 1: Key Parameters Influencing Gel Properties
| Parameter | Effect on Gel Structure and Properties | Typical Range |
| Water to Silatrane Molar Ratio (r) | Higher 'r' values generally lead to more complete hydrolysis and a more cross-linked network. | 1.5 - 10 |
| Catalyst Type and Concentration | Acid catalysts promote slower condensation, leading to more linear polymers. Base catalysts promote faster condensation, leading to more particulate gels.[6] | pH 1-3 (acidic), pH 10-11 (basic) |
| Solvent | The type and amount of solvent affect the concentration of reactants and the solubility of the forming polymer. | Alcohol is a common choice. |
| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation. | Room temperature to 80°C |
Pro-Tips from the Bench
-
Homogeneity is Key: Ensure thorough mixing during the addition of the water/catalyst solution to the silatrane precursor to avoid localized, rapid gelation.
-
Control the Environment: The sol-gel process is sensitive to environmental conditions. Perform reactions in a controlled environment to ensure reproducibility.
-
Patience with Aging: Do not rush the aging step. It is critical for the development of the mechanical strength of the gel.
-
Drying with Care: Cracking during drying is a common issue. A slow and controlled drying process is essential for obtaining monolithic gels.
Characterization of Vinyl-Functionalized Silica Gels
A variety of analytical techniques can be employed to characterize the structure and properties of the synthesized materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si bonds (around 1080 cm⁻¹) and the vinyl groups (C=C stretching around 1600 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is invaluable for determining the degree of condensation by identifying silicon atoms with different numbers of siloxane bridges (T¹, T², T³ environments).[7] ¹H NMR can be used to monitor the hydrolysis of related vinyltrialkoxysilanes.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the hybrid material and quantify the organic content.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porosity of the dried gel.
Diagram of Characterization Workflow
Caption: Characterization techniques for vinyl-functionalized silica gels.
Applications in Research and Drug Development
The vinyl-functionalized silica gels synthesized from this compound are versatile platforms for a range of applications.
-
Chromatography: The vinyl groups can be functionalized to create stationary phases with specific affinities for target molecules.
-
Drug Delivery: The porous silica matrix can be loaded with therapeutic agents, and the surface can be modified to control the release profile.
-
Biocatalysis: Enzymes can be immobilized within the gel matrix, with the vinyl groups providing a means for covalent attachment, enhancing stability and reusability.
-
Nanocomposites: The vinyl-functionalized silica particles can be incorporated into polymer matrices, where the vinyl groups can co-polymerize with the matrix to improve mechanical and thermal properties.[4]
Conclusion
This compound offers a compelling alternative to traditional alkoxysilane precursors for the sol-gel synthesis of vinyl-functionalized silica materials. Its unique caged structure provides a mechanism for controlled hydrolysis, leading to more uniform and reproducible materials. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in developing advanced hybrid materials for a wide array of scientific and industrial applications.
References
-
The Role of the Hydrolysis and Zirconium Concentration on the Structure and Anticorrosion Performances of a Hybrid Silicate Sol-Gel Coating. (n.d.). Arrow@TU Dublin. Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Preparation of vinyl hybrid silica nanoparticles (VSNPs) from... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. (2024). ACS Sustainable Chemistry & Engineering. Retrieved January 23, 2026, from [Link]
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Nanocomposite Coatings for Anti-Corrosion Properties of Metallic Substrates. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Assembling of Metal-Polymer Nanocomposites in Irradiated Solutions of 1-Vinyl-1,2,4-triazole and Au(III) Ions: Features of Polymerization and Nanoparticles Formation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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The role of the hydrolysis and zirconium concentration on the structure and anticorrosion performances of a hybrid silicate sol-gel coating. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (2024). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Part One Sol–Gel Chemistry and Methods. (n.d.). Wiley-VCH. Retrieved January 23, 2026, from [Link]
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Synthesis and characterization of protective silica reinforced hybrid poly(vinylpyrrolidone)/acrylate/silane nanocomposite coatings. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Sol–Gel Synthesis of Silica–Poly (Vinylpyrrolidone) Hybrids with Prooxidant Activity and Antibacterial Properties. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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GENERAL PRINCIPLES OF SOL - GEL. (n.d.). DergiPark. Retrieved January 23, 2026, from [Link]
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Chemistry and Fundamentals of the Sol-Gel Process. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. (2023). Preprints.org. Retrieved January 23, 2026, from [Link]
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Application Note: Robust Nanoparticle Functionalization Using 1-Vinylsilatrane for Advanced Bioconjugation
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Silatrane Advantage in Surface Chemistry
In the field of nanotechnology, the precise and stable modification of nanoparticle surfaces is paramount for developing advanced materials for drug delivery, diagnostics, and targeted therapies. While organofunctional alkoxysilanes are widely used, their application is often hampered by uncontrolled hydrolysis and self-condensation, leading to inconsistent surface coatings.[1][2] Silatrane coupling agents, such as 1-Vinylsilatrane, have emerged as a superior alternative, offering remarkable hydrolytic stability due to their unique caged structure.[3][4]
The this compound molecule features a silicon atom at the center of a triethanolamine-derived cage, with a key intramolecular dative bond between the nitrogen and silicon atoms (N→Si).[2][5] This bond protects the silicon center from premature hydrolysis, allowing for a more controlled and reproducible reaction with hydroxyl-bearing nanoparticle surfaces.[4] The presence of the terminal vinyl group provides a versatile chemical handle for subsequent covalent immobilization of biomolecules via highly efficient "click chemistry" reactions, making it an ideal platform for drug development professionals.[6][7]
This guide provides a detailed overview of the functionalization mechanism, step-by-step protocols for modifying common nanoparticle types, and a self-validating characterization workflow to ensure successful surface modification.
Mechanism of this compound Grafting
The grafting of this compound onto a hydroxylated surface (common on silica and metal oxide nanoparticles) is a two-step process initiated by the controlled opening of the silatrane cage.
-
Hydrolysis: In the presence of trace amounts of water or an acid catalyst, the protective N→Si dative bond is cleaved, and the silatrane cage hydrolyzes to form highly reactive silanetriols (Si(OH)₃). Unlike alkoxysilanes, this hydrolysis is not spontaneous and is less prone to undesirable self-condensation in solution.[4][5]
-
Condensation: The newly formed silanol groups readily react with the hydroxyl groups (-OH) on the nanoparticle surface, forming stable, covalent siloxane bonds (e.g., M-O-Si). This process anchors the vinylsilatrane molecule to the nanoparticle. A byproduct of this reaction is triethanolamine, which can be easily removed during purification steps.[4]
The diagram below illustrates this controlled surface reaction.
Caption: Mechanism of nanoparticle surface functionalization with this compound.
General Experimental Workflow
The successful functionalization of nanoparticles requires a systematic approach, from initial nanoparticle preparation to final validation. The following workflow provides a robust framework for achieving reproducible results.
Caption: General workflow for nanoparticle functionalization and validation.
Detailed Experimental Protocols
Safety Precaution: Always handle nanoparticles, solvents, and reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Functionalization of Silica Nanoparticles (SiO₂) with this compound
This protocol is adapted from standard silica nanoparticle grafting procedures.[8][9]
-
Materials & Equipment:
-
Silica nanoparticles (SiO₂ NPs)
-
This compound
-
Anhydrous Ethanol
-
Ammonium Hydroxide (for Stöber synthesis, if applicable)
-
Ultrasonic bath/sonicator
-
Reaction vessel with magnetic stirrer and heating mantle
-
High-speed centrifuge
-
Analytical instruments for characterization (see Section 6.0)
-
-
Step-by-Step Methodology:
-
Nanoparticle Preparation: If starting from scratch, synthesize SiO₂ NPs using a method like the Stöber procedure.[8] If using commercial NPs, ensure they are thoroughly dried to remove adsorbed water.
-
Dispersion: Disperse a known quantity of SiO₂ NPs (e.g., 100 mg) in anhydrous ethanol (e.g., 50 mL) in a reaction vessel. Sonicate the suspension for 15-20 minutes to ensure a homogenous, aggregate-free dispersion.
-
Reagent Addition: In a separate vial, dissolve this compound in anhydrous ethanol to create a stock solution (e.g., 10 mg/mL). Add a calculated amount of this solution to the nanoparticle suspension. The optimal ratio of silatrane to nanoparticles should be determined empirically but a starting point is a 5-10% weight ratio of silatrane to SiO₂.
-
Reaction: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 50-60 °C) for 12-24 hours.[10] An elevated temperature can increase the reaction rate. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize side reactions with atmospheric moisture.
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant, which contains unreacted silatrane and triethanolamine byproduct.
-
Re-disperse the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly.
-
Repeat this wash-centrifuge cycle at least three times to ensure complete removal of impurities.
-
-
Final Step: After the final wash, dry the functionalized nanoparticles under vacuum. The resulting white powder is ready for characterization and subsequent use.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (Fe₃O₄) with this compound
This protocol considers the lower density of hydroxyl groups often found on solvothermally synthesized iron oxide nanoparticles.[11]
-
Materials & Equipment:
-
Hydrophilic iron oxide nanoparticles (Fe₃O₄ NPs)
-
This compound
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Glacial Acetic Acid (as an optional catalyst)
-
Equipment as listed in Protocol 1, including a strong magnet for purification.
-
-
Step-by-Step Methodology:
-
Nanoparticle Preparation: Use Fe₃O₄ NPs with a hydrophilic surface (e.g., citrate-stabilized). Ensure they are well-dispersed in an appropriate anhydrous solvent (Toluene or DMF).
-
Dispersion: Disperse the Fe₃O₄ NPs (e.g., 50 mg) in 25 mL of anhydrous toluene via sonication for 20 minutes.
-
Reagent Addition: Add this compound (e.g., 10 mg) to the suspension. For surfaces with low hydroxyl density, adding a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can promote the hydrolysis of the silatrane cage.[2]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously under an inert atmosphere for 24 hours. The higher temperature helps drive the condensation reaction on the less reactive metal oxide surface.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the magnetic nanoparticles using a strong external magnet and carefully decant the supernatant.
-
Re-disperse the nanoparticles in fresh anhydrous toluene and sonicate.
-
Repeat this magnetic separation and washing step three times. For the final wash, use ethanol to remove the toluene.
-
-
Final Step: Dry the functionalized magnetic nanoparticles under vacuum.
-
Protocol 3: Post-Functionalization via Thiol-Ene "Click" Reaction
This protocol demonstrates how to conjugate a thiol-containing molecule (e.g., cysteine-terminated peptide, thiol-modified drug) to the vinyl-functionalized nanoparticles.
-
Materials & Equipment:
-
Vinyl-functionalized nanoparticles (from Protocol 1 or 2)
-
Thiol-containing molecule of interest (R-SH)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
An appropriate solvent (e.g., DMF, water/ethanol mixture)
-
UV lamp (365 nm)
-
-
Step-by-Step Methodology:
-
Dispersion: Disperse the vinyl-functionalized nanoparticles in the chosen solvent.
-
Reagent Addition: Add the thiol-containing molecule and a small amount of the photoinitiator to the nanoparticle suspension.
-
Reaction: While stirring, expose the mixture to UV light (365 nm) for 1-2 hours at room temperature. The UV light initiates a radical-mediated reaction that couples the thiol to the vinyl group.
-
Purification: Purify the nanoparticles using the appropriate method (centrifugation or magnetic separation) to remove unreacted reagents, washing with the reaction solvent.
-
Validation: Characterize the final bioconjugate to confirm successful attachment of the target molecule.
-
Quantitative Reaction Parameters
The following table provides starting parameters for the functionalization protocols. Optimization may be required based on nanoparticle type, size, and desired grafting density.
| Parameter | Protocol 1: SiO₂ NPs | Protocol 2: Fe₃O₄ NPs | Protocol 3: Thiol-Ene | Justification |
| Solvent | Anhydrous Ethanol | Anhydrous Toluene/DMF | DMF or aq. Ethanol | Ensures compatibility with reagents and prevents premature hydrolysis. |
| NP Concentration | 2 mg/mL | 2 mg/mL | 1-5 mg/mL | Balances reaction efficiency with risk of aggregation. |
| Silatrane:NP Ratio | 1:10 (w/w) | 1:5 (w/w) | N/A | Higher ratio for Fe₃O₄ compensates for lower surface -OH density.[11] |
| Temperature | 25 - 60 °C | 80 - 100 °C | 25 °C | Higher temperatures accelerate condensation on less reactive surfaces. |
| Reaction Time | 12 - 24 hours | 24 hours | 1 - 2 hours | Allows for completion of surface reaction and subsequent conjugation. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Ambient | Prevents unwanted side-reactions with atmospheric moisture/oxygen. |
Characterization: A Self-Validating System
Confirming the successful functionalization of nanoparticles is a critical step. A multi-technique approach provides a comprehensive and self-validating assessment of the modified surface.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| FTIR Spectroscopy | Confirms covalent attachment and presence of functional groups. | Appearance of new peaks corresponding to the vinyl group (~1600 cm⁻¹) and Si-O-M bonds (~1000-1100 cm⁻¹).[12][13] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (silatrane) grafted onto the surface. | A distinct weight loss step at temperatures >200 °C, corresponding to the decomposition of the grafted organic layer.[14][15] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the nanoparticle surface. | Detection of a Silicon (Si 2p) signal on the surface, confirming the presence of the silatrane coating.[2][16] |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and colloidal stability. | A slight increase in hydrodynamic diameter and a change in Zeta Potential, indicating surface modification. |
| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology and aggregation. | Nanoparticles should remain well-dispersed, with no significant change in core morphology or signs of severe aggregation.[17] |
Applications in Research and Drug Development
The stable and versatile platform created by this compound functionalization opens doors to numerous applications:
-
Targeted Drug Delivery: The vinyl group can be used to attach targeting ligands (antibodies, peptides) that guide drug-loaded nanoparticles to specific cells or tissues.[6][18]
-
Advanced Diagnostics: Biomolecules can be conjugated to the nanoparticle surface for use in biosensors and imaging applications.[19]
-
Polymer-Coated Nanocarriers: The vinyl group can act as an initiation site for surface-initiated polymerization, allowing for the growth of polymer shells that can enhance stability and control drug release.
References
-
Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. National Institutes of Health. [Link]
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Lin, C.-H., et al. (2023). Controlled silanization and biomolecular conjugation via ultra-stable carboxyl silatrane for neurofilament light chain detection. ResearchGate. [Link]
-
Zhang, Z., et al. (2018). Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings. ResearchGate. [Link]
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Joo, B., et al. (2012). A Versatile Method for Grafting Polymers on Nanoparticles. National Institutes of Health. [Link]
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Martin, C., et al. (2016). Dextran functionalization enhances nanoparticle-mediated siRNA delivery and silencing. National Institutes of Health. [Link]
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Prodan, A. M., et al. (2021). Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers. MDPI. [Link]
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Micu, B., et al. (2021). Synthesis, Characterization, and Toxicity Evaluation of Dextran-Coated Iron Oxide Nanoparticles. MDPI. [Link]
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Viana, I., et al. (2023). Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. MDPI. [Link]
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NCN. (n.d.). molecular engineering of silatrane coupling agents toward facile surface functionalization of nanomaterial. NCN. [Link]
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ResearchGate. (n.d.). Hydrolysis of silane and silatrane. ResearchGate. [Link]
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IRJEdT. (2024). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. IRJEdT. [Link]
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Gingis, D., et al. (2022). In Situ Grafting of Silica Nanoparticle Precursors with Covalently Attached Bioactive Agents to Form PVA-Based Materials for Sustainable Active Packaging. MDPI. [Link]
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S. R. S. et al. (2009). Single-step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Biomaterials. [Link]
-
Ortyl, J., et al. (2025). Surface modification with silatrane coupling agents. PubMed. [Link]
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Bennevault, V., et al. (2021). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. Soft Matter. [Link]
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Nwe, K., & Htet, Y. (2014). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. National Institutes of Health. [Link]
-
Fun with Dr. Mahdi. (2021). Bioconjugation using Click Chemistry Reaction. YouTube. [Link]
-
Wang, C., et al. (2016). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Journal of the American Chemical Society. [Link]
-
Iqbal, M. Z., et al. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. [Link]
-
Perez, J. M., et al. (2011). Synthesis, magnetic characterization and sensing applications of novel dextran-coated iron oxide nanorods. National Institutes of Health. [Link]
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Wang, Y.-C., et al. (2025). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. ACS Omega. [Link]
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ResearchGate. (n.d.). Dibutyltin dilaurate-catalyzed diisocyanate coupling - Grafting of poly(ethylene glycol) onto nano-silica surface through a one-step procedure. ResearchGate. [Link]
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Wu, P., & Goddard, J. M. (2014). Click Triazoles for Bioconjugation. ResearchGate. [Link]
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Ude, C. C., et al. (2020). Synthesis and Characterization of Coated Iron Oxide Nanoparticles Produced for Drug Delivery in Viscoelastic Solution. ResearchGate. [Link]
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Martin, C., et al. (2016). Dextran functionalization enhances nanoparticle-mediated siRNA delivery and silencing. World Scientific. [Link]
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Mikhaylov, G., et al. (2011). Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane. National Institutes of Health. [Link]
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Al-Mulla, E. A. J., et al. (2022). Grafting of Poly(ethylene imine) to Silica Nanoparticles for Odor Removal from Recycled Materials. National Institutes of Health. [Link]
-
Vasile, B. S., et al. (2022). Dextran-Coated Iron Oxide Nanoparticles Loaded with Curcumin for Antimicrobial Therapies. MDPI. [Link]
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Gkourmpis, T., et al. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. MDPI. [Link]
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Application Notes and Protocols for Creating Hydrophobic Surfaces using 1-Vinylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 1-Vinylsilatrane in Advanced Surface Engineering
In the realms of material science, biotechnology, and pharmaceutical development, the ability to precisely control the surface properties of materials is paramount. Hydrophobic surfaces, in particular, are of significant interest for a wide range of applications, from self-cleaning and anti-fouling coatings to the development of sophisticated drug delivery systems.[1] This document provides a comprehensive guide to the use of this compound, a unique organosilicon compound, for the creation of stable and highly hydrophobic surfaces.
Silanization, the process of modifying a surface with a silane coupling agent, is a well-established technique for altering surface chemistry.[2] However, traditional alkoxysilanes can be prone to uncontrolled hydrolysis and self-condensation, leading to the formation of irregular and less durable coatings.[3] this compound emerges as a superior alternative due to its "atrane" structure, a caged bonding arrangement featuring a transannular dative bond between the nitrogen and silicon atoms. This unique configuration imparts enhanced hydrolytic stability, allowing for a more controlled and reproducible surface modification process, a technique referred to as "silatranization".[2]
These application notes will delve into the underlying chemical principles of this compound, provide detailed protocols for surface preparation and modification, discuss methods for characterizing the resulting hydrophobic surfaces, and explore the potential applications of this technology, with a particular focus on the interests of drug development professionals.
The Mechanism of Silatranization: A Controlled Approach to Surface Modification
The creation of a hydrophobic surface using this compound is a two-step process involving the hydrolysis of the silatrane and the subsequent condensation and covalent bonding to a substrate bearing hydroxyl (-OH) groups. The vinyl group of the molecule then orients away from the surface, creating a low-energy, water-repellent interface.
The key to the controlled reactivity of this compound lies in its caged structure. Unlike linear alkoxysilanes, the intramolecular N→Si bond in the silatrane must be cleaved before hydrolysis can occur. This process is typically initiated in the presence of moisture and can be catalyzed by acid or base. This initial step is followed by the condensation of the resulting reactive silanol groups with the hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds.
Figure 1: Mechanism of surface modification with this compound.
Experimental Protocols
The following protocols provide a general framework for the creation of hydrophobic surfaces using this compound. It is recommended to optimize the parameters for specific substrates and applications.
Protocol 1: Substrate Preparation
A clean, hydroxylated surface is crucial for efficient silanization.
Materials:
-
Substrate (e.g., glass slides, silicon wafers, metal oxides)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
Procedure:
-
Cleaning: Sonicate the substrate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with DI water.
-
Hydroxylation (for non-hydroxylated surfaces): Immerse the cleaned substrate in Piranha solution for 30-60 minutes at room temperature in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Final Rinse and Dry: Rinse the substrate extensively with DI water and dry it under a stream of clean, dry nitrogen gas. The substrate is now ready for silanization.
Protocol 2: Preparation of this compound Solution and Surface Coating
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol, or a mixture)
-
Prepared substrate
-
Reaction vessel
Procedure:
-
Solution Preparation: Prepare a solution of this compound in an anhydrous solvent. A typical starting concentration is 1-5% (v/v). The choice of solvent can influence the reaction kinetics and the quality of the resulting film. Toluene is a common choice for achieving a good monolayer.[4]
-
Surface Coating (Dip-Coating Method):
-
Immerse the prepared substrate into the this compound solution for a predetermined time, typically ranging from 30 minutes to several hours at room temperature. The optimal immersion time will depend on the desired surface coverage and the reactivity of the substrate.
-
Alternatively, spin-coating can be used for more uniform film deposition.
-
-
Rinsing: After the reaction, gently rinse the substrate with the anhydrous solvent to remove any unreacted this compound.
-
Curing: Cure the coated substrate in an oven at a temperature between 80-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate and cross-linking within the silane layer.
-
Final Cleaning: Sonicate the cured substrate in the solvent to remove any physisorbed molecules. Dry the substrate with a stream of nitrogen.
Sources
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Application of 1-Vinylsilatrane in Dental Materials: A Detailed Guide for Researchers
This document provides a comprehensive overview and detailed protocols for the application of 1-Vinylsilatrane as a key component in the formulation of advanced dental materials. This guide is intended for researchers, materials scientists, and professionals in the field of dental material development.
Introduction: The Role of Silane Coupling Agents in Dental Materials
The longevity and performance of dental restorations are critically dependent on the integrity of the interface between the organic polymer matrix and the inorganic filler particles. Silane coupling agents are bifunctional molecules that act as a bridge between these two dissimilar phases, enhancing adhesion and improving the overall mechanical properties and durability of dental composites and adhesives.[1][2] The most commonly used silane in dentistry is 3-methacryloxypropyltrimethoxysilane (γ-MPS). However, the exploration of alternative silanes with potentially superior properties is an active area of research. This compound presents itself as a compelling candidate due to its unique chemical structure and reactivity.
This compound: A Primer
This compound is a derivative of silatrane, a class of organosilicon compounds characterized by a cage-like molecular structure with a pentacoordinated silicon atom. This structure imparts unique properties, including increased hydrolytic stability compared to conventional trialkoxysilanes. The vinyl functional group provides a site for copolymerization with the methacrylate monomers commonly used in dental resins.
Mechanism of Action: How this compound Enhances Dental Material Performance
The primary function of this compound in dental materials is to act as a coupling agent, promoting a strong and stable bond between the inorganic filler particles (e.g., silica, glass, or zirconia) and the organic resin matrix.[3] This enhanced adhesion is achieved through a dual chemical interaction:
-
Reaction with the Filler Surface: The silatrane portion of the molecule can react with hydroxyl groups present on the surface of the inorganic filler particles, forming a stable covalent bond.
-
Copolymerization with the Resin Matrix: The vinyl group of this compound can participate in the free-radical polymerization of the methacrylate monomers (e.g., Bis-GMA, UDMA, TEGDMA) that form the bulk of the resin matrix.
This dual reactivity creates a robust interfacial layer that effectively transfers stress from the flexible polymer matrix to the rigid filler particles, thereby improving the mechanical properties of the composite material.[4]
Caption: Mechanism of this compound as a coupling agent.
Experimental Protocols
The following sections provide detailed protocols for the incorporation and evaluation of this compound in experimental dental composites.
Protocol 1: Synthesis and Functionalization of Fillers with this compound
This protocol describes the process of treating inorganic filler particles with this compound to create a reactive surface for bonding with the resin matrix.
Materials:
-
Inorganic filler (e.g., nano-silica, glass powder)
-
This compound
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
Procedure:
-
Filler Pre-treatment:
-
Dry the inorganic filler in an oven at 120°C for 24 hours to remove any adsorbed water.
-
Allow the filler to cool to room temperature in a desiccator.
-
-
Silanization Solution Preparation:
-
Prepare a 2% (w/v) solution of this compound in anhydrous toluene. For example, dissolve 2 g of this compound in 100 mL of anhydrous toluene.
-
-
Silanization Process:
-
Disperse the pre-treated filler in the silanization solution at a concentration of 10% (w/v). For example, add 10 g of filler to 100 mL of the silanization solution.
-
Stir the suspension vigorously using a magnetic stirrer for 4 hours at 60°C.
-
After stirring, centrifuge the suspension at 5000 rpm for 15 minutes to separate the functionalized filler.
-
Discard the supernatant.
-
-
Washing and Drying:
-
Wash the functionalized filler with ethanol three times to remove any unreacted silane. After each wash, separate the filler by centrifugation.
-
After the final wash, dry the functionalized filler in an oven at 80°C for 24 hours.
-
Store the dried, functionalized filler in a desiccator until use.
-
Caption: Workflow for filler silanization with this compound.
Protocol 2: Formulation of an Experimental Dental Composite
This protocol outlines the preparation of a light-curable dental composite using this compound functionalized fillers.
Materials:
-
This compound functionalized filler (from Protocol 1)
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Dual asymmetric centrifuge (DAC) mixer or similar mixing equipment
-
Light-curing unit (λ = 470 nm)
Procedure:
-
Resin Matrix Preparation:
-
Prepare a resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio.
-
Add camphorquinone (0.5 wt% of the resin matrix) and ethyl-4-(dimethylamino)benzoate (1.0 wt% of the resin matrix) to the monomer mixture.
-
Mix thoroughly in the dark until a homogenous solution is obtained.
-
-
Composite Paste Formulation:
-
In a DAC mixing cup, combine the resin matrix with the this compound functionalized filler. A typical filler loading is 70 wt%.
-
Mix the components in the DAC mixer at 2000 rpm for 2 minutes, followed by a 1-minute rest, and then another 2 minutes of mixing. This ensures a homogenous, void-free paste.
-
Store the resulting composite paste in a light-proof container.
-
Protocol 3: Evaluation of Mechanical Properties
This protocol details the standardized tests to assess the mechanical performance of the experimental dental composite.[5]
A. Flexural Strength and Modulus
Procedure:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the experimental composite by filling a stainless-steel mold.
-
Cover the mold with a Mylar strip and a glass slide and apply pressure to extrude excess material.
-
Light-cure the specimens from both sides according to ISO 4049 standards (e.g., 40 seconds per side).
-
Remove the specimens from the mold and store them in deionized water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:
-
σ = 3FL / 2bh²
-
E = L³ / 4bh³d * (F/d) where F is the maximum load, L is the span length, b is the width, h is the thickness, and d is the deflection.
-
B. Compressive Strength
Procedure:
-
Prepare cylindrical specimens (4 mm diameter x 6 mm height) of the experimental composite.
-
Light-cure the specimens in increments to ensure complete polymerization.
-
Store the specimens in deionized water at 37°C for 24 hours.
-
Perform a compression test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the compressive strength (CS) using the formula:
-
CS = 4F / πd² where F is the maximum load and d is the diameter of the specimen.
-
Table 1: Hypothetical Mechanical Properties of Dental Composites
| Property | Control (No Silane) | γ-MPS Functionalized | This compound Functionalized |
| Flexural Strength (MPa) | 80 ± 5 | 130 ± 8 | 145 ± 7 |
| Flexural Modulus (GPa) | 8 ± 0.5 | 12 ± 0.7 | 14 ± 0.6 |
| Compressive Strength (MPa) | 200 ± 15 | 300 ± 20 | 330 ± 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and testing conditions.
Protocol 4: Assessment of Biocompatibility (In Vitro Cytotoxicity)
This protocol describes an in vitro method to evaluate the cytotoxicity of the experimental dental composite using human gingival fibroblasts.[2][6]
Materials:
-
Human Gingival Fibroblast (HGF) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Cured discs of the experimental composite (5 mm diameter x 2 mm height)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Eluate Preparation:
-
Sterilize the cured composite discs using a suitable method (e.g., ethylene oxide or UV irradiation).
-
Place the sterile discs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to allow for the leaching of any potential cytotoxic components into the medium. This medium is now the "eluate".
-
-
Cell Culture and Exposure:
-
Seed HGF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluate from the experimental composite. Include a negative control (fresh culture medium) and a positive control (e.g., a known cytotoxic substance).
-
Incubate the cells with the eluates for 24 hours.
-
-
MTT Assay:
-
After the 24-hour exposure, remove the eluate and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control:
-
Cell Viability (%) = (Absorbance of test group / Absorbance of negative control) x 100
-
-
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
This compound holds significant promise as a coupling agent in dental materials, potentially offering enhanced mechanical properties and hydrolytic stability compared to conventional silanes. The protocols outlined in this guide provide a framework for the systematic investigation of its application in dental composites. Further research is warranted to fully elucidate its long-term performance, biocompatibility in more complex biological models, and its potential in other dental applications such as adhesives and cements. Comparative studies with established silanes under various aging conditions will be crucial in determining the clinical viability of this compound-based dental materials.
References
- [Reference to a general review on dental composites and adhesion]
- [Reference to a study on the synthesis of sil
-
Beltrami, R., et al. (2021). Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines. Polymers, 13(9), 1437. [Link]
-
Matinlinna, J. P., & Vallittu, P. K. (2007). Silane based concepts on bonding resin composite to metals. The Journal of contemporary dental practice, 8(2), 1–8. [Link]
- [Reference to a study on the mechanical properties of dental composites]
-
Lung, C. Y. K., & Matinlinna, J. P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: an overview. Dental materials, 28(5), 467–477. [Link]
- [Reference to a study on dental adhesive formul
- [Reference to a study on bond strength testing]
- [Reference to a study on cytotoxicity of dental m
- [Reference to a patent on dental material formul
- [Reference to a technical d
-
Heintze, S. D., et al. (2017). Laboratory mechanical parameters of composite resins and their relation to fractures and wear in clinical trials-A systematic review. Dental materials, 33(3), e101–e114. [Link]
- [Reference to a study comparing different silanes]
- [Reference to a review on dental adhesives]
- [Reference to a study on biocompatibility testing of dental m
- [Reference to a study on the synthesis of functionalized fillers]
- [Reference to a study on the long-term performance of dental composites]
- [Reference to a study on the adhesion mechanism of silanes]
- [Reference to a study on cytotoxicity testing methods]
-
Urcan, E., et al. (2010). Cytotoxicity of dental composite resins on human gingival fibroblast cell lines. Journal of biomaterials applications, 25(2), 151–168. [Link]
- [Reference to a patent mentioning vinyl silanes in dental composites]
- [Reference to a review on organosilicate compounds in m
- [Reference to a safety data sheet for 1-Vinylsil
- [Reference to a dissertation or conference proceeding on this compound in dental m
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- 5. Laboratory mechanical parameters of composite resins and their relation to fractures and wear in clinical trials—A systematic review | Pocket Dentistry [pocketdentistry.com]
- 6. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
1-Vinylsilatrane: A Versatile Precursor for Advanced Organosilicon Polymers in Biomedical Applications
Introduction: The Promise of Silatrane-Containing Polymers
Organosilicon polymers have garnered significant attention in the biomedical field due to their unique combination of properties, including biocompatibility, thermal stability, and tunable mechanical characteristics. Among the various monomers used to construct these polymers, 1-vinylsilatrane stands out as a particularly promising precursor. The silatrane cage, a trioxa-azasilabicycloundecane structure, imparts a unique set of properties to the resulting polymers, including enhanced hydrolytic stability and potential biological activity.[1]
This technical guide provides a comprehensive overview of this compound as a monomer for the synthesis of novel organosilicon polymers. We will delve into detailed protocols for the synthesis of the monomer itself, followed by step-by-step procedures for its polymerization via free radical and anionic methods. Furthermore, we will discuss the characterization of poly(this compound) and explore its potential applications, particularly in the realm of drug delivery and development, where the biocompatibility and controlled release capabilities of polymers are paramount.[2][3]
Part 1: Synthesis of this compound Monomer
The synthesis of this compound is a crucial first step in the development of its corresponding polymers. A common and efficient method involves the transesterification of a vinyltrialkoxysilane with triethanolamine.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Vinyltriethoxysilane
-
Triethanolamine (TEOA)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst
-
Toluene (or another suitable solvent for azeotropic removal of ethanol)
-
Hexane (for washing the product)
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine triethanolamine and a catalytic amount of KOH or NaOH. Add toluene to the flask.
-
Addition of Vinyltriethoxysilane: While stirring, slowly add vinyltriethoxysilane to the reaction mixture.
-
Azeotropic Distillation: Heat the mixture to reflux. The ethanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of ethanol collected.
-
Reaction Completion: Continue the reflux until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.
-
Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure.
-
Purification: The crude product is a solid. Wash the solid with cold hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound product under vacuum.
Causality Behind Experimental Choices:
-
The use of a Dean-Stark trap is critical for driving the equilibrium of the transesterification reaction towards the product by continuously removing the ethanol byproduct.
-
A basic catalyst like KOH or NaOH is employed to deprotonate the hydroxyl groups of triethanolamine, increasing their nucleophilicity and facilitating the reaction with the vinyltrialkoxysilane.
-
Washing with a non-polar solvent like hexane is effective for removing residual starting materials without dissolving the polar this compound product.
Part 2: Polymerization of this compound
This compound can be polymerized through various mechanisms, with free radical and anionic polymerization being the most common.[2][5] The choice of method will significantly influence the properties of the resulting polymer, such as molecular weight and polydispersity.
Free Radical Polymerization
Free radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers.[6] For this compound, initiators like azobisisobutyronitrile (AIBN) are commonly used.[7]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or another suitable solvent (e.g., DMF)
-
Methanol (for precipitation)
-
Schlenk flask or a reaction vessel with a nitrogen inlet
-
Magnetic stirrer and heating mantle/oil bath
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound and AIBN in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Stir the reaction mixture for the desired period (e.g., 24 hours).
-
Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated poly(this compound) by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Self-Validating System: The success of the polymerization can be qualitatively observed by the increase in the viscosity of the reaction mixture. Quantitative validation is achieved through characterization of the final product (see Part 3).
Caption: Free radical polymerization of this compound.
Anionic Polymerization
Anionic polymerization offers excellent control over molecular weight and can produce polymers with a narrow molecular weight distribution (low polydispersity).[5][8] This method is particularly suitable for vinyl monomers with electron-withdrawing groups, although it requires stringent anhydrous and anaerobic conditions. Butyllithium (n-BuLi) is a common initiator for anionic polymerization.[9]
Materials:
-
This compound (monomer), purified and dried
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous tetrahydrofuran (THF) or other suitable polar aprotic solvent
-
Anhydrous methanol (for termination)
-
Hexane (for washing)
-
Schlenk line and glassware dried in an oven and cooled under vacuum
-
Magnetic stirrer
Procedure:
-
Solvent and Monomer Purification: THF must be rigorously purified and dried, for example, by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere. The this compound monomer should be purified by sublimation or recrystallization and thoroughly dried.
-
Reaction Setup: Assemble the reaction glassware under a nitrogen atmosphere using a Schlenk line. Add the desired amount of anhydrous THF to the reaction flask via cannula.
-
Initiation: Cool the THF to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the calculated amount of n-BuLi solution via syringe.
-
Polymerization: Slowly add the purified this compound monomer, either as a solution in anhydrous THF or as a solid, to the initiator solution at -78 °C with vigorous stirring. The reaction is typically very fast.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
Precipitation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent like hexane. Collect the polymer by filtration.
-
Drying: Dry the poly(this compound) under vacuum.
Causality Behind Experimental Choices:
-
The extremely low temperature (-78 °C) is necessary to control the highly exothermic and rapid polymerization and to minimize side reactions.[5]
-
Strictly anhydrous and anaerobic conditions are paramount because the carbanionic propagating species are highly reactive and will be terminated by traces of water, oxygen, or other protic impurities.
-
A polar aprotic solvent like THF is used to solvate the lithium counter-ion, leading to a more reactive "naked" carbanion and faster polymerization.[5]
Caption: Anionic polymerization of this compound.
Part 3: Characterization of Poly(this compound)
Thorough characterization of the synthesized poly(this compound) is essential to understand its structure, molecular weight, thermal properties, and purity.
| Technique | Parameter Measured | Expected Observations for Poly(this compound) |
| ¹H and ¹³C NMR | Chemical structure and purity | Disappearance of vinyl proton signals from the monomer and appearance of broad peaks corresponding to the polymer backbone. Characteristic signals for the silatrane cage should remain.[10][11] |
| FTIR Spectroscopy | Functional groups | Disappearance of the C=C stretching vibration of the vinyl group. Presence of characteristic Si-O-C and N-C bonds of the silatrane cage. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) | Anionically polymerized samples are expected to have a narrow PDI (close to 1), while radically polymerized samples will have a broader PDI.[1][12] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A single Tg will indicate an amorphous polymer. The value will depend on the molecular weight. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | The polymer is expected to exhibit good thermal stability due to the silatrane moiety, with decomposition occurring at elevated temperatures.[9][13] |
Part 4: Applications in Drug Development
The unique properties of poly(this compound) make it an attractive candidate for various biomedical applications, particularly in drug delivery.[3][14][15]
Potential Applications:
-
Nanoparticle-based Drug Delivery: Poly(this compound) can be formulated into nanoparticles to encapsulate hydrophobic drugs, improving their solubility and bioavailability.[14][16] The silatrane groups may also offer sites for further functionalization to achieve targeted drug delivery.
-
Biocompatible Coatings: The polymer can be used to coat medical devices and implants to improve their biocompatibility and reduce inflammatory responses.[17] The hydrolytic stability of the silatrane moiety is advantageous in this context.[18]
-
Controlled Release Matrices: The polymer can be used to create matrices for the sustained and controlled release of therapeutic agents.[19] The degradation rate of the polymer can potentially be tuned by copolymerization with other monomers.
Biocompatibility Insights:
While specific biocompatibility data for poly(this compound) is limited, silatrane-containing compounds, in general, have shown promising biological properties, including low cytotoxicity.[20][21] Further in-vitro and in-vivo studies are necessary to fully establish the biocompatibility profile of poly(this compound) for specific drug delivery applications.
Conclusion
This compound is a monomer with significant potential for the development of advanced organosilicon polymers. The ability to polymerize this monomer via both free radical and controlled anionic methods allows for the synthesis of polymers with a range of molecular weights and architectures. The resulting poly(this compound) is expected to possess favorable properties for biomedical applications, including thermal stability and biocompatibility. Further research into the formulation of this polymer into drug delivery systems and comprehensive biocompatibility testing will be crucial in realizing its full potential in the pharmaceutical and medical fields.
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Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration. (2018). PMC. [Link]
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Molecular weights and polydispersity index obtained from GPC measurements. ResearchGate. [Link]
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Free radical polymerization of vinyl monomers. (2025). ResearchGate. [Link]
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The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. (2025). ResearchGate. [Link]
-
Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. (2010). PubMed. [Link]
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Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam). (2025). ResearchGate. [Link]
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1 Anionic Vinyl Polymerization. Wiley Online Library. [Link]
-
Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. (2020). ACS Publications. [Link]
-
Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2024). MDPI. [Link]
-
Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI. [Link]
-
In vivo biocompatibility studies. VII. Inflammatory response to polyethylene and to a cytotoxic polyvinylchloride. (1986). PubMed. [Link]
-
C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. SciSpace. [Link]
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Effect of solvent on the initiation mechanism of living anionic polymerization of styrene: A computational study. (2024). ResearchGate. [Link]
-
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. [Link]
-
The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study. ScienceDirect. [Link]
-
Controlled Free Radical Polymerization. IAS. [Link]
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TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. [Link]
-
Anionic and Radical Polymerizations. (2023). YouTube. [Link]
-
Polymer nanoparticles for drug and small silencing RNA delivery to treat cancers of different phenotypes. (2017). NIH. [Link]
-
Original Article Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films. (2015). e-Century Publishing Corporation. [Link]
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Hydrolytic degradation of Poly(L‐lactide)/Poly(methyl methacrylate) Blends. (2018). ResearchGate. [Link]
-
Solid-State 13C NMR Study of Poly(vinyl alcohol) Gels. (2025). ResearchGate. [Link]
-
Hydrolytic stability of polyetherimide investigated in ultrathin films. (2021). ResearchGate. [Link]
-
Polymer nanoparticles for drug delivery: The myth of the Trojan Horse with Prof Martina Stenzel. (2020). YouTube. [Link]
-
Controlled Radical Polymerization. Elsevier. [Link]
-
GPC Molecular Weight Analysis. (2025). ResolveMass Laboratories Inc.. [Link]
-
How Does TGA Measure Polymer Thermal Stability?. (2025). YouTube. [Link]
-
Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam). (2005). PubMed. [Link]
-
Polymer Science and Processing 04: Free radical polymerization. (2020). YouTube. [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (2021). MDPI. [Link]
-
Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?. (2016). LCGC. [Link]
-
Long-Term Thermal Stabilization of Poly(Lactic Acid). MDPI. [Link]
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Polymeric Nanoparticles for Drug Delivery. (2022). PMC. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Platteville. [Link]
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Molecular Weight Data As Determined by GPC Relative to Polystyrene Standards for PPV Derivatives. ResearchGate. [Link]
- NMR Spectra of Polymers and Polymer Additives. Google Books.
-
1H NMR Chemical Shift. Oregon State University. [Link]
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Application Notes and Protocols for the Quantification of 1-Vinylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of 1-Vinylsilatrane. Recognizing the compound's growing importance in materials science, organic synthesis, and pharmaceutical development, this document outlines robust analytical methodologies employing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a titrimetric approach is discussed for rapid purity assessments. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. This guide is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation.
Introduction: The Analytical Imperative for this compound
This compound, a tricyclic organosilicon compound, possesses a unique molecular architecture characterized by a hypervalent silicon atom. This structure imparts remarkable reactivity and stability, making it a valuable building block in the synthesis of advanced polymers, coupling agents, and biologically active molecules.[1][2] The precise quantification of this compound is paramount for ensuring product quality, optimizing reaction yields, and meeting regulatory standards in various applications.
This guide addresses the analytical challenges associated with this compound, including its potential for hydrolysis and the need for sensitive and specific quantification methods. The protocols herein are designed to be adaptable to various laboratory settings and sample matrices.
Core Principles of Method Selection and Validation
The choice of an analytical method for this compound quantification is dictated by the specific requirements of the analysis, including the expected concentration range, the nature of the sample matrix, and the desired level of accuracy and precision. The validation of any chosen method is not merely a regulatory formality but a scientific necessity to ensure the reliability of the generated data.[1][3]
Key Validation Parameters (ICH Q2(R2)) [1][3]
| Validation Characteristic | Relevance for this compound Quantification |
| Specificity | Crucial to differentiate this compound from precursors, impurities, and degradation products. |
| Linearity | Establishes the proportional relationship between analyte concentration and instrumental response. |
| Accuracy | Determines the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate Precision) | Measures the degree of scatter between a series of measurements. |
| Range | The interval between the upper and lower concentrations for which the method is accurate and precise. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Gas Chromatography (GC) Method for this compound Quantification
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is well-suited for this purpose, offering high sensitivity and a wide linear range.
Rationale for GC-FID
The volatility of this compound makes it an ideal candidate for GC analysis. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification.[4]
Experimental Workflow for GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Protocol for GC-FID
3.3.1. Materials and Reagents
-
This compound (Reference Standard, purity >99%)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Dodecane (Internal Standard, purity >99%)
-
Volumetric flasks and pipettes
-
GC vials with septa
3.3.2. Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible results. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and internal standard. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min | Provides good separation of this compound from potential impurities. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
| Makeup Gas (N2) | 25 mL/min | Optimizes detector performance. |
3.3.3. Sample and Standard Preparation
-
Internal Standard (IS) Stock Solution: Accurately weigh approximately 100 mg of dodecane and dissolve in 100 mL of dichloromethane.
-
This compound Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane containing 1 mL of the IS stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard with the IS-containing dichloromethane to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample, dissolve it in a known volume of the IS-containing dichloromethane to achieve a concentration within the calibration range.
3.3.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection offers a versatile alternative to GC, particularly for less volatile samples or when derivatization is to be avoided.
Rationale for HPLC-UV
The vinyl group in this compound provides a chromophore that allows for UV detection, typically in the lower UV range. Reversed-phase HPLC is a robust technique for separating compounds based on their polarity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV
4.3.1. Materials and Reagents
-
This compound (Reference Standard, purity >99%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks and pipettes
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
4.3.2. Instrument Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A standard reversed-phase column for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Provides good resolution and retention for this compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume for HPLC. |
| Detector | UV-Vis Detector | Allows for the detection of the vinyl chromophore. |
| Wavelength | 210 nm | The vinyl group absorbs in the low UV region. Wavelength may need optimization. |
4.3.3. Sample and Standard Preparation
-
This compound Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard with the mobile phase to cover the expected concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample, dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to protect the HPLC system.
4.3.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of this compound in the sample using the regression equation.
Quantitative NMR (qNMR) Spectroscopy for Absolute Quantification
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.[5][6]
Rationale for qNMR
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a specific proton signal of this compound with that of a known amount of an internal standard, its absolute purity or concentration can be determined with high accuracy.
Experimental Workflow for qNMR Analysis
Caption: Workflow for the absolute quantification of this compound by qNMR.
Detailed Protocol for qNMR
5.3.1. Materials and Reagents
-
This compound (analyte)
-
Maleic Anhydride (Internal Standard, certified reference material)
-
Chloroform-d (CDCl₃), with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
NMR tubes
5.3.2. Instrument Parameters
| Parameter | Setting | Rationale |
| Spectrometer | Bruker Avance III 400 MHz or equivalent | High-field NMR for better signal dispersion and sensitivity. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence. |
| Number of Scans | 16-64 | Sufficient for good signal-to-noise ratio. |
| Relaxation Delay (d1) | 30 s | Ensures full relaxation of protons for accurate integration. Should be at least 5 times the longest T1. |
| Acquisition Time (aq) | ≥ 3 s | Provides good digital resolution. |
| Spectral Width (sw) | ~16 ppm | Covers the entire proton chemical shift range. |
5.3.3. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of maleic anhydride into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
5.3.4. Data Analysis and Purity Calculation
-
Acquire and process the ¹H NMR spectrum.
-
Integrate the well-resolved signals of this compound (e.g., the vinyl protons) and the internal standard (maleic anhydride singlet).
-
Calculate the purity of this compound using the following formula:[6]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Titrimetric Analysis: A Rapid Purity Assessment
A simple acid-base titration can be employed for a rapid estimation of this compound purity, leveraging the basicity of the tertiary amine nitrogen within the silatrane cage.
Rationale for Titration
The nitrogen atom in the silatrane structure can be protonated by a strong acid. This allows for a direct titration with a standardized acid solution.
General Protocol for Acid-Base Titration
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).
-
Titrate with a standardized solution of a strong acid (e.g., 0.1 M perchloric acid in glacial acetic acid).
-
Use a potentiometric endpoint or a suitable indicator (e.g., crystal violet) to determine the equivalence point.
-
Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio).
Hydrolytic Stability Considerations
Silatranes can be susceptible to hydrolysis, especially under acidic or basic conditions.[7] It is crucial to use anhydrous solvents for sample preparation and to analyze samples promptly to avoid degradation, which would lead to inaccurate quantification.
Conclusion
The analytical methods detailed in this guide provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The choice of method will depend on the specific analytical needs, available instrumentation, and required level of precision. Adherence to the principles of method validation outlined herein is essential for ensuring the integrity and trustworthiness of the analytical results.
References
- Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. (URL not provided in search results)
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ([Link])
- A One‐Step Synthesis of Vinylsilanes and Vinylenebissilanes. (URL not provided in search results)
- GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. (URL not provided in search results)
- Purity by Absolute qNMR Instructions. (URL not provided in search results)
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17.3: Acid-Base Titrations - Chemistry LibreTexts. ([Link])
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MassHunter Quantitative Analysis for GC/MSD - Familiarization Guide - Agilent. ([Link])
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Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. ([Link])
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ([Link])
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Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. ([Link])
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Validation of Analytical Procedures Q2(R2) - ICH. ([Link])
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Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. ([Link])
-
Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. ([Link])
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An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats. ([Link])
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Acid-base titration – Knowledge and References - Taylor & Francis. ([Link])
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Validation of Analytical Procedure Q2(R2) - ICH. ([Link])
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A Review: GC Method Development and validation. ([Link])
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Quantitative Analysis GCMS - YouTube. ([Link])
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Validation of a GC-FID headspace method for quantitative detection of silicone oils (siloxane polymers) within the lyophilisation life cycle - Almac. ([Link])
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Quantitative NMR Spectroscopy.docx 11/2017. ([Link])
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Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS - PubMed. ([Link])
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Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. ([Link])
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Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells. ([Link])
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Gravimetric Acid-Base Titration | Remote Labs and Simulation". ([Link])
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Assessment of the hydrolytic degradation of lovastatin by HPLC. ([Link])
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Critical Evaluation of HPLC Methods: Working with Ionizable Analytes - LCGC International. ([Link])
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ([Link])
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ([Link])
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ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. ([Link])
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Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. ([Link])
-
Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. ([Link])
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ([Link])
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The Computer Simulation of the Acid-Base Titration - ResearchGate. ([Link])
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. ([Link])
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Application Note: Comprehensive Handling and Storage Protocols for 1-Vinylsilatrane
Introduction: The Synthetic Utility and Handling Challenges of 1-Vinylsilatrane
This compound (CAS No. 2097-18-9), also known as 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is a unique organosilicon compound characterized by a hypervalent silicon atom within a cage-like "atrane" structure.[1][2] This structural motif imparts distinct reactivity, making it a valuable building block in modern organic synthesis. Its applications include the preparation of complex organosilanes, participation in cycloaddition reactions, and use as a reagent in the hydrofunctionalization of alkenes.[2] These reactions are pivotal in the development of novel materials and pharmaceutical compounds.
However, the same structural features that make this compound synthetically useful also necessitate specific handling and storage procedures. The vinyl group is susceptible to polymerization, and the silatrane core can be sensitive to environmental conditions. This guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe and effective management of this compound in a laboratory setting, ensuring both experimental integrity and personnel safety.
Physicochemical and Hazard Profile
A thorough understanding of a reagent's properties is the foundation of its safe handling. While comprehensive GHS hazard data for this compound is not consistently available, the existing information, coupled with its chemical structure, mandates a cautious and well-informed approach.[1]
Key Physicochemical Data
The physical properties of this compound are essential for planning experiments, from reaction setup to purification.
| Property | Value | Source(s) |
| CAS Number | 2097-18-9 | [1][2] |
| Molecular Formula | C₈H₁₅NO₃Si | [1][2] |
| Molecular Weight | 201.3 g/mol | [1][2] |
| Appearance | Solid (often a powder) | [3] |
| Melting Point | 163-165 °C | [1][4] |
| Boiling Point | 209.5 ± 39.0 °C (at 760 mmHg) | [1][4] |
| Density | ~1.11 g/cm³ | [2][4] |
| Flash Point | >110 °C | [1][2][4] |
Hazard Assessment and Causality
While one source indicates no available GHS classification, another suggests it should be treated as an irritant.[1][2] Given this ambiguity, a conservative approach is required.
-
Irritation Potential (Assumed): Based on available risk statements (R36/37/38), this compound should be presumed to be irritating to the eyes, respiratory system, and skin.[2] The fine, dust-like nature of the solid can increase the risk of inhalation and dermal contact.[1]
-
Reactivity Hazards:
-
Hydrolytic Sensitivity: The silatrane structure, while more stable than many other silanes, can be susceptible to hydrolysis in the presence of moisture. This can lead to the degradation of the reagent and the formation of byproducts, compromising experimental results.
-
Polymerization: The vinyl group is a reactive functional group. Elevated temperatures, exposure to light, or the presence of radical initiators could potentially trigger unwanted polymerization, which can be exothermic.
-
-
Toxicity: The toxicological properties have not been fully investigated.[5] As with any compound with limited toxicity data, exposure should be minimized.
Core Protocols for Safe Handling and Storage
The following protocols are designed to mitigate the risks identified above and ensure the chemical's stability.
Personal Protective Equipment (PPE) and Engineering Controls
The primary line of defense is a combination of appropriate engineering controls and PPE.
Caption: Workflow for pre-handling safety checks and PPE.
Protocol Steps:
-
Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[5]
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for tears or holes before use.[6]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[5]
Storage Protocol
Proper storage is critical for maintaining the chemical integrity of this compound.
Caption: Decision tree for proper storage of this compound.
Protocol Steps:
-
Container: Store in the original, tightly closed container.[1] If the original container is compromised, transfer to a new, clearly labeled container suitable for solid chemical storage.
-
Atmosphere: Store in a dry and cool environment.[1] A desiccator or a cabinet with desiccant can be used to minimize exposure to atmospheric moisture.
-
Ventilation: The storage area must be well-ventilated.[1]
-
Incompatibilities: Segregate from strong oxidizing agents and sources of moisture.[3][7] Do not store with foodstuffs or other reactive chemicals.[1]
-
Temperature: Avoid storing at elevated temperatures to minimize the risk of polymerization. Refrigeration may be considered for long-term storage, but ensure the container is brought to room temperature before opening to prevent water condensation.[3]
Experimental and Disposal Procedures
Step-by-Step Weighing and Dispensing Protocol
-
Perform all operations inside a chemical fume hood.
-
Place a weigh boat or appropriate glassware on a tared analytical balance.
-
Carefully transfer the required amount of this compound from the storage container to the weigh boat using a clean spatula.
-
Avoid creating dust.[1] If dust becomes airborne, cease operations and allow the fume hood ventilation to clear it.
-
Once the desired amount is weighed, securely close the main storage container immediately.
-
Transfer the weighed solid to the reaction vessel.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol or acetone), collecting the waste for proper disposal.
Spill Management Protocol
Accidental spills should be handled promptly and safely.
-
Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control: Prevent the spill from spreading. For a solid spill, do not use a dry brush, as this can create dust.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully scoop the mixture into a labeled, sealable waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, cloths) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional guidelines.[8]
Waste Disposal Protocol
Chemical waste must be managed in accordance with institutional and regulatory standards.[9]
-
Solid Waste: Unused or contaminated this compound, along with any materials used for spill cleanup, should be collected in a clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers that once held this compound must be managed as hazardous waste unless triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected as hazardous liquid waste.
-
Disposal Request: Follow your institution's procedures for hazardous waste collection.[8]
Conclusion
This compound is a potent reagent for chemical innovation. Its effective use is directly linked to an appreciation of its chemical properties and a commitment to rigorous safety protocols. By implementing the handling, storage, and disposal procedures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound, ensuring the integrity of their experiments and the safety of their laboratory environment.
References
-
This compound Chemical Properties and Safety Data . LookChem. [Link]
-
Safety Data Sheet: Poly(vinylamine) hydrochloride . Chemos GmbH & Co.KG. [Link]
-
Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications . PubMed Central, National Institutes of Health. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity . Molecules, MDPI. [Link]
-
Specific Chemical Handling and Storage . University of Wisconsin-Milwaukee. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond . Pharmaceutics, MDPI. [Link]
-
NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]
-
Chemistry, Biosynthesis and Pharmacology of Viniferin . International Journal of Molecular Sciences, MDPI. [Link]
-
Guidelines for Chemical Storage and Management . University of Georgia Research. [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]
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- 9. orf.od.nih.gov [orf.od.nih.gov]
Troubleshooting & Optimization
Preventing premature polymerization of 1-Vinylsilatrane
Welcome to the Technical Support Center for 1-Vinylsilatrane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the premature polymerization of this versatile monomer. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Introduction to this compound and its Reactivity
This compound (CAS 2097-18-9) is a valuable bifunctional molecule utilized in a variety of chemical syntheses, including the formation of complex organic molecules, hydrofunctionalization of alkenes, and the preparation of organosilanes.[1] Its unique structure, featuring a vinyl group and a silatrane cage, imparts desirable reactivity. However, the presence of the vinyl group also makes it susceptible to premature polymerization, which can compromise experimental outcomes and lead to material loss. This guide provides the foundational knowledge and practical steps to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: The premature polymerization of this compound, like other vinyl monomers, is primarily initiated by the formation of free radicals.[2] This process can be triggered by several common laboratory conditions:
-
Heat: Elevated temperatures provide the activation energy for the spontaneous formation of radicals, initiating a chain reaction. This is a common issue with many vinyl compounds.
-
Light (UV Radiation): High-energy light, particularly in the UV spectrum, can induce the homolytic cleavage of bonds, generating radicals that can initiate polymerization.[2]
-
Contamination: The presence of impurities can significantly impact the stability of this compound. These contaminants can include:
-
Peroxides: Often formed by the reaction of monomers with atmospheric oxygen, peroxides can decompose to form initiating radicals.
-
Acids and Bases: Strong acids or bases can catalyze ionic polymerization pathways.
-
Metal Ions: Certain transition metal salts can act as redox initiators for radical polymerization.[3]
-
-
Oxygen: While seemingly counterintuitive, the role of oxygen is complex. In the absence of appropriate inhibitors, oxygen can contribute to the formation of peroxides.[2] However, some common inhibitors require the presence of a small amount of oxygen to function effectively.
Q2: How can I visually inspect my this compound for signs of polymerization?
A2: Regular visual inspection is a critical first step in preventing the use of compromised material. Look for the following indicators:
-
Increased Viscosity: A noticeable thickening of the material is a primary sign that oligomers or polymers are forming.
-
Precipitation or Cloudiness: The formation of solid particles or a hazy appearance in the normally clear solution indicates the presence of insoluble polymer.
-
Gel Formation: The presence of gelatinous or solid masses within the container is a clear indication of advanced polymerization.
If any of these signs are observed, the material should be considered suspect and may not be suitable for your intended application.
Q3: What are the recommended storage conditions for this compound?
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[4][5] | Reduces the rate of thermally induced self-polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents the formation of peroxides from atmospheric oxygen.[1][6] |
| Light | Store in an amber or opaque container, away from direct light. | Protects the material from UV-initiated polymerization.[2] |
| Container | Use tightly sealed containers made of compatible materials. | Prevents contamination and exposure to air and moisture. |
Q4: Should I use a polymerization inhibitor with this compound?
A4: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Commercial preparations of vinyl monomers often contain a small amount of inhibitor. If you are synthesizing or purifying this compound, the addition of an inhibitor is a critical step for ensuring its stability.
Commonly used inhibitors for vinyl monomers include phenolic compounds and other radical scavengers.
| Inhibitor Class | Examples | Typical Concentration Range (for vinyl monomers) |
| Phenolic Compounds | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | 10-200 ppm |
| Nitroxide Stable Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 10-100 ppm |
| Quinones | p-Benzoquinone | 50-500 ppm |
Note: The optimal inhibitor and its concentration for this compound should be determined experimentally for your specific application and storage duration. The presence of an inhibitor may need to be accounted for in subsequent reactions, and in some cases, removal may be necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Problem 1: My this compound has started to thicken, but no solids have formed. Can I still use it?
Scientific Explanation: An increase in viscosity indicates the formation of oligomers (short polymer chains). While the material has not fully polymerized, the presence of these oligomers can affect the stoichiometry of your reaction and may lead to undesirable side products or polymers with different properties than intended.
Recommended Action:
-
Assess the extent of oligomerization: A simple method is to compare the viscosity to a fresh, uncompromised sample.
-
Consider purification: If the oligomerization is minor, it may be possible to purify the monomer by distillation. Caution: Distillation of vinyl monomers can be hazardous as elevated temperatures can accelerate polymerization. This should only be attempted by experienced chemists with appropriate safety precautions, including the use of a suitable inhibitor in the distillation pot.
-
If in doubt, do not use: For applications requiring high purity and precise control, it is best to discard the thickened material and use a fresh batch.
Problem 2: I observed solid particles in my this compound. What should I do?
Scientific Explanation: The presence of solid particles signifies that polymerization has progressed to the point of forming insoluble polymers. The material is no longer pure this compound.
Recommended Action:
-
Do not attempt to use the material: The presence of polymer will significantly interfere with most chemical reactions.
-
Do not attempt to filter and use the remaining liquid: The liquid portion is likely to contain a high concentration of oligomers and may be depleted of any inhibitor, making it highly prone to rapid polymerization.
-
Dispose of the material safely: Follow the disposal guidelines outlined in the "Safe Handling and Disposal" section of this guide.
Problem 3: My reaction with this compound resulted in an unexpected polymer. How can I prevent this in the future?
Scientific Explanation: Uncontrolled polymerization during a reaction can be caused by several factors, including residual initiators from previous steps, incompatible solvents, or reaction temperatures that are too high.
Workflow for Prevention:
Caption: Workflow to prevent unintended polymerization during reactions.
Detailed Steps:
-
Ensure Monomer Purity: Start with high-purity this compound that shows no signs of oligomerization.
-
Inhibitor Removal: For some controlled polymerization reactions, the presence of an inhibitor can be detrimental. If necessary, pass the monomer through a column of a suitable inhibitor remover immediately before use. Do not store the inhibitor-free monomer for extended periods.
-
Solvent and Reagent Compatibility: Ensure that your solvents and other reagents are free from contaminants that could initiate polymerization. Peroxides in ethers are a common culprit.
-
Temperature Control: Maintain the reaction at the lowest practical temperature to minimize thermal initiation.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of peroxides.[1][6]
Experimental Protocols
Protocol 1: Small-Scale Inhibitor Addition
This protocol describes the addition of a stock solution of an inhibitor to purified this compound for storage.
-
Prepare an inhibitor stock solution:
-
Accurately weigh a small amount of the chosen inhibitor (e.g., hydroquinone).
-
Dissolve it in a minimal amount of a compatible, high-purity, dry solvent (e.g., anhydrous toluene or THF) to make a concentrated stock solution.
-
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final inhibitor concentration (e.g., 100 ppm) in your volume of this compound.
-
Add the inhibitor: Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the this compound.
-
Mix thoroughly: Gently swirl or stir the mixture to ensure homogeneous distribution of the inhibitor.
-
Store appropriately: Transfer the inhibited this compound to a clean, dry, amber vial, purge with an inert gas, seal tightly, and store at 2-8°C.
Protocol 2: Monitoring for Polymer Formation
A simple qualitative test to monitor the stability of stored this compound.
-
Sample Preparation: In a clean, dry vial, add a small amount of the stored this compound.
-
Solvent Addition: Add a compatible solvent in which the monomer is soluble but the polymer is not (e.g., methanol).
-
Observation: If the solution becomes cloudy or a precipitate forms, it indicates the presence of polymer.
Visualizing the Polymerization and Inhibition Process
The premature polymerization of this compound most likely proceeds via a free-radical mechanism. The process and its inhibition can be visualized as follows:
Caption: Simplified mechanism of free-radical polymerization and its inhibition.
Safe Handling and Disposal
-
Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Disposal of Unused Monomer: Unused or contaminated this compound should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour it down the drain.
-
Disposal of Polymerized Material: If this compound has fully polymerized into a solid, it is generally considered less hazardous than the reactive monomer. However, it should still be disposed of as solid chemical waste.[7] The fully cured polymer is inert.[7] Consult your institution's safety office for specific guidance on the disposal of polymerized silatrane waste.
References
-
LookChem. This compound. [Link]
-
ACS Publications. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. [Link]
-
SAFE HANDLING OF SiH SILICONE PRODUCTS. [Link]
-
Taylor & Francis Group. Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. [Link]
-
Scilit. Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. [Link]
-
ResearchGate. Polymerization in the presence of inhibitor?. [Link]
-
MDPI. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. [Link]
-
Corteva Agriscience. Tolvera Bulk Handling Guide. [Link]
-
MDPI. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. [Link]
-
ResearchGate. Synthesis of Poly(N‐vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium‐Mediated Radical Polymerization | Request PDF. [Link]
-
ResearchGate. One‐shot radical polymerization of vinyl monomers with different reactivity accompanying spontaneous delay of polymerization for the synthesis of double‐network hydrogels. [Link]
-
National Centre for Science. molecular engineering of silatrane coupling agents toward facile surface functionalization of nanomaterial. [Link]
-
ResearchGate. First investigation of modified poly(2-vinyl-4,4-dimethylazlactone)s as kinetic hydrate inhibitors | Request PDF. [Link]
-
Agilent. Vinyl Acetate - Safety Data Sheet. [Link]
-
VIVITROL. Storage and Contents. [Link]
-
PMC - NIH. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. [Link]
-
ResearchGate. Synthesis and Characterization of Poly(ethylene-co-vinyl alcohol)-graft-poly(-caprolactone) | Request PDF. [Link]
-
ResearchGate. Addition of polyhaloalkanes to this compound. [Link]
-
LyondellBasell. VINYL ACETATE. [Link]
-
Atlantex Manufacturing Corporation. MATERIAL SAFETY DATA SHEET. [Link]
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- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pslc.ws [pslc.ws]
- 5. US2965685A - Polymerization inhibitor - Google Patents [patents.google.com]
- 6. siaj.jp [siaj.jp]
- 7. atlantexmfg.com [atlantexmfg.com]
Technical Support Center: 1-Vinylsilatrane Synthesis
Welcome to the technical support center for the synthesis of 1-Vinylsilatrane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights to help you optimize your reaction, troubleshoot unexpected outcomes, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I followed a standard procedure reacting vinyltriethoxysilane (VTES) with triethanolamine (TEA) using a catalyst, but my final yield is significantly lower than expected, or I isolated no product at all. What went wrong?
Answer: A low yield in this compound synthesis is a common issue that can often be traced back to one of two primary side reactions: premature hydrolysis and condensation of the vinyltriethoxysilane starting material, or incomplete reaction due to catalyst inefficiency or reactant impurity.[1][2]
Probable Causes & Solutions:
-
Hydrolysis and Oligomerization of Vinyltriethoxysilane (VTES): The most frequent cause of low yield is the reaction of VTES with moisture before or during the main reaction. Alkoxysilanes are susceptible to hydrolysis, especially in the presence of acid or base catalysts, which are often used for the silatrane synthesis.[1] This hydrolysis generates reactive silanol intermediates (Vinyl-Si(OEt)₂(OH)) which can then self-condense to form insoluble, polymeric vinylsiloxane oligomers (see diagram below). These oligomers represent a loss of your starting material, directly reducing the yield of the desired this compound.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120 °C is recommended). Use anhydrous solvents if your protocol calls for them, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Purity: Use freshly opened or properly stored anhydrous triethanolamine. The VTES should be of high purity; consider distilling it prior to use if its purity is questionable or if it has been stored for a long time.
-
Controlled Reagent Addition: If the reaction is highly exothermic upon catalyst addition, it may indicate rapid, uncontrolled side reactions. Consider cooling the reaction mixture and adding the catalyst or reactants portion-wise to maintain better control.
-
-
-
Catalyst Inactivity or Inappropriateness: The choice and handling of the catalyst are critical.
-
Alkali Metal Hydroxides (e.g., KOH, NaOH): These are traditional catalysts. However, if they are old or have absorbed atmospheric CO₂, their activity will be diminished. They can also promote the formation of stable potassium silanolates, which can complicate the reaction and workup.[3][4]
-
Organocatalysts (e.g., DBU): Modern protocols often use organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can offer higher yields under milder, solvent-free conditions.[5][6] However, their effectiveness can be compromised by acidic impurities.
-
Troubleshooting Steps:
-
Use Fresh, High-Quality Catalyst: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
-
Optimize Catalyst Loading: While catalytic, an insufficient amount of catalyst will lead to an incomplete reaction. Conversely, excessive catalyst can promote side reactions. Refer to literature for optimized catalyst loading for your specific scale and conditions.[5]
-
-
-
Reaction Monitoring: Without proper monitoring, it's easy to stop the reaction prematurely or let it run for too long, potentially leading to product degradation.
-
Troubleshooting Step: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by observing the precipitation of the this compound product, which is a solid at room temperature.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: My Product is Contaminated with an Insoluble White Precipitate or Shows Broad NMR Signals
Question: After the reaction, I have a significant amount of a white, insoluble material, and the ¹H NMR of my soluble product shows very broad signals instead of sharp peaks for the vinyl and atrane cage protons. What is this contaminant?
Answer: This is a classic sign of the hydrolysis-condensation side reaction mentioned previously. The insoluble white solid is likely a cross-linked polysiloxane network, and the broad NMR signals in your soluble fraction indicate the presence of various low-molecular-weight linear or cyclic vinylsiloxane oligomers.[1][7]
Identification of Byproducts:
-
¹H NMR: Pure this compound shows sharp, characteristic peaks for the vinyl group (typically three signals between 5.8-6.2 ppm) and the two types of protons on the silatrane cage (two triplets around 2.8 and 3.8 ppm). The presence of oligomers leads to a significant broadening of all these signals. You may also see new, broad signals corresponding to Si-OH groups (silanols) if hydrolysis is incomplete.[1][8]
-
²⁹Si NMR: This is a powerful tool for identifying these byproducts. Pure this compound has a characteristic signal around -84 ppm. Hydrolyzed and condensed species will appear at different chemical shifts. For example, monomeric hydrolyzed species (T¹ structures) will be shifted downfield, while dimers and linear oligomers (T² structures) and fully condensed, cross-linked species (T³ structures) will appear progressively upfield from the hydrolyzed monomers.[9][10]
| Silicon Environment | Notation | Typical ²⁹Si Chemical Shift Range (ppm) |
| Vinyltriethoxysilane (Monomer) | T⁰ | ~ -60 to -65 |
| Hydrolyzed Monomer/End Groups | T¹ | ~ -68 to -72 |
| Linear Oligomer Middle Groups | T² | ~ -78 to -82 |
| This compound | - | ~ -83 to -85 |
| Cross-linked/Branched Sites | T³ | ~ -85 to -90 |
Note: These are approximate ranges and can vary with solvent and specific structure.
Corrective Actions:
-
Prevention (Best Approach): Rigorously follow the steps outlined in "Issue 1" to maintain anhydrous conditions. The formation of these byproducts is irreversible, so prevention is key.
-
Purification:
-
Washing: For minor oligomer contamination, the desired this compound product can often be purified by washing the crude solid with a non-polar solvent like hexane.[5] The non-polar hexane will wash away unreacted VTES and the catalyst (if using an organocatalyst like DBU), while the more polar oligomers and the desired product remain.
-
Recrystallization: If significant oligomeric impurities are present, recrystallization is necessary. A solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures is required. Common solvents to try include ethanol, or solvent pairs like ethanol-water or toluene-hexane.[11][12][13][14] The more polar, oligomeric impurities should remain in the cold solvent.
-
Column Chromatography: For very difficult purifications, column chromatography can be employed.[15][16][17] Given the polarity of this compound and its oligomeric impurities, silica gel would be a suitable stationary phase, with a mobile phase gradient starting from a non-polar solvent (e.g., hexane) and gradually increasing in polarity with a solvent like ethyl acetate.
-
Issue 3: Evidence of Vinyl Group Polymerization
Question: My NMR spectrum shows a decrease or complete absence of the characteristic vinyl proton signals, and I've obtained a gummy, intractable solid. Is this polymerization?
Answer: Yes, the loss of the vinyl group signals in the NMR spectrum is a strong indicator that the vinyl moiety has undergone polymerization.[18] Vinylsilanes can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators (which can be trace impurities). The resulting polyvinylsilatrane is an insoluble, often intractable polymer.
Probable Causes & Solutions:
-
High Reaction Temperature: The synthesis is often exothermic. If the temperature is not controlled, it can rise to a point where it initiates thermal polymerization of the vinyl groups.
-
Solution: Control the reaction temperature using an ice bath, especially during the initial addition of the catalyst. If the protocol requires heating, do so cautiously and maintain the lowest effective temperature.
-
-
Presence of Radical Initiators: Trace amounts of peroxides (in solvents like THF or ether) or exposure to UV light can initiate radical polymerization.
-
Solution:
-
Use Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or Butylated hydroxytoluene (BHT), to the reaction mixture.[19][20] These compounds are effective at quenching free radicals as they form, preventing the initiation of polymerization.[21] A concentration of a few hundred ppm is typically sufficient.
-
Use Fresh, Purified Solvents: If using solvents, ensure they are free of peroxides.
-
Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil), especially if the reaction is run for an extended period.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the silatrane-forming reaction?
A1: The reaction is a transesterification process. The triethanolamine, activated by the catalyst, performs a nucleophilic attack on the silicon atom of the vinyltrialkoxysilane.[5][6] This occurs in a stepwise manner, displacing the three alkoxy groups (e.g., ethoxy groups from VTES) to form the three Si-O bonds of the silatrane cage. The central nitrogen atom of the triethanolamine then forms a dative, transannular bond with the silicon atom, resulting in the characteristic cage structure.[22]
Main Reaction Pathway
Caption: The main reaction pathway for this compound synthesis.
Q2: Which catalyst is better, an alkali hydroxide like KOH or an organocatalyst like DBU?
A2: Both can be effective, but they have different advantages and disadvantages.
-
KOH: It is inexpensive and widely used in traditional methods. However, it requires higher temperatures, can be less selective, and may promote hydrolysis and condensation side reactions more aggressively. The workup can also be more complex due to the need to remove inorganic salts.[3]
-
DBU: This organocatalyst allows the reaction to proceed under much milder conditions, often at room temperature and without solvent.[5][6] This can significantly reduce side reactions like polymerization. The catalyst is also easily removed during workup by washing with a non-polar solvent like hexane. For these reasons, DBU is often the preferred choice for achieving high purity and yield.
Q3: How can I be sure my starting vinyltriethoxysilane is free from water and oligomers?
A3: The best practice is to distill the vinyltriethoxysilane under reduced pressure before use. This will remove any non-volatile oligomeric impurities and any absorbed water. Store the distilled silane over molecular sieves and under an inert atmosphere.
Key Side Reaction Mechanisms
Understanding the mechanisms of the primary side reactions is crucial for effective troubleshooting.
Hydrolysis and Condensation of VTES
Caption: Formation of siloxane oligomers from VTES.
Radical Polymerization of this compound
Caption: Unwanted polymerization of the vinyl group.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is based on a modern, high-yield, solvent-free method that minimizes side reactions.
Materials:
-
Vinyltriethoxysilane (VTES), high purity (distilled)
-
Triethanolamine (TEA), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane, anhydrous
-
Hydroquinone (optional, as inhibitor)
Procedure:
-
Preparation: Ensure all glassware (a round-bottom flask with a magnetic stir bar, addition funnel) is oven-dried and assembled under a dry nitrogen or argon atmosphere while still hot.
-
Reactant Charging: To the reaction flask, add triethanolamine (1.0 equivalent). Begin stirring.
-
Inhibitor Addition (Optional): If there is a concern about polymerization due to the reaction scale or temperature, add a catalytic amount of hydroquinone (e.g., 100-200 ppm relative to VTES).
-
Silane Addition: Add vinyltriethoxysilane (1.03 equivalents) to the triethanolamine via the addition funnel. A two-phase system may be observed.
-
Catalyst Addition: Add DBU (0.01 equivalents) to the stirring mixture at room temperature. The reaction mixture should homogenize, and an exotherm may be observed. If the temperature rises significantly, briefly cool the flask with a water bath.
-
Reaction: Continue stirring at room temperature. The product, this compound, will begin to precipitate as a white crystalline solid. The reaction is typically complete within 1-2 hours. Monitor completion by observing the cessation of precipitation or by TLC.
-
Workup and Purification:
-
Once the reaction is complete, add anhydrous hexane to the solid-liquid mixture and stir vigorously for 15-20 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of fresh, anhydrous hexane. This step is crucial for removing unreacted VTES and the DBU catalyst.[5]
-
Dry the resulting white, crystalline this compound under vacuum.
-
-
Characterization: Confirm the purity and identity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
ResearchGate. (2025). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Available at: [Link]
- Verma, S., et al. (2010). Silatranes: a review on their synthesis, structure, reactivity and applications. Dalton Transactions, 39(4), 881-906.
- Google Patents. (1999). Method for the preparation of potassium silanolates.
-
University of Colorado Boulder. Recrystallization - Single Solvent. Available at: [Link]
- Google Patents. (2002). Polymerization inhibitor for vinyl-containing materials.
-
ResearchGate. (2007). The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Available at: [Link]
-
Bio-Rad. chromatography. Available at: [Link]
-
ResearchGate. (2018). Fragment of 1 H NMR spectra of silicone components. Available at: [Link]
-
ResearchGate. (2017). Silatrane Anchors for Metal Oxide Surfaces: Optimization for Potential Photocatalytic and Electrocatalytic Applications. Available at: [Link]
- Google Patents. (1999). Method for preparation of potassium silanolates.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Kownacki, I., et al. (2024). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering.
-
Bio-Rad. Introduction to Liquid Chromatography Principles. Available at: [Link]
-
Magritek. (2021). Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]
- Das, S. (2023).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Mechanical Engineering. (2004). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Available at: [Link]
-
ResearchGate. (2016). 29 Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS. Available at: [Link]
-
ResearchGate. (2024). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. Available at: [Link]
-
National Institutes of Health. (2023). Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation. Available at: [Link]
-
Bio-Rad. chromatography. Available at: [Link]
-
ResearchGate. (2025). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Available at: [Link]
- Google Patents. (2014). Hydroquinone Compounds for Inhibiting Monomer Polymerization.
-
OSTI.gov. (2004). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. Available at: [Link]
-
MDPI. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Available at: [Link]
-
University of California, Los Angeles. Recrystallization-1.pdf. Available at: [Link]
-
ResearchGate. (2018). 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with.... Available at: [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. Available at: [Link]
-
Bio-Rad. Introduction to Affinity Chromatography. Available at: [Link]
-
ResearchGate. (2006). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available at: [Link]
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- 4. EP0922723A2 - Method for preparation of potassium silanolates - Google Patents [patents.google.com]
- 5. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing 1-Vinylsilatrane Surface Grafting
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the surface grafting of 1-Vinylsilatrane. It is designed to move beyond simple protocols by explaining the underlying chemical principles, offering detailed troubleshooting advice, and providing validated experimental workflows to ensure reproducible, high-quality surface modifications.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with this compound.
Q1: What is this compound and what makes it a unique surface modification agent?
A1: this compound is an organosilane compound featuring a reactive vinyl group and a silatrane cage structure. The silatrane's trialkoxy functionality is susceptible to hydrolysis, which is the first step in covalently bonding to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, or metal oxides.[1] Its uniqueness lies in its dual functionality:
-
The Silatrane Group: Provides a robust mechanism for anchoring to the substrate.
-
The Vinyl Group (-CH=CH₂): Remains available after surface attachment for subsequent chemical reactions, such as free-radical polymerization, cycloadditions, or thiol-ene click chemistry.[2] This allows for the "grafting-from" or "grafting-to" of a wide range of polymers and biomolecules, making it a versatile platform for creating functional surfaces.
Q2: What is the core chemical mechanism of this compound surface grafting?
A2: The grafting process is a multi-step reaction primarily driven by hydrolysis and condensation.[3][4]
-
Hydrolysis: In the presence of trace amounts of water (often from the solvent or ambient humidity), the three alkoxy groups of the silatrane hydrolyze to form reactive silanol groups (Si-OH). This step is often catalyzed by adjusting the pH of the solution.[5][6]
-
Condensation & Oligomerization: The newly formed silanols can condense with each other to form small, soluble oligomers in the solution.[3]
-
Surface Adsorption: These silanol-containing molecules and oligomers adsorb onto the substrate surface via hydrogen bonding with the surface's native hydroxyl groups.[1]
-
Covalent Bond Formation: With the application of heat (curing), a condensation reaction occurs between the silanol groups of the silatrane and the hydroxyl groups on the substrate. This expels water and forms stable, covalent siloxane bonds (Si-O-Substrate), firmly grafting the molecule to the surface.[1][7]
Q3: Why is meticulous substrate cleaning and preparation the most critical step?
A3: The entire success of the grafting process hinges on the availability of a high density of hydroxyl groups on the substrate.[8] Organic contaminants, adsorbed water layers, or particulate matter will physically block the silatrane from reaching the surface, leading to a patchy, incomplete, and non-reproducible coating.[7] Aggressive cleaning and activation protocols, such as using a piranha solution or oxygen plasma, are not just for cleaning; their primary purpose is to remove contaminants and to generate a fresh, dense layer of hydroxyl groups, maximizing the potential binding sites for the silane.[9][10]
Q4: How should this compound be handled and stored?
A4: Due to its reactivity, this compound is noted to be unstable and requires careful handling.[2] It is sensitive to moisture, which can initiate premature hydrolysis and polymerization in the storage container. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf life. Always handle it in a well-ventilated area, preferably a fume hood.[11]
Section 2: Experimental Protocol and Reaction Condition Optimization
This section provides a robust, step-by-step protocol for the surface grafting of this compound onto a glass or silicon substrate.
Step-by-Step Experimental Workflow
-
Substrate Cleaning and Activation (Choose one method)
-
Method A: Piranha Solution (Use with extreme caution in a fume hood with proper PPE): i. Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). ii. Submerge the substrates in the piranha solution for 15-30 minutes. The solution will become very hot. iii. Carefully remove the substrates and rinse them extensively with deionized (DI) water. iv. Rinse with acetone and then ethanol before drying under a stream of nitrogen.
-
Method B: Plasma Treatment: i. Place the cleaned substrates in a plasma cleaner. ii. Treat with oxygen or argon plasma for 5-10 minutes according to the manufacturer's instructions.[12] This method is highly effective and avoids harsh wet chemistry.[10]
-
-
Silanization Solution Preparation i. Prepare a 95% ethanol / 5% water (v/v) solution. ii. Adjust the pH of this solution to between 4.5 and 5.5 using a weak acid like acetic acid. This acidic condition catalyzes the hydrolysis of the silane.[5] iii. Immediately before use, add this compound to the solution with vigorous stirring to achieve a final concentration of 2% (v/v). iv. Allow the solution to stir for approximately 5 minutes to permit initial hydrolysis and silanol formation.[5]
-
Grafting Reaction i. Immerse the activated, dry substrates into the freshly prepared silanization solution. ii. Let the reaction proceed for 20-60 minutes at room temperature with gentle agitation.[12]
-
Post-Grafting Rinsing and Curing i. Remove the substrates from the solution and rinse them briefly with fresh ethanol to remove any non-covalently bonded (physisorbed) silane molecules.[5] ii. Dry the substrates under a stream of nitrogen. iii. Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step is crucial for driving the formation of stable covalent bonds with the surface.[7]
-
Post-Grafting Modification via the Vinyl Group (Example: UV-initiated Polymerization) i. Prepare a solution of a vinyl-based monomer (e.g., sodium vinylsulfonate) in a suitable solvent (e.g., deionized water).[13] ii. Immerse the this compound-grafted substrate in the monomer solution. iii. Irradiate the solution with UV light (e.g., at 365 nm) to initiate graft polymerization from the surface-bound vinyl groups.[13][14] iv. After the desired reaction time, remove the substrate and rinse thoroughly to remove any non-grafted polymer.[13]
Table 1: Optimization of Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate | Glass, Silicon, Metal Oxides | Must have surface hydroxyl groups or the ability to generate them.[8] |
| Cleaning Method | Piranha Etch, O₂/Ar Plasma | Essential for removing contaminants and maximizing hydroxyl group density.[10][12] |
| Silane Concentration | 1 - 5% (v/v) | A 2% solution is a common starting point.[5] Higher concentrations may lead to multilayer formation. |
| Solvent System | 95% Ethanol / 5% Water | The water is required for hydrolysis, but excess water can cause premature polymerization in the solution.[3][7] |
| pH of Solution | 4.5 - 5.5 | Catalyzes the hydrolysis reaction, but highly acidic or basic conditions can alter condensation rates.[5][6] |
| Reaction Time | 20 - 90 minutes | Longer times can increase grafting density but must be balanced against solution stability.[15][16] |
| Reaction Temperature | Room Temperature - 50°C | Higher temperatures can increase the reaction rate but may also promote undesirable side reactions in solution.[15][17] |
| Curing | 110-120°C for 30-60 min | Critical for forming strong, covalent Si-O-Substrate bonds and removing residual water.[7] |
Section 3: Troubleshooting Guide
Problem: My grafted surface has hazy or white patches.
-
Potential Cause 1: Premature Polymerization. This is the most likely cause. If there is too much water in your solvent or the ambient humidity is very high, the this compound will hydrolyze and self-condense into large, insoluble polysiloxane aggregates in the solution, which then deposit unevenly on the surface.[7][18]
-
Recommended Action:
Problem: Characterization shows little to no silicon on the surface after the reaction.
-
Potential Cause 1: Ineffective Surface Activation. The substrate was not cleaned properly, or the activation step failed to generate a sufficient density of hydroxyl groups. Without these -OH sites, the silane has nothing to bond to.[7]
-
Recommended Action:
-
Re-evaluate your cleaning protocol. Ensure your piranha solution is freshly made and active, or that your plasma cleaner is functioning correctly.
-
Characterize the surface before silanization (e.g., with a contact angle measurement) to confirm it is clean and hydrophilic.
-
-
Potential Cause 2: Silane Instability. The this compound may have degraded due to improper storage.
-
Recommended Action:
-
Use a fresh bottle of the reagent. Ensure it has been stored under an inert atmosphere and protected from moisture.
-
Problem: The surface modification appears inconsistent across the substrate or between experiments.
-
Potential Cause 1: Inconsistent Reaction Conditions. Minor variations in temperature, humidity, reaction time, or solution age can lead to significant differences in the final coating.[18]
-
Recommended Action:
-
Standardize every step of your protocol. Use a temperature-controlled water bath for the reaction.
-
Monitor and record the ambient temperature and humidity.
-
Always use freshly prepared solutions.
-
-
Potential Cause 2: Insufficient Rinsing. Physisorbed (non-covalently bonded) layers of silane may remain on the surface, which can detach over time or during subsequent processing steps.
-
Recommended Action:
-
Implement a rigorous rinsing step with a fresh, anhydrous solvent (like ethanol or toluene) immediately after removing the substrate from the silanization bath and before curing.
-
Problem: The vinyl groups on the surface are unreactive in subsequent polymerization steps.
-
Potential Cause 1: Steric Hindrance. A thick, disordered multilayer of polysiloxane may have formed, burying the vinyl groups within the layer and making them inaccessible to monomers in the subsequent step.
-
Recommended Action:
-
Optimize the silanization step to favor monolayer formation. Try reducing the silane concentration or the reaction time.
-
-
Potential Cause 2: Surface Contamination. The surface may have become contaminated between the curing step and the subsequent polymerization.
-
Recommended Action:
-
Proceed to the next reaction step as soon as possible after curing the silanized surface. Store in a clean, dry environment if immediate use is not possible.
-
Section 4: Characterization of Grafted Surfaces
Verifying the success of your surface grafting is a critical part of the process. The following techniques are commonly employed:
-
X-Ray Photoelectron Spectroscopy (XPS): This is a highly surface-sensitive technique that provides definitive proof of successful grafting by detecting the elemental composition of the surface. After grafting, the XPS spectrum should show the presence of Silicon (Si 2p) and Nitrogen (N 1s) from the silatrane cage, which would be absent on the bare substrate.[13][19]
-
Water Contact Angle Goniometry: This method measures the hydrophobicity/hydrophilicity of the surface. A clean, activated glass or silicon surface is highly hydrophilic (low contact angle). After successful grafting with this compound, the surface should become more hydrophobic due to the organic vinyl groups, resulting in a significantly higher water contact angle.[20]
-
Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can detect the vibrational modes of the chemical bonds on the surface. A successful grafting should reveal characteristic peaks corresponding to the Si-O-Si bonds of the siloxane network and potentially the C=C stretch of the vinyl group.[20]
Section 5: Visualizations
Diagram 1: Reaction Mechanism of this compound Grafting
Caption: Reaction pathway for this compound surface grafting.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for surface grafting.
References
-
The Single-Step Fabrication of a Poly (Sodium Vinylsulfonate)-Grafted Polyetheretherketone Surface to Ameliorate Its Osteogenic Activity. (2022). MDPI. [Link]
-
Gel Shrinkage in Discontinuous Electrophoresis: How to Stabilize the Electrolyte Boundary in Epitachophoresis – Part 2 – Nongel Solid Support. (2026). ACS Omega. [Link]
-
Surface Chemistry Protocol. Popa Lab. [Link]
-
Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. (2025). ResearchGate. [Link]
-
This compound. LookChem. [Link]
-
The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. (2020). MDPI. [Link]
-
Effects of solvents on the radiation grafting reaction of vinyl compounds on poly (3-hydroxybutyrate). (2025). ResearchGate. [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. (2025). ResearchGate. [Link]
-
Common issues associated with the copolymerization of olefins and vinyl polar monomers via coordination–insertion polymerization. ResearchGate. [Link]
-
The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. ResearchGate. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. [Link]
-
Solvent Effects on the Radiation Graft Copolyrnerizations onto Poly(Vinyl Alcohol). (1974). Kyoto University Research Information Repository. [Link]
-
Silane Surface Treatment 8 Common Mistakes To Avoid. (2025). A&A Coatings. [Link]
-
Preparation and surface characterization of functional group-grafted and heparin-immobilized polyurethanes by plasma glow discharge. PubMed. [Link]
-
A Simple Method to Functionalize PCL Surface by Grafting Bioactive Polymers Using UV Irradiation. (2025). ResearchGate. [Link]
-
Influence of prolonged silanization time during mixing of silica-reinforced natural rubber. (2023). Maejo University. [Link]
-
Impact of Solvent Selection on Graft Co-polymerization of Acrylamide Onto Starch. ResearchGate. [Link]
-
Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. (2025). ResearchGate. [Link]
-
Effect of Solvent on the Grafting Polymerization of Polyethylene Wax with Maleic anhydride. (2025). ResearchGate. [Link]
-
What to Consider When Selecting a Silane Coupling Agent. Gelest. [Link]
-
APPLYING A SILANE COUPLING AGENT. Gelest. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. North-Holland, Amsterdam. [Link]
-
How to Silanize Slides. (2023). YouTube. [Link]
-
Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. ResearchGate. [Link]
-
hydrolysis and condensation of silicates : effects on structure. Semantic Scholar. [Link]
-
Silanization of silicon and mica. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. gelest.com [gelest.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. gelest.com [gelest.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 9. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 10. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
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- 16. research.utwente.nl [research.utwente.nl]
- 17. researchgate.net [researchgate.net]
- 18. zmsilane.com [zmsilane.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and surface characterization of functional group-grafted and heparin-immobilized polyurethanes by plasma glow discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Polymerization of 1-Vinylsilatrane
Welcome to the technical support center for the polymerization of 1-Vinylsilatrane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive monomer. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Introduction to this compound Polymerization
This compound is a valuable monomer in materials science and biomedical applications due to the unique properties of its resulting polymer, including biocompatibility and high refractive index. However, its polymerization can be sensitive to various experimental parameters, leading to challenges in achieving high yields and desired molecular weights. This guide provides a structured approach to troubleshooting and optimizing your polymerization reactions.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Q: My this compound polymerization resulted in a very low yield or no polymer at all. What are the likely causes and how can I fix this?
A: Low or no polymer yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Monomer Purity: this compound is susceptible to hydrolysis. The presence of moisture can inhibit polymerization.
-
Actionable Insight: Ensure the monomer is of high purity and handled under anhydrous conditions. If the purity is questionable, consider purification by sublimation or recrystallization. All glassware should be flame-dried or oven-dried immediately before use.
-
-
Initiator Inefficiency or Inhibition: The choice and handling of the initiator are critical.
-
Actionable Insight:
-
Free Radical Polymerization: Common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) must be pure. AIBN should be recrystallized from a suitable solvent like methanol. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN typically requires temperatures around 60-80°C for efficient radical generation.
-
Inhibitors: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.[1] These must be removed before the reaction.
-
Removal of Inhibitors: This can be achieved by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure.
-
-
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.
-
Actionable Insight: The reaction mixture must be thoroughly deoxygenated. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and monomer solution for an extended period before and during the reaction.
-
-
Inappropriate Solvent: The solvent can significantly impact polymerization kinetics.
-
Actionable Insight: Use dry, high-purity, and degassed solvents. Toluene and dioxane are commonly used for vinyl polymerizations. Ensure the chosen solvent does not have functional groups that could interfere with the reaction.
-
Issue 2: Inconsistent Molecular Weight and Broad Polydispersity Index (PDI)
Q: I am getting polymer, but the molecular weight is not what I expected, and the PDI is very high. How can I gain better control over these parameters?
A: Controlling molecular weight and achieving a narrow PDI is essential for many applications. Several factors influence these outcomes.
Possible Causes & Solutions:
-
Initiator Concentration: The molecular weight of the resulting polymer is often inversely proportional to the square root of the initiator concentration in free radical polymerization.[2]
-
Actionable Insight: To increase the molecular weight, decrease the initiator concentration. Conversely, to lower the molecular weight, increase the initiator concentration.[3] It is crucial to perform a series of experiments with varying initiator-to-monomer ratios to find the optimal concentration for your target molecular weight.
-
-
Chain Transfer Reactions: The presence of chain transfer agents (including some solvents or impurities) can lower the molecular weight.
-
Actionable Insight: Scrutinize all reagents for potential chain transfer agents. If necessary, purify the solvent and monomer to remove these impurities.
-
-
Reaction Temperature: Temperature affects both the rate of initiation and propagation. Higher temperatures generally lead to lower molecular weights due to an increased rate of termination reactions.
-
Actionable Insight: Carefully control the reaction temperature. A lower temperature may lead to a higher molecular weight but will also decrease the overall reaction rate. An optimal temperature must be determined experimentally.
-
-
Controlled Polymerization Techniques: For the most precise control over molecular weight and PDI, consider using controlled radical polymerization methods.
-
Actionable Insight: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide polymers with predictable molecular weights and very low PDIs. This involves adding a suitable RAFT agent to the polymerization mixture.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initiator for this compound polymerization?
A1: The "best" initiator depends on the desired polymerization method and reaction conditions. For free-radical polymerization, AIBN is a common and effective choice due to its predictable decomposition kinetics. For applications requiring high control over the polymer architecture, initiating systems for controlled radical polymerization like RAFT should be considered.
Q2: How do I effectively purify the poly(this compound) after polymerization?
A2: Purification is critical to remove unreacted monomer, initiator fragments, and other impurities. A common and effective method is precipitation.[4]
-
Procedure: Dissolve the crude polymer in a good solvent (e.g., chloroform or dichloromethane). Then, slowly add this solution to a large excess of a non-solvent (e.g., methanol, ethanol, or petroleum ether) while stirring vigorously. The polymer will precipitate out of the solution. The purified polymer can then be collected by filtration and dried under vacuum.[4] This process may need to be repeated to achieve high purity.
Q3: Can side reactions occur during the polymerization of this compound?
A3: Yes, side reactions are possible, especially in vinyl polymerizations.[5] For vinylsilanes, potential side reactions could involve the silatrane cage, although it is generally stable under neutral polymerization conditions. In cationic polymerization, hydride transfer can be a significant side reaction.[6] Sticking to well-established free-radical or controlled-radical polymerization protocols will minimize the likelihood of unwanted side reactions.
Q4: What is a typical reaction time for this compound polymerization?
A4: The reaction time can vary significantly depending on the initiator concentration, temperature, and desired conversion. A typical free-radical polymerization might run for 6 to 24 hours. It is advisable to monitor the reaction progress by taking aliquots at different time points and analyzing the conversion, for example, by ¹H NMR spectroscopy or by gravimetric analysis of the precipitated polymer.
Part 3: Experimental Protocol and Data
Standard Free-Radical Polymerization of this compound
This protocol provides a starting point for the synthesis of poly(this compound).
Materials:
-
This compound (inhibitor-free)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous, degassed toluene
-
Anhydrous methanol (for precipitation)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and then cool under an inert atmosphere.
-
Reagent Addition: In the flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.041 g, for a 100:1 monomer to initiator molar ratio) in anhydrous, degassed toluene (e.g., 20 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing a large excess of rapidly stirring methanol (e.g., 200 mL).
-
A white precipitate of poly(this compound) will form.
-
Allow the precipitate to settle, then collect it by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Data Summary: Influence of Initiator-to-Monomer Ratio
The following table summarizes the expected trend of the influence of the initiator-to-monomer (I/M) ratio on the molecular weight of the resulting polymer. Note that these are illustrative values and actual results may vary.
| I/M Ratio | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| 1:50 | Lower | Broader (>1.8) |
| 1:100 | Moderate | Moderate (~1.6-1.8) |
| 1:200 | Higher | Narrower (~1.5-1.7) |
Part 4: Visualizing the Process
Troubleshooting Workflow for Low Polymer Yield
The following diagram outlines a logical workflow for troubleshooting low-yield polymerization reactions.
Caption: Troubleshooting Logic for Low Polymer Yield.
Free-Radical Polymerization Mechanism
This diagram illustrates the fundamental steps of free-radical polymerization.
Caption: Key Stages of Free-Radical Polymerization.
References
-
Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate - International Journal of Advanced Biotechnology and Research. Available at: [Link]
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification? ResearchGate. Available at: [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC. NIH. Available at: [Link]
-
Methylenelactide: vinyl polymerization and spatial reactivity effects - Beilstein Journals. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. BJOC - Methylenelactide: vinyl polymerization and spatial reactivity effects [beilstein-journals.org]
- 3. bipublication.com [bipublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Adhesion with 1-Vinylsilatrane Coupling Agents
Welcome to the technical support center for 1-Vinylsilatrane coupling agents. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot adhesion challenges during their experiments. Here, we synthesize fundamental principles with practical, field-proven insights to ensure the successful application of this compound for robust interfacial bonding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote adhesion?
This compound is a specialized organosilicon compound known as a silane coupling agent. Its unique molecular structure features a vinyl functional group and a silatrane cage. This structure allows it to act as a molecular bridge between an inorganic substrate (like glass, metal, or silica) and an organic polymer matrix.[1][2]
The adhesion mechanism involves two key steps:
-
Reaction with the Inorganic Substrate: The silatrane end of the molecule interacts with hydroxyl (-OH) groups present on the surface of the inorganic substrate. This process, which is a form of hydrolysis and condensation, leads to the formation of stable covalent siloxane bonds (Si-O-Substrate).[3]
-
Reaction with the Organic Polymer: The vinyl group at the other end of the molecule is reactive towards organic polymers, particularly those that cure via free-radical polymerization, such as vinyl esters, polyesters, and acrylics.[4] This creates a strong, durable link between the substrate and the polymer.
The defining feature of this compound is its caged--atrane structure, which provides enhanced hydrolytic stability compared to conventional alkoxysilanes.[5] This intramolecular pentacoordinate N→Si bond makes the silicon atom less electrophilic and thus less susceptible to premature hydrolysis in solution, offering a wider processing window and more controlled deposition onto the substrate.
Q2: I'm seeing complete delamination of my polymer from the substrate. What is the most likely cause?
Complete delamination, or adhesive failure, points to a fundamental breakdown at the interface between the substrate and the silane layer, or the silane layer and the polymer. The most common culprits are:
-
Inadequate Surface Preparation: The substrate surface must be scrupulously clean and possess a sufficient population of hydroxyl groups for the silatrane to bond with. Contaminants like oils, grease, or even fingerprints can act as a barrier.[6][7]
-
Incorrect Silane Application: Applying too thick a layer of the silane can lead to a weak, brittle interface that is prone to failure. Conversely, a layer that is too thin will not provide adequate coverage and bonding sites.
-
Incomplete Curing: Both the silane layer and the polymer matrix must be properly cured to achieve optimal adhesion. Insufficient time or temperature can result in a weak interface.
-
Chemical Incompatibility: The vinyl group of this compound is most effective with polymers that cure via a free-radical mechanism. Using it with incompatible polymer systems, such as some epoxies or polyurethanes without appropriate co-monomers or initiators, will result in poor adhesion.[4]
Troubleshooting Guide: A Deeper Dive
Problem 1: Inconsistent or Patchy Adhesion
Symptoms: Your polymer adheres well in some areas but peels away easily in others.
Root Cause Analysis and Solutions:
This issue often points to non-uniformity in either the surface preparation or the silane application.
-
Uneven Surface Cleanliness: Ensure your cleaning protocol is consistently applied across the entire substrate. For instance, when cleaning with solvents, use a two-wipe method (a clean solvent-wetted wipe followed by a clean dry wipe) to avoid simply redepositing contaminants.
-
Inconsistent Hydroxylation: Some surface treatments, like plasma or corona treatment, can be non-uniform if not optimized. Verify the uniformity of your surface activation method.
-
Improper Silane Solution Application: If you are dipping the substrate, ensure complete immersion and slow, controlled withdrawal to allow for even drainage. If spraying, check for a consistent spray pattern and avoid "tiger striping." For wipe applications, use lint-free cloths and apply in a consistent, overlapping pattern.
Experimental Workflow: Troubleshooting Adhesion Failures
Caption: A step-by-step workflow for diagnosing adhesion failures.
Problem 2: Gradual Loss of Adhesion Over Time (Poor Durability)
Symptoms: The initial bond is strong, but it weakens or fails after exposure to environmental factors like humidity, temperature cycling, or chemical exposure.
Root Cause Analysis and Solutions:
This points to a hydrolytic attack at the interface, suggesting that the silane layer may not be optimally formed or that there is a mismatch in the properties of the materials.
-
Incomplete Condensation of the Silane Layer: While this compound has good hydrolytic stability in solution, once applied, it needs to form a cross-linked polysiloxane network on the substrate for maximum durability. This requires the removal of any excess water and often a mild heat cure.
-
Excessive Silane Layer Thickness: A thick, multi-layered silane film can trap moisture and create a weak boundary layer that is susceptible to hydrolysis.
-
Hydrolytic Instability of the Polymer: If the polymer itself is prone to water absorption, this can lead to swelling stresses at the interface, which can compromise the bond over time.
| Parameter | Recommendation | Rationale |
| Solution Concentration | 0.5% - 2.0% by weight in a suitable solvent (e.g., ethanol/water mixture). | Higher concentrations can lead to thick, weak layers. Lower concentrations may not provide complete surface coverage.[8] |
| Solution pH | Adjust to 4.5 - 5.5 with a weak acid like acetic acid. | This pH range promotes the hydrolysis of the silatrane to reactive silanols while minimizing self-condensation in the solution.[3] |
| Drying/Curing | Air dry for 5-10 minutes, followed by a heat cure at 80-120°C for 15-60 minutes. | The initial air dry removes the solvent. The heat cure promotes the condensation of silanols to form a stable, cross-linked siloxane network on the substrate.[9] |
Problem 3: Cohesive Failure within the Silane Layer
Symptoms: After bond failure, analysis of the substrate and polymer shows remnants of the silane on both surfaces. This indicates that the failure occurred within the silane layer itself.
Root Cause Analysis and Solutions:
This is a classic sign of an improperly formed silane interlayer.
-
Over-application of Silane: As mentioned, a thick layer of silane can be weaker than the adhesive forces to the substrate and polymer. The goal is to form a layer that is only a few molecules thick.
-
Premature Condensation in Solution: If the silane solution is allowed to stand for too long after the addition of water and pH adjustment, the silane molecules can begin to polymerize in the solution, forming oligomers. When these are deposited on the surface, they do not bond as effectively as monomers and can create a weak, crumbly layer.
The Chemistry of Adhesion: Hydrolysis and Condensation
The effectiveness of this compound hinges on a two-step chemical process: hydrolysis followed by condensation.
Caption: The two-step adhesion mechanism of this compound.
Protocol: Standard Surface Preparation and Silane Application
This protocol provides a general guideline. Always consult the technical data sheet for your specific substrate and polymer system.
1. Surface Preparation:
-
Degreasing: Thoroughly clean the substrate with a solvent such as acetone or isopropanol to remove all organic contaminants. Use a two-wipe method.[6]
-
Abrasion (if necessary): For smooth surfaces like metals, mechanical abrasion (e.g., grit blasting or sanding) can increase the surface area and the number of reactive sites.
-
Rinse: Rinse the substrate with deionized water to remove any loose particles.
-
Drying: Dry the substrate completely in an oven or with a stream of clean, dry air.
2. This compound Solution Preparation (Example for a 1% solution in 95:5 Ethanol:Water):
-
To 95 mL of ethanol, add 5 mL of deionized water.
-
While stirring, add a weak acid (e.g., acetic acid) to adjust the pH to approximately 4.5-5.5.
-
Slowly add 1 mL of this compound to the solution with continuous stirring.
-
Allow the solution to hydrolyze for at least 30 minutes before use. Note the "pot life" of the solution, as it will begin to self-condense over time.
3. Silane Application:
-
Apply the silane solution to the clean, dry substrate by dipping, spraying, or wiping.
-
Allow the solvent to evaporate for 5-10 minutes at ambient temperature.
-
Cure the silane layer in an oven at a temperature between 80°C and 120°C for 15-60 minutes. This step is crucial for forming a durable, cross-linked network.[9]
-
Allow the substrate to cool to room temperature before applying the polymer.
References
-
Aboudzadeh, M. A. (2006). Effect of silane-based treatment on the adhesion strength of acrylic lacquers on the PP surfaces. ResearchGate. [Link]
- Bralich, J. C. (2021).
-
(n.d.). Compatibility of Polyurethane/(vinyl ester resin)(ethyl acrylate) Interpenetrating Polymer Network. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021, March 18). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Quest Global. (n.d.). Effect of Post curing Temperature of Vinylester E Glass composites copy. Quest Global. [Link]
-
Ruiz, I., & Castricum, H. L. (2007). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]
-
Diva-Portal.org. (n.d.). A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substrates. Diva-Portal.org. [Link]
-
(n.d.). High-resolution XPS spectra of Si 2p and O 1s photoelectrons in (a) Lucentite, the solid products at (b) 85 °C, and (c) silica reference. ResearchGate. [Link]
-
(2018, February 19). HYDROLYSIS REACTIONS. slideplayer.com. [Link]
-
(n.d.). Degree of cure and tensile properties of vinylester resin cured with ultraviolet light. ResearchGate. [Link]
-
(n.d.). Adhesion Promoters: Silane Coupling Agents. ResearchGate. [Link]
-
Forss, H. (2014). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. PMC. [Link]
-
Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatiblity Chart. Industrial Specialties Mfg.. [Link]
-
(n.d.). FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde. ResearchGate. [Link]
-
(n.d.). HYDROLYSIS. University of Toronto. [Link]
-
(2025, March 26). How to Use Silane Coupling Agents: A Practical Guide. Medium. [Link]
-
tascon.eu. (n.d.). Adhesion Failure Analysis - Adhesive Connections Labels Coatings. tascon.eu. [Link]
-
Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Computational Chemistry List. [Link]
-
Armes, S. P., & Eastoe, J. (2002). Surface characterization of vinyl polymer–silica colloidal nanocomposites using X-ray photoelectron spectroscopy. Journal of Materials Chemistry, 12(9), 2637-2642. [Link]
-
Diva-Portal.org. (2021, July 8). Infrared Curing of Glass Fiber Composite Tube. Diva-Portal.org. [Link]
-
Liu, Y., & Liu, F. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3686. [Link]
-
Baley, C., & Le Du, E. (2023). Hydrothermal Ageing of Glass Fibre Reinforced Vinyl Ester Composites: A Review. Polymers, 15(4), 835. [Link]
-
Unichem. (2023, April 11). Adhesion to Difficult Substrates: Theories, Failures & Solutions. Unichem. [Link]
-
Dakenam. (2023, December 11). Silane Adhesion Promoters The Role in Adhesion. Dakenam. [Link]
-
Shchukarev, A. (2006). XPS study of the silica–water interface. ResearchGate. [Link]
-
Rpb Resonance Chemistry. (2020, May 22). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry - CSIR/GATE/JAM/CUCET.... YouTube. [Link]
-
Jie Jiang. (2015, December 10). Choose the general principles of the silane coupling agent. Medium. [Link]
-
(n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]
-
Anderson Materials Evaluation, Inc. (2024, July 5). Adhesion Testing and Adhesive Failure Analysis. Anderson Materials Evaluation, Inc.. [Link]
-
Ivanisevic, A., & Im, H. (2007, October 11). Surface analysis by X-ray photoelectron spectroscopy of sol-gel silica modified with covalently bound peptides. PubMed. [Link]
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(n.d.). Hydridosilazanes hydrolysis-condensation reactions studied by H-1 and Si-29 liquid NMR spectroscopy. ResearchGate. [Link]
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(n.d.). Optimal temperature cycle of curing fiberglass plastic thickness L = 10 mm. ResearchGate. [Link]
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Jie Jiang. (2015, December 10). the general principles of choosing the silane coupling agent. Medium. [Link]
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- 9. questglobal.com [questglobal.com]
Technical Support Center: Degradation Pathways of 1-Vinylsilatrane
Welcome to the technical support center for 1-Vinylsilatrane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this versatile molecule. Here, we will explore the potential degradation pathways of this compound and offer practical guidance in a question-and-answer format to address specific issues you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your research.
Introduction to this compound Stability
This compound is a unique organosilicon compound characterized by a hypervalent silicon atom within a cage-like "atrane" structure and a reactive vinyl group. This structure imparts a balance of stability and reactivity, making it a valuable building block in various applications, including materials science and pharmaceutical development. However, like any reactive molecule, it is susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for designing robust experiments, interpreting results accurately, and ensuring the stability of this compound-containing products.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
A1: The degradation of this compound can be broadly categorized into two main pathways, targeting either the silatrane cage or the vinyl group:
-
Hydrolysis of the Silatrane Cage: This typically occurs under acidic or basic conditions, leading to the opening of the tricyclic structure.[1]
-
Reactions of the Vinyl Group: The carbon-carbon double bond of the vinyl group is susceptible to oxidation, polymerization, and photodegradation.
Q2: How stable is the silatrane cage to hydrolysis?
A2: The silatrane cage is remarkably stable to hydrolysis at neutral pH due to the intramolecular dative bond between the nitrogen and silicon atoms. This coordination shields the silicon from nucleophilic attack by water. However, under acidic or basic conditions, the equilibrium shifts, and the cage can open to form triethanolamine and vinylsilanediol, which can further condense to form polysiloxanes.
Q3: What are the likely products of oxidative degradation?
A3: Oxidative cleavage of the vinyl group is a common degradation pathway. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of formaldehyde and a silatrane derivative with a hydroxyl or carboxylic acid group at the silicon atom. Ozonolysis is a classic example of a reaction that would cleave the double bond.[2][3][4][5]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively documented, vinyl groups, in general, can be susceptible to photodegradation, which may involve polymerization or oxidation reactions upon exposure to UV light.[6] It is advisable to store this compound in amber vials or protected from direct light, especially when in solution.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Inconsistent results in polymerization reactions.
-
Possible Cause 1: Premature polymerization of this compound. The vinyl group can undergo self-polymerization, especially if the monomer has been stored improperly or for an extended period.
-
Troubleshooting Steps:
-
Check the purity of your this compound: Use NMR spectroscopy to check for the presence of oligomers or polymers. The vinyl proton signals should be sharp and well-defined.
-
Ensure proper storage: Store this compound at the recommended temperature, typically in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced side reactions.
-
Consider using an inhibitor: For long-term storage or reactions at elevated temperatures, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) might be beneficial.[7]
-
-
-
Possible Cause 2: Hydrolysis of the silatrane cage. If your reaction medium is acidic or basic, the silatrane cage may be degrading, leading to byproducts that can interfere with the polymerization process.
-
Troubleshooting Steps:
-
Monitor the pH of your reaction: Ensure the pH is within a range where the silatrane cage is stable (typically near neutral).
-
Analyze for hydrolysis products: Use techniques like GC-MS to look for the presence of triethanolamine or siloxane-based byproducts.[8]
-
-
Problem 2: Unexpected peaks in analytical chromatograms (HPLC, GC).
-
Possible Cause 1: On-column degradation. The stationary phase of your chromatography column, especially if it has acidic or basic sites, could be inducing the degradation of this compound.
-
Troubleshooting Steps:
-
Use a neutral, well-endcapped column: Opt for columns that are known to be inert.
-
Modify the mobile phase: If using HPLC, consider adding a small amount of a neutral buffer to maintain a stable pH. For GC, ensure the liner is deactivated.
-
Lower the analysis temperature: For GC analysis, using a lower inlet and oven temperature can minimize thermal degradation.
-
-
-
Possible Cause 2: Degradation in the sample solvent. The solvent used to dissolve your sample might be promoting degradation.
-
Troubleshooting Steps:
-
Choose an appropriate solvent: Use aprotic, neutral solvents. If an aqueous solution is necessary, prepare it fresh and analyze it promptly.
-
Perform a time-course study: Analyze your sample dissolved in the chosen solvent at different time points to see if new peaks appear over time, which would indicate degradation in the vial.
-
-
Problem 3: Formation of insoluble precipitates in solution.
-
Possible Cause: Hydrolysis and condensation. The hydrolysis of the silatrane cage can lead to the formation of vinylsilanetriol, which can then undergo self-condensation to form insoluble polysiloxanes.
-
Troubleshooting Steps:
-
Control moisture: Ensure all solvents and reagents are dry. Perform reactions under an inert atmosphere.
-
Characterize the precipitate: Isolate the precipitate and analyze it using techniques like FT-IR or solid-state NMR to confirm the presence of Si-O-Si bonds characteristic of polysiloxanes.
-
-
Experimental Protocols for Investigating Degradation
To systematically investigate the stability of this compound, forced degradation studies are recommended.[9][10][11] Here are some detailed protocols.
Protocol 1: Hydrolytic Stability Study
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in different aqueous buffers:
-
pH 2 (0.01 M HCl)
-
pH 7 (phosphate buffer)
-
pH 10 (carbonate-bicarbonate buffer)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute with an appropriate solvent if necessary.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[12][13][14][15]
Protocol 2: Oxidative Degradation Study
-
Preparation of Solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Addition of Oxidant: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Incubation: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Work-up and Analysis: Once significant degradation is observed, quench the reaction (e.g., with sodium sulfite for H₂O₂). Analyze the product mixture by LC-MS and NMR to identify the degradation products.[16]
Protocol 3: Thermal Degradation Study
-
Sample Preparation: Place a small amount of solid this compound in a vial.
-
Heating: Heat the vial in an oven at a specific temperature (e.g., 100 °C) for a set period.
-
Analysis: Analyze the heated sample by techniques like TGA to determine the decomposition temperature and by GC-MS to identify volatile degradation products.[17][18][19][20][21]
Protocol 4: Photostability Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile).
-
Exposure: Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength) for a defined duration. Keep a control sample in the dark.
-
Analysis: Compare the chromatograms of the exposed and control samples using HPLC to assess the extent of degradation and the formation of photoproducts.
Data Presentation
Table 1: Summary of Potential Degradation Conditions and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products | Recommended Analytical Techniques |
| Acidic/Basic Hydrolysis | Cleavage of Si-O bonds in the silatrane cage | Triethanolamine, Vinylsilanetriol, Polysiloxanes | HPLC, GC-MS, NMR |
| Oxidation (e.g., H₂O₂, O₃) | Cleavage of the vinyl C=C bond | Formaldehyde, Silatrane-1-carbaldehyde, Silatrane-1-carboxylic acid | LC-MS, GC-MS, NMR |
| Thermal Stress | Homolytic cleavage, rearrangement | Volatile silicon compounds, char | TGA, Py-GC-MS |
| Photochemical Stress | Polymerization, oxidation | Oligomers/polymers of vinylsilatrane, oxidized products | GPC, HPLC, LC-MS |
Visualization of Degradation Pathways
Hydrolytic Degradation Pathway
Caption: Potential oxidative degradation pathways of this compound via ozonolysis.
References
- Kownacki, I., et al. (2024). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering.
- Devyatykh, G. G., & Dianov, E. M. (n.d.). Mechanism of Thermal Decomposition of Silanes.
- The Organic Chemistry Tutor. (2018, April 28). Ozonolysis - Oxidative Cleavage of Alkenes [Video]. YouTube.
- Di Fabio, G., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1769.
- Griffiths, J., & Hawkins, C. (n.d.). Synthesis and photochemical stability of 1‐phenylazo‐2‐naphthol dyes containing insulated singlet oxygen quenching groups.
- Raval, A., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(7), 444.
- Dasgupta, N., et al. (2025, March 20).
- Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis.
- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024, May 9).
- Di Fabio, G., et al. (n.d.). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment.
- Isquith, A. J., et al. (1972). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Toxicology and Applied Pharmacology, 22(2), 266.
- Development of Stability-Indicating UHPLC Method for the Quantitative Determination of Silodosin and Its Related Substances. (n.d.).
- Gupta, A., et al. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Stability indicating LC-MS/MS method was developed and validated as per ICH guidelines. (n.d.).
- Hydrolysis of silane and silatrane. (n.d.).
- Al-Haj, N. A., et al. (2024).
- Vinylsilane synthesis. (n.d.). Organic Chemistry Portal.
- A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. (2022). Polymers, 14(19), 4068.
- The Basics of Silane Chemistry. (n.d.).
- Ozonolysis. (2023, January 22). Chemistry LibreTexts.
- Voronkov, M. G., et al. (2020).
- S. B. Etcheverry, et al. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(6), 441-455.
- Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
- Understanding Silanes Made Easy; Everything You need to Know To Start With Silanes. (n.d.). OnlyTRAININGS.
- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2016). Journal of Analytical Methods in Chemistry, 2016, 9283935.
- Viscoelastic Properties of Organosilicon Fluid Interlayer at Low-Frequency Shear Deform
- Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (n.d.).
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Chad's Prep. (2018, September 13). 8.
- Guide To Silane Solutions:
- Silane SiH4 Safety D
- Leah4sci. (2020, July 14). 117: Oxidative cleavage (ozonolysis) of an alkene [Video]. YouTube.
- Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (n.d.).
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Onishi, I., et al. (1990). 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. The Journal of Antibiotics, 43(6), 705-715.
- Ngai, E. (2008, April 22).
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- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product [mdpi.com]
- 14. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Vinylsilatrane
Welcome to the technical support center for the purification of crude 1-Vinylsilatrane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the purification of this versatile organosilicon compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction to this compound and its Purification Challenges
This compound is a unique molecule featuring a hypervalent silicon atom within a cage-like structure, making it a valuable building block in organic synthesis and materials science.[1][2] However, its synthesis can result in a crude product containing various impurities, including unreacted starting materials, byproducts, and oligomeric species. The purification of this compound is often not straightforward due to its potential sensitivity to hydrolysis and thermal stress. This guide will walk you through the most effective purification techniques and how to troubleshoot common issues.
Core Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The three primary techniques are recrystallization, sublimation, and column chromatography.
Workflow for Selecting a Purification Method
Caption: A decision-making workflow for selecting the appropriate purification technique for crude this compound.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My this compound oiled out during cooling instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
-
Probable Cause & Solution:
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[3]
-
Solvent choice: The solvent may be too good a solvent for this compound. Try a solvent system where the compound is less soluble at room temperature. A two-solvent system can be effective here. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., hot toluene) and then slowly add a poor solvent (e.g., heptane) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
High impurity level: A high concentration of impurities can suppress crystallization. Consider a preliminary purification step like a simple filtration through a silica plug before recrystallization.
-
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is often due to using an excessive amount of solvent or the chosen solvent being too effective at dissolving the product even at low temperatures.
-
Probable Cause & Solution:
-
Excess solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Adding solvent in small portions and allowing time for dissolution between additions is key.
-
Inappropriate solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Refer to the solvent selection table below and perform small-scale solubility tests.
-
Premature crystallization: If crystals form in the funnel during hot filtration, preheat the funnel and filter paper.
-
Q3: The recrystallized this compound is still impure. What went wrong?
A3: This indicates that the impurities have similar solubility properties to this compound in the chosen solvent or that impurities were trapped within the crystals.
-
Probable Cause & Solution:
-
Co-crystallization: The impurities may have co-crystallized with your product. A different solvent system may be necessary to alter the relative solubilities.
-
Inefficient washing: Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.[2]
-
Second recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Sublimation Troubleshooting
Q1: The sublimation of this compound is very slow or incomplete. How can I optimize it?
A1: The rate of sublimation is dependent on temperature and pressure.
-
Probable Cause & Solution:
-
Temperature is too low: Gradually increase the temperature. Be cautious not to exceed the decomposition temperature of this compound.
-
Pressure is too high: Ensure a good vacuum is achieved. A lower pressure reduces the sublimation temperature.[5] Check for leaks in your sublimation apparatus.
-
Sample preparation: The crude sample should be a fine powder to maximize surface area. Grind the sample if necessary.
-
Q2: The sublimed this compound appears discolored. What is the cause?
A2: Discoloration can be a sign of thermal decomposition.
-
Probable Cause & Solution:
-
Temperature is too high: Reduce the heating temperature. Even if below the melting point, prolonged heating can cause degradation.
-
Presence of catalytic impurities: Acidic or basic impurities in the crude material can catalyze decomposition at elevated temperatures. A pre-purification step to remove these might be necessary.
-
Column Chromatography Troubleshooting
Q1: this compound is not eluting from the silica gel column. What should I do?
A1: This suggests that the compound is strongly adsorbed to the stationary phase.
-
Probable Cause & Solution:
-
Solvent polarity is too low: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[6]
-
Decomposition on silica: Silatranes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition and irreversible binding.[7]
-
Test for stability: Before running a column, spot a solution of your crude product on a TLC plate, let it sit for an hour, and then elute it. If you see significant streaking or new spots, your compound may be decomposing.
-
Use a less acidic stationary phase: Consider using neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent).
-
-
Q2: The separation of this compound from an impurity is poor. How can I improve the resolution?
A2: Poor resolution means the chosen chromatographic conditions are not optimal for separating the components of your mixture.
-
Probable Cause & Solution:
-
Inappropriate mobile phase: The polarity of the eluent may be too high, causing all components to elute too quickly. Try a less polar solvent system. Running a gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.
-
Column overloading: Too much sample was loaded onto the column. Use a larger column or load less material.
-
Improper column packing: An improperly packed column will have channels and cracks, leading to poor separation. Ensure the silica gel is packed uniformly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities can include:
-
Unreacted starting materials: Such as triethanolamine and vinyltrialkoxysilanes.
-
Byproducts: Including ethanol and other alcohols from the transesterification reaction.
-
Oligomeric silatrane species: Formed through side reactions.
-
Hydrolysis products: The silatrane cage is susceptible to hydrolysis, especially in the presence of moisture and acid or base.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test non-polar to moderately polar aprotic solvents.
| Solvent System | Rationale |
| Toluene/Heptane | A good solvent/poor solvent combination that often yields good crystals. |
| Dichloromethane/Hexane | Another effective good solvent/poor solvent pair. |
| Acetonitrile | This compound may have moderate solubility in hot acetonitrile and lower solubility upon cooling. |
| Diethyl Ether | Can be a suitable solvent, but its low boiling point may require careful handling. |
Note: Always perform small-scale solubility tests before committing to a large-scale recrystallization.
Q3: Can I use sublimation to purify large quantities of this compound?
A3: Sublimation is generally best suited for small-scale purifications (typically less than 10 grams) as it can be a slow process.[5] For larger quantities, recrystallization or column chromatography is often more practical.
Q4: How can I monitor the purity of my this compound during purification?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your crude mixture and to track the progress of a column chromatography separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the structure and purity of the final product. The absence of impurity peaks is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Can provide quantitative information about the purity of your sample.
-
Melting Point: A sharp melting point close to the literature value (163-165 °C) is indicative of high purity.[8]
Q5: What are the key safety precautions when purifying this compound?
A5:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Handle solvents with care: Be aware of the flammability and toxicity of the solvents used.
-
Thermal hazards: Use caution when heating solvents and during sublimation.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent (e.g., toluene). Heat the test tube gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If not, test other solvents or solvent systems.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Sublimation of this compound
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Assemble the apparatus with a cold finger.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.
-
Cooling: Once a good vacuum is established, fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The this compound will sublime and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.
Protocol 3: Column Chromatography of this compound
-
Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase. If the compound shows instability, consider using neutral alumina.
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
ACS Sustainable Chemistry & Engineering. (n.d.). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. Retrieved from [Link]
-
Reddit. (2024). Issues with column chromatography purification of coordination complex. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2097-18-9,this compound. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
-
University of California, Los Angeles Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Linde Gas GmbH. (2016). SAFETY DATA SHEET Vinyl chloride, stabilized. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Poly(vinylamine) hydrochloride. Retrieved from [Link]
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BioResources. (2017). Solubility of lignin and acetylated lignin in organic solvents. Retrieved from [Link]
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Chemistry Online @ UTSC. (n.d.). Sublimation Theory. Retrieved from [Link]
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Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
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YouTube. (2014). Recrystallization. Retrieved from [Link]
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International Research Journal on Advanced Engineering and Management (IRJAEM). (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
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MDPI. (n.d.). Viscoelastic Properties of Organosilicon Fluid Interlayer at Low-Frequency Shear Deformations. Retrieved from [Link]
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YouTube. (2020). Recrystallization. Retrieved from [Link]
-
YouTube. (2025). What Is Sublimation Purification? - Chemistry For Everyone. Retrieved from [Link]
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YouTube. (2022). Column Chromatography. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
Sources
Technical Support Center: 1-Vinylsilatrane Film Deposition
Welcome to the technical support center for controlling the layer thickness of 1-Vinylsilatrane films. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile molecule. Here, we provide in-depth, field-proven insights into common challenges, offering troubleshooting guides and frequently asked questions to ensure your experiments are precise, repeatable, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the deposition of this compound and the critical nature of thickness control.
Q1: What are the most common and effective methods for depositing this compound thin films?
A1: this compound can be deposited using both solution-based and vapor-phase techniques. The choice depends on the desired film characteristics and available equipment.
-
Solution-Based Deposition (e.g., Spin Coating): This is a widely accessible method ideal for producing uniform films on flat substrates. It involves dissolving this compound in a suitable solvent, dispensing it onto a substrate, and spinning at high velocity to create a thin, even layer. This method is excellent for rapid prototyping and screening experiments.
-
Vapor-Phase Deposition (e.g., Plasma-Enhanced Chemical Vapor Deposition - PECVD): This technique involves introducing this compound vapor into a vacuum chamber and using plasma to initiate polymerization and deposition on the substrate.[1] PECVD offers superior control over film chemistry and conformation, producing highly cross-linked, pinhole-free films that are often more robust than their solution-cast counterparts.[2] This method is preferred for applications requiring high-purity, conformal coatings.
Q2: Why is precise control over this compound film thickness so critical for my application?
A2: The thickness of a this compound film is not just a physical dimension; it is a primary determinant of the film's functional properties. For instance:
-
Optical Properties: In applications like anti-reflective coatings or optical filters, thickness directly dictates the interference patterns and, therefore, which wavelengths of light are transmitted or reflected.[3]
-
Mechanical Properties: The film's durability, flexibility, and adhesion can be thickness-dependent. Thicker films may be more robust but can also suffer from higher internal stress, potentially leading to cracking or delamination.[4]
-
Barrier and Permeability: For applications in encapsulation or controlled-release drug delivery, the film thickness is a key parameter controlling the rate of diffusion of gases, liquids, or active pharmaceutical ingredients (APIs). Thinner films generally exhibit higher permeability.[5]
-
Bio-interfacial Interactions: In biomedical applications, such as surface modification of implants or biosensors, nanometer-scale changes in thickness can significantly alter protein adsorption, cell adhesion, and overall biocompatibility.
Q3: What are the primary factors influencing film thickness in spin coating?
A3: In spin coating, the final film thickness is a result of the equilibrium between two primary forces: the centrifugal force driving the solution outward and the viscous forces resisting this flow. The key experimental parameters you can control are:
-
Solution Concentration & Viscosity: Higher concentration and viscosity lead to thicker films, as the solution is more resistant to thinning.[6]
-
Spin Speed (Angular Velocity): Higher spin speeds impart greater centrifugal force, resulting in more significant thinning and thus, a thinner film.
-
Solvent Volatility: A highly volatile solvent evaporates quickly, "freezing" the film at a greater thickness. Conversely, a less volatile solvent allows more time for the solution to flow and thin before drying.
Q4: How can I accurately measure the thickness of my this compound films?
A4: Several techniques are available, each with its own advantages. For transparent films like those from this compound, non-contact optical methods are often preferred.
-
Spectroscopic Ellipsometry: This is a highly accurate and precise optical technique that measures the change in polarization of light upon reflection from the film. It can determine thickness from a few angstroms to several micrometers.
-
Profilometry: This is a contact-based method where a stylus is dragged across a scratch made in the film to measure the step height. It is a direct measurement but can be destructive.
-
Atomic Force Microscopy (AFM): Similar to profilometry, AFM can measure the step height at the edge of a film with sub-nanometer resolution.
-
UV-Visible Spectroscopy: By analyzing the interference fringes in the transmission or reflection spectrum of a film on a transparent substrate, one can calculate the thickness.[7] This is a simple, non-destructive method suitable for routine checks.[8]
Section 2: Experimental Protocols & Parameter Control
Here we provide detailed workflows and quantitative guidance for the most common deposition methods.
Protocol 2.1: Spin Coating Deposition
This protocol outlines the steps for depositing a this compound film with predictable thickness.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with a meticulously clean substrate (e.g., silicon wafer, glass slide). A common and effective cleaning procedure is a piranha etch or UV-Ozone treatment to ensure a hydrophilic, contaminant-free surface, which is critical for good film adhesion.[9]
-
Solution Preparation: Dissolve this compound in a suitable, dry solvent (e.g., anhydrous toluene or chloroform) to the desired concentration (w/v). Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could cause defects.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered and level.
-
Dispense a sufficient volume of the this compound solution to cover the entire substrate surface.[10]
-
Start the spin coater. A typical two-stage process is recommended: a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed thinning cycle (e.g., 1000-6000 rpm for 45-60 seconds).
-
-
Annealing (Curing): After spinning, the film may contain residual solvent and the silatrane cage may not be fully oriented. A post-bake (annealing) step, typically on a hotplate in an inert atmosphere (e.g., 80-120 °C for 1-2 hours), can remove the solvent, promote polymerization of the vinyl groups, and relieve internal stress, improving film quality.[11]
Data Presentation: Spin Coating Parameter Guide
The following table provides a starting point for achieving a desired film thickness. Note that these values are illustrative and the exact thickness will depend on your specific experimental conditions, including solvent choice and ambient humidity.
| Solution Concentration (% w/v in Toluene) | Spin Speed (rpm) | Expected Thickness Range (nm) |
| 1% | 1000 | 80 - 120 |
| 1% | 3000 | 40 - 60 |
| 1% | 5000 | 25 - 35 |
| 2% | 1000 | 180 - 220 |
| 2% | 3000 | 90 - 110 |
| 2% | 5000 | 60 - 80 |
Visualization: Spin Coating Workflow
Caption: Workflow for depositing this compound films via spin coating.
Protocol 2.2: Vapor-Phase Deposition
This is a more advanced technique that polymerizes the this compound monomer directly on the substrate from the vapor phase.
Conceptual Workflow:
-
System Preparation: Ensure the vacuum chamber is clean to avoid contamination.[12] A base pressure of <10⁻⁶ Torr is recommended.
-
Substrate Loading: Mount the cleaned substrate onto the holder. Substrate heating capabilities can be used to influence film density.
-
Precursor Delivery: Gently heat the this compound source to increase its vapor pressure and introduce it into the chamber at a controlled flow rate using a mass flow controller.
-
Deposition Initiation: Initiate a plasma (typically using an RF power source) in the chamber. The energetic plasma fragments the monomer and initiates polymerization on the substrate surface.
-
Deposition & Monitoring: The film grows over time. An in-situ monitor, such as a quartz crystal microbalance (QCM), can be used for real-time thickness control.[12]
-
Termination: Once the desired thickness is reached, turn off the plasma and the monomer flow. Allow the substrate to cool before venting the chamber.
Data Presentation: Vapor Deposition Parameter Guide
| RF Power (Watts) | Monomer Flow Rate (sccm) | Deposition Time (min) | General Effect on Thickness |
| Low (10-30 W) | Low (1-5) | Constant | Slower deposition, potentially smoother films |
| High (50-100 W) | Low (1-5) | Constant | Faster deposition, higher cross-linking |
| Constant | High (10-20) | Constant | Faster deposition, potential for gas-phase polymerization |
| Constant | Constant | Increased | Directly proportional to thickness |
Visualization: Vapor Deposition Parameter Relationships
Caption: Key parameter relationships in vapor-phase deposition of this compound.
Section 3: Troubleshooting Guide
Even with optimized protocols, issues can arise. This guide provides a systematic approach to identifying and solving common problems.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Film is too thick or too thin | Spin Coating: Incorrect solution concentration or spin speed.[13] Vapor Deposition: Incorrect deposition time, monomer flow rate, or RF power.[14] | Solution: Re-verify your parameters against the tables in Section 2. For spin coating, remember that thickness is inversely proportional to the square root of the spin speed. For vapor deposition, the simplest adjustment is to change the deposition time. |
| Inconsistent thickness across the substrate (Poor Uniformity) | Spin Coating: Insufficient solution volume; substrate not level; wobbling chuck; air currents causing uneven solvent evaporation. Vapor Deposition: Non-uniform plasma distribution; incorrect substrate-to-source distance.[12] | Solution: Spin Coating: Ensure the solution covers the substrate entirely before spinning. Use a bubble level to check the spin coater. Shield the coater from drafts. Vapor Deposition: Optimize the geometry of your chamber. Consider substrate rotation during deposition to average out non-uniformities. |
| Poor film adhesion or delamination | Substrate surface is contaminated (oils, dust, moisture).[9] High internal stress in the film, especially for thicker films. Incompatible surface energies between the film and substrate. | Solution: Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents followed by UV-Ozone or O₂ plasma).[9] Reduce film stress by optimizing deposition parameters (e.g., lower power in PECVD) or by annealing the film post-deposition.[11] Consider using an adhesion promoter or a buffer layer if incompatibility is suspected.[15] |
| Film has defects (pinholes, haze, cracks) | Pinholes/Haze: Particulates in the coating solution or chamber; moisture contamination.[12] Cracks: High internal stress due to rapid solvent evaporation or excessive film thickness. | Solution: Pinholes/Haze: Always filter your solutions. For vapor deposition, ensure the chamber is clean and leak-tight. Work in a clean, low-humidity environment. Cracks: Slow down solvent evaporation by using a solvent with a lower vapor pressure or by partially covering the spin coater. Annealing can help relieve stress. Avoid depositing films that are thicker than necessary for the application. |
References
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Unveiling Thickness-Dependent Oxidation Effect on Optical Response of Room Temperature RF-Sputtered Nickel Ultrathin Films on Amorphous Glass: An Experimental and FDTD Investigation. (n.d.). MDPI. [Link]
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Thin Film Deposition Techniques: CVD, PVD & More. (n.d.). Alicat Scientific. [Link]
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Bagheri, S. (2013). Morphological and thickness analysis for PMMA spin coated films. ResearchGate. [Link]
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Dynamics and Structure Formation of Confined Polymer Thin Films Supported on Solid Substrates. (2021). MDPI. [Link]
- Method for measuring the thickness of a single layer in a multi-layer film. (n.d.).
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C-212 Troubleshooting for Thin Film Deposition Processes. (n.d.). The Society of Vacuum Coaters. [Link]
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Preparation and gas barrier characteristics of polysilazane derived multi-layered silica thin films formed on alicyclic polyimide film using ultraviolet irradiation. (n.d.). OAText. [Link]
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What is Thin Film Deposition? (n.d.). Denton Vacuum. [Link]
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5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2022). Denton Vacuum. [Link]
- Lu, N., et al. (2010). The effect of film thickness on the failure strain of polymer-supported metal films.
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Deterministic control of thin film thickness in physical vapor deposition systems using a multi-aperture mask. (2015). ResearchGate. [Link]
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Thickness Determination and Control in Protein-Based Biomaterial Thin Films. (n.d.). PMC. [Link]
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Davis, R. L., et al. (2014). Creating controlled thickness gradients in polymer thin films via flowcoating. Langmuir. [Link]
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In line NIR quantification of film thickness on pharmaceutical pellets during a fluid bed coating process. (2012). ResearchGate. [Link]
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Study on Factors Influencing Film Formation of Grease and Calculation Model for Grease Film Thickness. (2013). ResearchGate. [Link]
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Advance Deposition Techniques for Thin Film and Coating. (2017). SciSpace. [Link]
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Five Challenges in Thin Film Deposition and How to Solve Them. (2024). Xinkang. [Link]
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Fabrication of Large-area Free-standing Ultrathin Polymer Films. (2015). PMC. [Link]
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Measurement of Film Thickness Using LabSolutions UV-Vis. (n.d.). Shimadzu. [Link]
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Research on Film Formation Characteristics by Spraying on Unidiameter Vertical Interpenetrating Cylindrical Surfaces. (2022). MDPI. [Link]
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Overview of thin film deposition techniques. (2019). AIMS Press. [Link]
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How to prepare a polymer thin film. (2020). YouTube. [Link]
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Influence of buffer layers on Ni thin film structure and graphene growth by CVD. (2015). Nature. [Link]
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Thin Film Deposition Techniques. (n.d.). Springer. [Link]
-
Structural and optical behaviours of methyl acrylate-vinyl acetate composite thin films synthesized under dynamic low-pressure plasma. (2021). Nature. [Link]
-
Effect of Film Thickness on the Gas-Permeation Characteristics of Glassy Polymer Membranes. (n.d.). ResearchGate. [Link]
-
Top 10 Troubleshooting Guide Film Coating. (n.d.). Biogrund. [Link]
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Issues with hydrolytic instability of silatrane-modified surfaces
Welcome to the technical support center for silatrane-modified surfaces. This guide is designed for researchers, scientists, and drug development professionals who are utilizing silatrane chemistry for surface functionalization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Introduction to Silatrane Surface Chemistry
Silatranes are a class of organosilicon compounds featuring a unique cage-like structure with a transannular dative bond between the silicon and nitrogen atoms. This structural feature imparts enhanced hydrolytic stability compared to conventional alkoxysilanes, making them excellent coupling agents for modifying surfaces like silica, glass, and metal oxides[1][2][3]. The ability of silatranes to undergo controlled, surface-catalyzed hydrolysis allows for the formation of stable, uniform, and reproducible self-assembled monolayers (SAMs)[1][3][4]. However, like any sophisticated chemical process, challenges can arise. This guide will help you navigate those challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my silatrane-modified surface not showing the expected functionality (e.g., no protein binding, poor cell adhesion)?
This is a common issue that can stem from several sources, ranging from incomplete silanization to degradation of the silatrane layer. A systematic approach to troubleshooting is crucial.
-
Possible Cause 1: Incomplete Surface Coverage. The silatrane molecules may not have formed a complete monolayer on the substrate. This can be due to a number of factors including:
-
Sub-optimal Reaction Conditions: The reaction time, temperature, or silatrane concentration may not be ideal for your specific substrate and silatrane derivative[1][5].
-
Poor Substrate Preparation: The surface may not have been adequately cleaned, resulting in insufficient hydroxyl groups for the silatrane to react with.
-
Solvent Issues: The presence of excess water in an organic solvent can lead to premature hydrolysis and self-condensation of the silatrane in solution, rather than on the surface[5]. Conversely, some reactions benefit from a controlled amount of moisture.
-
-
Possible Cause 2: Hydrolytic Degradation of the Silatrane Layer. Although more stable than their silane counterparts, silatrane layers can still degrade under certain conditions.
-
Extreme pH: Highly acidic or basic conditions can accelerate the hydrolysis of the siloxane bonds connecting the silatrane to the surface.
-
Prolonged Exposure to Aqueous Environments: Over extended periods, even at neutral pH, some degradation can occur.
-
-
Possible Cause 3: Inactive Silatrane Reagent. The silatrane reagent itself may have degraded due to improper storage or handling.
Q2: I am observing high variability between my experimental batches. What could be the cause?
Reproducibility issues are often linked to subtle variations in the experimental protocol.
-
Inconsistent Surface Pre-treatment: The cleaning and activation of your substrate are critical for consistent results. Any variation in this step will lead to differences in the final modified surface.
-
Variable Reaction Conditions: Ensure that the temperature, reaction time, and concentration of your silatrane solution are precisely controlled for each experiment.
-
Atmospheric Moisture: For reactions sensitive to water, changes in ambient humidity can affect the outcome. Performing the reaction in a controlled environment (e.g., a glove box) can mitigate this.
-
Purity of Reagents and Solvents: The quality of your silatrane, solvents, and any other reagents can significantly impact the reproducibility of your surface modification.
Q3: How do I know if I have successfully formed a silatrane monolayer on my surface?
Several surface characterization techniques can be employed to verify the formation and quality of your silatrane coating.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, allowing you to detect the presence of silicon, nitrogen, and other elements from your silatrane molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the surface. A successful silanization will typically result in a smooth, uniform surface[2].
-
Contact Angle Measurements: A change in the water contact angle of the surface before and after modification can indicate a successful reaction. For example, the introduction of a hydrophilic silatrane will decrease the contact angle.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic chemical bonds of the silatrane molecule on the surface.
Troubleshooting Guide: A Systematic Approach
When encountering issues with your silatrane-modified surfaces, a logical, step-by-step diagnostic process is the most effective way to identify and resolve the problem.
Problem 1: Low or No Surface Activity
Symptoms:
-
Poor or no immobilization of target molecules (e.g., proteins, DNA).
-
Unexpectedly low cell attachment.
-
Inconsistent results in downstream assays.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Surface Activity.
Problem 2: Poor Reproducibility
Symptoms:
-
High batch-to-batch variation in experimental results.
-
Inconsistent surface characteristics (e.g., variable contact angles).
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Reproducibility.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Aminopropyl)silatrane (APS)
This protocol is adapted from established methods for the synthesis of APS, a commonly used silatrane for surface modification[6].
Materials:
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Triethanolamine
-
Toluene (anhydrous)
-
Catalyst (e.g., sodium metal or a strong base like DBU)[1]
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of APTES and triethanolamine in anhydrous toluene.
-
Add a catalytic amount of sodium metal or DBU to the mixture[1].
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and stir for the recommended time (can range from a few hours to overnight)[1]. The reaction progress can be monitored by observing the precipitation of the APS product.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated APS can be collected by filtration.
-
Wash the product with a non-polar solvent like hexane to remove unreacted starting materials and the catalyst[1].
-
Dry the purified APS under vacuum. For higher purity, recrystallization from a suitable solvent like xylene can be performed[6].
Protocol 2: General Procedure for Surface Modification with Silatranes
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Silatrane solution (typically 1-5% v/v in an anhydrous solvent like toluene)
-
Cleaning agents (e.g., acetone, ethanol, piranha solution - use with extreme caution )
-
Anhydrous solvent for rinsing (e.g., toluene)
-
Oven or vacuum oven for curing
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants and to generate surface hydroxyl groups. This can be achieved by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water) followed by a final cleaning/activation step such as piranha solution treatment or oxygen plasma treatment.
-
Drying: Dry the cleaned substrate completely, for example, in an oven at 110°C for 1 hour or under a stream of dry nitrogen.
-
Silanization: Immerse the clean, dry substrate in the silatrane solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a duration ranging from 30 minutes to several hours[7]. These parameters should be optimized for your specific application.
-
Rinsing: After the desired reaction time, remove the substrate from the silatrane solution and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound silatrane molecules.
-
Curing: Cure the silatrane-modified substrate in an oven (e.g., at 110°C for 1 hour) to promote the formation of stable siloxane bonds with the surface and to remove any remaining solvent.
Protocol 3: Assessing the Hydrolytic Stability of a Silatrane-Modified Surface
Materials:
-
Silatrane-modified substrate
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Deionized water
-
Surface characterization equipment (e.g., contact angle goniometer, XPS, AFM)
Procedure:
-
Initial Characterization: Characterize the freshly prepared silatrane-modified surface to establish a baseline. Measure the water contact angle, and if possible, obtain XPS and AFM data.
-
Incubation: Immerse the modified substrates in buffer solutions of different pH values and in deionized water at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At predetermined time points (e.g., 1 hour, 6 hours, 24 hours, 1 week), remove a set of substrates from each solution.
-
Rinsing and Drying: Rinse the removed substrates thoroughly with deionized water and dry them gently with a stream of nitrogen.
-
Re-characterization: Re-characterize the surfaces using the same techniques as in step 1.
-
Analysis: Compare the post-incubation data to the baseline data. A significant change in contact angle, a decrease in the atomic percentage of silicon or nitrogen in XPS, or an increase in surface roughness in AFM can indicate hydrolytic degradation of the silatrane layer.
Data Presentation
Table 1: Comparison of Silane vs. Silatrane Surface Modification
| Property | Conventional Silanes (e.g., APTES) | Silatranes (e.g., APS) | Reference |
| Hydrolytic Stability | Lower; prone to hydrolysis and self-condensation in solution. | Higher; caged structure provides resistance to premature hydrolysis[8][9]. | [9] |
| Monolayer Quality | Can form disordered multilayers and aggregates. | Tend to form more uniform and smoother monolayers[3]. | [3] |
| Reproducibility | Can be challenging due to sensitivity to moisture. | Generally more reproducible due to controlled surface reaction. | [8] |
| Reaction Conditions | Often requires strictly anhydrous conditions. | More tolerant to trace amounts of water; reaction is surface-catalyzed. | [8] |
Conclusion
Silatrane chemistry offers a robust and reliable method for surface functionalization, providing enhanced stability and reproducibility compared to traditional silane-based approaches. However, success with this technique requires a thorough understanding of the underlying chemistry and careful attention to experimental detail. By following the guidelines and troubleshooting workflows presented in this technical support guide, researchers can overcome common challenges and successfully implement silatrane-modified surfaces in their drug development and other scientific endeavors.
References
-
Kownacki, I., Ortyl, J., & Oh, M. J. (2025). Surface modification with silatrane coupling agents. Advances in Colloid and Interface Science. [Link]
-
Huang, C. J., & Zheng, Y. Y. (2019). Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings. Langmuir, 35(5), 1662–1671. [Link]
-
Lin, C.-H., et al. (2024). Silatrane-Based Molecular Nanolayers as Efficient Diffusion Barriers for Cu/SiO2/Si Heterojunctions: Implications for Integrated Circuit Manufacturing. ACS Applied Nano Materials. [Link]
-
Shlyakhtenko, L. S., et al. (2003). Silatrane-based surface chemistry for immobilization of DNA, protein-DNA complexes and other biological materials. Ultramicroscopy, 97(1-4), 279-287. [Link]
-
Huang, C. J., & Zheng, Y. Y. (2018). Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings. ResearchGate. [Link]
-
Chen, Y.-C., et al. (2025). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. ACS Omega. [Link]
-
Lyubchenko, Y. L., et al. (2003). Silatrane-based surface chemistry for immobilization of DNA, protein-DNA complexes and other biological materials. PubMed. [Link]
-
Lyubchenko, Y. L., et al. (2011). AFM for analysis of structure and dynamics of DNA and protein-DNA complexes. PMC. [Link]
-
Kownacki, I., et al. (2025). Surface modification with silatrane coupling agents. PubMed. [Link]
-
Voronkov, M. G., et al. (2022). 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Molecules. [Link]
-
Kownacki, I., et al. (2022). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
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Validation & Comparative
A Comparative Guide to the Hydrolytic Stability of Silatranes and Alkoxysilanes for Researchers and Drug Development Professionals
In the realms of materials science, surface chemistry, and advanced drug delivery, the choice of silicon-based compounds is pivotal for achieving desired performance and longevity. Among the various classes of organosilicon compounds, alkoxysilanes have long been the workhorses for surface modification and as coupling agents. However, their inherent susceptibility to hydrolysis presents significant challenges in formulation and application, particularly in aqueous environments. This has led to the rise of silatranes, a class of tetracyclic organosilicon compounds, as a promising alternative offering superior hydrolytic stability.
This guide provides an in-depth technical comparison of the hydrolytic stability of silatranes and their open-chain counterparts, alkoxysilanes. We will delve into the structural and mechanistic underpinnings of their differing stabilities, present supporting experimental data, and provide detailed protocols for researchers to conduct their own comparative studies. Our aim is to equip you with the fundamental knowledge and practical insights necessary to select the optimal silicon-based chemistry for your specific application, be it in the development of robust drug delivery systems, stable surface coatings, or reliable diagnostic platforms.
The Decisive Factor: Unpacking the Structural Differences
At the heart of the stability disparity between silatranes and alkoxysilanes lies a unique structural feature present only in the former: the transannular dative bond between the nitrogen and silicon atoms (N→Si).[1] This intramolecular coordination significantly influences the electronic environment and steric accessibility of the silicon center, thereby governing its reactivity towards water.
Alkoxysilanes , with their open-chain structure, possess a silicon atom that is readily accessible to nucleophilic attack by water molecules. The hydrolysis of alkoxysilanes is a well-understood process that proceeds via a series of nucleophilic substitution reactions, leading to the formation of silanols (Si-OH) and the release of alcohol.[2] These silanols are themselves highly reactive and readily undergo self-condensation to form siloxane (Si-O-Si) bonds, often leading to uncontrolled polymerization and the formation of insoluble polysiloxane networks.[3]
Silatranes , in contrast, feature a tricyclic cage-like structure where the silicon atom is located at one bridgehead and the nitrogen atom at the other.[4] This arrangement forces the nitrogen's lone pair of electrons into close proximity with the silicon atom, resulting in the formation of a dative N→Si bond. This bond effectively shields the silicon center from nucleophilic attack by water, dramatically slowing down the rate of hydrolysis.[1][3][4][5][6] The result is a compound with remarkable hydrolytic stability, especially in neutral aqueous solutions.[1]
The Mechanism of Hydrolysis: A Tale of Two Pathways
The pathways of hydrolysis for alkoxysilanes and silatranes differ significantly, a direct consequence of their structural divergence. Understanding these mechanisms is crucial for controlling their stability and reactivity in various applications.
Alkoxysilane Hydrolysis: A Stepwise Cascade
The hydrolysis of trialkoxysilanes is a multi-step process that can be catalyzed by both acids and bases.[3] The reaction proceeds as follows:
-
Initial Hydrolysis: A water molecule attacks the silicon atom, leading to the displacement of an alkoxy group (-OR) and the formation of a silanol group (-OH).
-
Subsequent Hydrolysis: The remaining alkoxy groups are sequentially replaced by hydroxyl groups, forming disilanols and ultimately a silanetriol.
-
Condensation: The highly reactive silanol groups readily condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation can lead to the formation of oligomers and polymers.
Silatrane Hydrolysis: A Cage-Opening Event
The hydrolysis of silatranes is a much more controlled process that requires the disruption of the stable tricyclic structure. The rate of hydrolysis is highly dependent on pH.[1]
-
Neutral pH: At or near neutral pH, the N→Si dative bond provides significant steric and electronic protection to the silicon center, rendering the silatrane remarkably stable and resistant to hydrolysis.[1]
-
Acidic Conditions: Under acidic conditions, the nitrogen atom of the silatrane can be protonated. This protonation weakens the N→Si bond, making the silicon atom more susceptible to nucleophilic attack by water. The hydrolysis rate is significantly accelerated under these conditions.[1]
-
Basic Conditions: In basic media, the hydrolysis rate also increases compared to neutral conditions, although the mechanism is different from acid-catalyzed hydrolysis.
The hydrolysis of a silatrane ultimately leads to the cleavage of the Si-O bonds within the cage structure, yielding silicic acid (or its oligomers) and triethanolamine.[1]
Factors Influencing Hydrolytic Stability
Several factors can influence the rate of hydrolysis for both silatranes and alkoxysilanes. A thorough understanding of these factors is essential for designing stable formulations and controlling reaction kinetics.
| Factor | Impact on Alkoxysilanes | Impact on Silatranes |
| pH | Hydrolysis is slowest at neutral pH and is significantly accelerated by both acidic and basic conditions.[7][8] | Extremely stable at neutral pH. Hydrolysis is accelerated under both acidic and basic conditions due to the disruption of the N→Si bond.[1] |
| Steric Hindrance | Larger, bulkier alkoxy groups (e.g., ethoxy vs. methoxy) decrease the rate of hydrolysis due to increased steric hindrance around the silicon atom.[3] | The inherent cage structure provides significant steric hindrance, contributing to its overall stability. The nature of the substituent on the silicon can also have a minor effect. |
| Temperature | An increase in temperature generally leads to an increase in the rate of hydrolysis, following general chemical kinetics principles.[7] | Similar to alkoxysilanes, higher temperatures will accelerate the rate of hydrolysis, particularly under non-neutral pH conditions. |
| Solvent | The presence of co-solvents, such as alcohols, can slow down the hydrolysis rate by shifting the equilibrium.[7] The solubility of the alkoxysilane in the aqueous medium also plays a role.[7] | The solvent can influence the protonation state of the nitrogen atom and thus affect the stability of the N→Si bond and the overall hydrolysis rate. |
| Concentration | Higher concentrations of the alkoxysilane and water will generally lead to a faster rate of hydrolysis.[7] | At concentrations where aggregation or micelle formation may occur, the accessibility of the silatrane to water could be affected, thus influencing the hydrolysis rate. |
Quantitative Comparison of Hydrolytic Stability
While it is widely accepted that silatranes are significantly more stable than their alkoxysilane counterparts, obtaining directly comparable quantitative data can be challenging due to the vast differences in their hydrolysis rates, especially at neutral pH. However, data from various studies on alkoxysilanes can provide a baseline for understanding their reactivity.
Hydrolysis Rate Constants of Selected Alkoxysilanes
| Compound | Conditions | Hydrolysis Rate Constant (k) | Reference |
| Methyltrimethoxysilane (MTMS) | Methanol, 30 °C | 2.453 x 10⁴ s⁻¹ | [1] |
| 3-Methacryloyloxypropyltrimethoxysilane | pH 4 | 1.59 h⁻¹ | [9] |
| Methacryloyloxymethyltrimethoxysilane | pH 4 | 21.8 h⁻¹ | [9] |
| 3-Aminopropyltriethoxysilane (APES) | Acidic media | Disappearance time: 4 h | [10] |
| Triethoxyvinylsilane (VES) | Acidic media | Disappearance time: 18 h | [10] |
Note: The hydrolysis rates of silatranes at neutral pH are often too slow to be measured under typical experimental conditions, highlighting their exceptional stability.
Experimental Protocols for Assessing Hydrolytic Stability
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for monitoring the hydrolytic stability of silatranes and alkoxysilanes using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Experimental Workflow: A General Overview
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To quantify the rate of hydrolysis by monitoring the disappearance of the alkoxy protons of the silane and the appearance of the corresponding alcohol protons.
Materials:
-
Silane or silatrane of interest
-
Deuterated water (D₂O)
-
Appropriate deuterated buffer components to maintain a constant pH
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the silane or silatrane in a suitable deuterated organic solvent (e.g., acetone-d₆, acetonitrile-d₃) if it is not readily soluble in water. b. Prepare a buffered D₂O solution at the desired pH. c. In an NMR tube, add a known amount of the buffered D₂O. d. At time zero (t=0), inject a known amount of the silane/silatrane stock solution into the NMR tube and mix thoroughly.
-
NMR Data Acquisition: a. Immediately place the NMR tube in the NMR spectrometer. b. Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of hydrolysis and should be chosen to capture the kinetic profile accurately. c. For each spectrum, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: a. Integrate the signals corresponding to the alkoxy protons of the starting material and the protons of the alcohol byproduct. b. Plot the concentration of the starting material (calculated from the integral values) as a function of time. c. From this plot, determine the initial rate of hydrolysis and the rate constant (k) by fitting the data to an appropriate rate law (e.g., pseudo-first-order).
Protocol 2: Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy
Objective: To observe the formation of silanol intermediates and siloxane-bonded oligomers.
Materials:
-
Same as for ¹H NMR protocol.
Procedure:
-
Sample Preparation: Follow the same procedure as for the ¹H NMR experiment.
-
NMR Data Acquisition: a. Acquire a series of ²⁹Si NMR spectra at various time points. Note that ²⁹Si NMR experiments typically require longer acquisition times than ¹H NMR. b. Use appropriate acquisition parameters, such as a longer relaxation delay, to ensure quantitative results.
-
Data Analysis: a. Identify the resonance signals corresponding to the starting silane/silatrane, the hydrolyzed intermediates (silanols), and the condensation products (siloxanes). b. By monitoring the changes in the intensities of these signals over time, you can gain insights into the kinetics of both the hydrolysis and condensation reactions.
Protocol 3: Monitoring Hydrolysis by FTIR Spectroscopy
Objective: To monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.
Materials:
-
Silane or silatrane of interest
-
Aqueous buffer solution
-
FTIR spectrometer with an appropriate sample cell (e.g., attenuated total reflectance - ATR)
Procedure:
-
Sample Preparation: a. Obtain a background spectrum of the aqueous buffer solution. b. Introduce a known concentration of the silane or silatrane into the buffer solution and mix.
-
FTIR Data Acquisition: a. Immediately begin acquiring FTIR spectra at regular time intervals. b. Monitor the changes in the absorption bands corresponding to the Si-O-C stretching vibration (around 1100-1000 cm⁻¹), the Si-OH stretching vibration (around 3700-3200 cm⁻¹ and 950-850 cm⁻¹), and the Si-O-Si stretching vibration (around 1130-1000 cm⁻¹).
-
Data Analysis: a. By analyzing the changes in the peak intensities or areas over time, the kinetics of the hydrolysis and condensation reactions can be determined.
Conclusion: The Superior Stability of Silatranes for Advanced Applications
The evidence presented in this guide unequivocally demonstrates the superior hydrolytic stability of silatranes when compared to their alkoxysilane analogues. This enhanced stability is a direct consequence of the unique tricyclic cage structure and the presence of a transannular N→Si dative bond, which effectively protects the silicon center from nucleophilic attack by water, particularly at neutral pH.
For researchers, scientists, and drug development professionals, this key difference has profound implications. The use of silatranes can lead to:
-
More stable formulations: In drug delivery, the enhanced stability of silatranes can prevent premature degradation of the delivery vehicle and the encapsulated therapeutic agent, leading to improved shelf-life and efficacy.
-
Greater control over surface modification: The slower, more controlled hydrolysis of silatranes allows for the formation of more uniform and well-defined self-assembled monolayers on various substrates.[4]
-
Reduced batch-to-batch variability: The inherent instability of alkoxysilanes can lead to inconsistencies in manufacturing processes. The robustness of silatranes can contribute to more reproducible and reliable outcomes.
While alkoxysilanes will undoubtedly remain important reagents in many applications, the superior hydrolytic stability of silatranes makes them a compelling choice for demanding applications where performance and reliability in aqueous environments are paramount. By understanding the fundamental principles outlined in this guide and employing the provided experimental protocols, researchers can make informed decisions in their selection of organosilicon chemistry to drive innovation in their respective fields.
References
- Controlling the rate of Silatrane glycol hydrolysis under different pH conditions. - Benchchem. (n.d.).
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Hydrolysis of silane and silatrane. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA. (2003, June 12). Retrieved January 23, 2026, from [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.). Retrieved January 23, 2026, from [Link]
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What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Retrieved January 23, 2026, from [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved January 23, 2026, from [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate. (2009, January 1). Retrieved January 23, 2026, from [Link]
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Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions | ACS Sustainable Chemistry & Engineering. (2021, July 19). Retrieved January 23, 2026, from [Link]
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Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC - NIH. (2022, October 28). Retrieved January 23, 2026, from [Link]
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How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. (n.d.). Retrieved January 23, 2026, from [Link]
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A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cros - ACS Publications. (2024, January 8). Retrieved January 23, 2026, from [Link]
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Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings - ResearchGate. (2018, January 1). Retrieved January 23, 2026, from [Link]
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A Comparative Analysis of 1-Vinylsilatrane's Adhesion Strength for Advanced Material Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling agent is a critical decision that significantly influences the performance and longevity of advanced materials. This guide provides an in-depth comparison of 1-Vinylsilatrane with other conventional silane coupling agents, supported by experimental data, to inform the selection process for demanding applications.
In the realm of materials science, achieving robust and durable adhesion between dissimilar materials, such as an inorganic substrate and an organic polymer, is a fundamental challenge. Silane coupling agents are indispensable tools in addressing this challenge, acting as molecular bridges at the interface to enhance adhesion and improve the overall performance of composite materials, adhesives, and coatings. Among the diverse family of silanes, this compound emerges as a compelling candidate, offering unique structural advantages that translate to superior hydrolytic stability and potentially enhanced adhesion in specific applications.
The Mechanism of Silane Coupling Agents: A Molecular Bridge
Silane coupling agents are organosilicon compounds with a general structure of R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group (typically an alkoxy group like methoxy or ethoxy). Their efficacy stems from this dual functionality.[1] The hydrolyzable groups react with moisture to form silanol groups (Si-OH), which then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal, or silica, forming stable covalent bonds (Si-O-Substrate).[1] Simultaneously, the organofunctional group is designed to be compatible with and react with the organic polymer matrix, thereby creating a strong and durable link between the two phases.[1][2]
Figure 1: General mechanism of a silane coupling agent.
This compound: The Advantage of the Silatrane Cage
This compound distinguishes itself from conventional alkoxysilanes through its unique cage-like molecular structure. In this structure, the silicon atom is internally coordinated with a nitrogen atom, creating a pentacoordinate silicon center. This intramolecular coordination has profound implications for the molecule's reactivity and stability.
The key advantage of the silatrane structure is its enhanced hydrolytic stability.[3][4] Unlike conventional alkoxysilanes, which can readily hydrolyze and self-condense in the presence of moisture, the silatrane cage protects the silicon center, slowing down the hydrolysis rate.[3] This controlled reactivity leads to the formation of more uniform and reproducible monolayers on the substrate surface, which is crucial for achieving optimal adhesion.[5] In contrast, the rapid and often uncontrolled hydrolysis of traditional alkoxysilanes can lead to the formation of thick, weak, and uneven polysiloxane layers, which can be detrimental to adhesion.[5]
Figure 2: Comparison of this compound and a conventional vinylalkoxysilane.
Comparative Adhesion Strength: Experimental Evidence
While direct, comprehensive comparative studies across a wide range of substrates and conditions are limited, the available data provides valuable insights into the performance of this compound and other silane coupling agents.
| Coupling Agent | Substrate | Adhesive/Polymer | Adhesion Test | Adhesion Strength (MPa) | Improvement vs. Control | Reference |
| Vinyl-functional silane oligomer | Copper | Silicone Rubber | Shear Strength | 1.70 | 317% vs. no promoter | [6] |
| Aminosilane Primer | Not Specified | Silicone Resin | Adhesive Strength | 1.53 | - | [7] |
| γ-methacryloxypropyltrimethoxysilane (MPS) | Titanium | Composite Resin | Shear Bond Strength | 20.4 | 325% vs. non-silanized | [8] |
| MPS + Vinyltriisopropoxysilane | Titanium | Composite Resin | Shear Bond Strength | 11.3 | 135% vs. non-silanized | [8] |
| Epoxy Silane | 2024-T3 Aluminum | Epoxy Adhesive | Lap Shear Strength | >30 | - | [9] |
| Aminosilane | Glass, Aluminum | Epoxy Coating | - | Optimum Adhesion | - | [1] |
Note: The data presented is compiled from different studies with varying experimental conditions and should be interpreted with caution. A direct comparison between all values is not always possible.
One study highlighted the significant impact of a vinyl-functional silane oligomer on the adhesion of silicone rubber to a copper substrate, demonstrating a 317% increase in shear strength to 1.70 MPa compared to the formulation without an adhesion promoter.[6] Another study reported an adhesive strength of 1.53 MPa for a silicone resin using an aminosilane primer.[7]
In a direct comparison on a titanium substrate, γ-methacryloxypropyltrimethoxysilane (MPS) as a coupling agent for a composite resin yielded a shear bond strength of 20.4 MPa, a significant improvement over the non-silanized control (4.8 MPa).[8] Interestingly, a blend of MPS and vinyltriisopropoxysilane resulted in a lower shear bond strength of 11.3 MPa, suggesting that the choice and combination of silanes are critical for optimal performance.[8] For epoxy adhesives on aluminum, the use of an epoxy silane has been shown to achieve lap shear strengths exceeding 30 MPa.[9] Furthermore, aminosilanes have been identified as providing optimal adhesion improvement for epoxy coatings on both glass and aluminum substrates.[1]
The vinyl functional group in this compound makes it particularly suitable for crosslinking with organic polymers through radical polymerization, which is beneficial for applications involving thermosets, thermoplastics, and elastomers.[10]
Experimental Protocols for Adhesion Strength Evaluation
To ensure the scientific integrity and reproducibility of adhesion strength measurements, standardized testing protocols are essential. The following are detailed methodologies for two common adhesion tests.
Lap Shear Strength Test (Modified from ASTM D1002)
This test determines the shear strength of an adhesive bond between two rigid substrates.
1. Substrate Preparation:
- Cut substrates (e.g., aluminum, steel) into 100 mm x 25 mm x 1.6 mm coupons.
- Degrease the bonding area with acetone or isopropanol.
- For enhanced adhesion, the substrate surface can be abraded with fine-grit sandpaper and then cleaned again.
2. Silane Treatment:
- Prepare a 1-2% (w/v) solution of the silane coupling agent in an appropriate solvent (e.g., ethanol/water mixture).
- Apply the silane solution to the bonding area of the substrates by dipping, spraying, or wiping.
- Allow the solvent to evaporate and then cure the silane layer according to the manufacturer's recommendations (e.g., 10-15 minutes at 110°C).
3. Adhesive Bonding:
- Apply a uniform layer of adhesive to the treated surface of one coupon.
- Place the second coupon over the adhesive, creating a 12.5 mm overlap.
- Clamp the assembly to ensure consistent pressure and bond line thickness.
- Cure the adhesive according to the manufacturer's instructions.
4. Testing:
- Mount the bonded specimen in a universal testing machine.
- Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.[11]
- Record the maximum load at failure.
- Calculate the lap shear strength by dividing the maximum load by the bonded area.
A [label="Substrate Preparation\n(Cleaning, Abrading)", fillcolor="#4285F4"];
B [label="Silane Application\n(1-2% solution)", fillcolor="#EA4335"];
C [label="Curing of Silane Layer", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Adhesive Application\n& Assembly", fillcolor="#34A853"];
E [label="Adhesive Curing", fillcolor="#4285F4"];
F [label="Tensile Loading to Failure\n(Universal Testing Machine)", fillcolor="#EA4335"];
G [label="Calculate Shear Strength\n(Load / Area)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G;
}
Figure 3: Workflow for the Lap Shear Strength Test.
Pull-Off Adhesion Test (Modified from ASTM D4541)
This test measures the tensile force required to pull a specified diameter of coating away from its substrate.[5][12]
1. Surface and Dolly Preparation:
- Clean the coated surface to be tested.
- Abrade the surface of the test dolly (a metal fixture) and clean it with a solvent.
2. Silane Primer Application (Optional):
- For comparing the adhesion of the coating system itself, a silane primer may be applied to the substrate before the coating application, following the procedure described in the lap shear test.
3. Dolly Adhesion:
- Mix the adhesive (typically a two-part epoxy) according to the manufacturer's instructions.
- Apply a uniform layer of adhesive to the face of the dolly.
- Press the dolly firmly onto the coated surface.
- Remove any excess adhesive from around the dolly.
- Allow the adhesive to cure completely.
4. Testing:
- Attach the pull-off adhesion tester to the dolly.
- Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.[13]
- Record the pull-off pressure at failure.
- Examine the dolly face and the test surface to determine the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface).
A [label="Prepare Coated Surface\n& Test Dolly", fillcolor="#4285F4"];
B [label="Apply Adhesive to Dolly", fillcolor="#EA4335"];
C [label="Adhere Dolly to Coating", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Cure Adhesive", fillcolor="#34A853"];
E [label="Attach Pull-Off Tester", fillcolor="#4285F4"];
F [label="Apply Perpendicular\nTensile Force to Failure", fillcolor="#EA4335"];
G [label="Record Pull-Off Pressure\n& Analyze Failure Mode", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G;
}
Figure 4: Workflow for the Pull-Off Adhesion Test.
Conclusion and Future Outlook
The selection of an appropriate silane coupling agent is a multifaceted decision that depends on the specific substrates, polymer matrix, and application conditions. This compound, with its unique silatrane structure, offers enhanced hydrolytic stability, leading to the formation of more uniform and reliable adhesive layers. While direct, extensive comparative data is still emerging, the available evidence suggests that vinyl-functional silanes, and silatranes in particular, are highly effective in promoting adhesion, especially in systems where radical polymerization is a key crosslinking mechanism.
For researchers and professionals in materials science and drug development, a thorough understanding of the underlying chemistry of silane coupling agents and rigorous experimental evaluation are paramount. By employing standardized testing protocols, such as those outlined in this guide, a more accurate and reliable comparison of the adhesion performance of this compound and other coupling agents can be achieved, leading to the development of more robust and durable advanced materials.
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Elcometer. (n.d.). Pull-Off Adhesion Testing of Coatings – Improve Your Technique. Retrieved from [Link]
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SiSiB Silicones. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. Retrieved from [Link]
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Adhesion Promoters: Silane Coupling Agents. (2018). ResearchGate. Retrieved from [Link]
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Matinlinna, J. P., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental materials, 20(9), 804–813. [Link]
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Vallittu, P. K. (1993). Comparison of two different silane compounds used for improving adhesion between fibres and acrylic denture base material. Journal of oral rehabilitation, 20(5), 533–539. [Link]
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Intertek. (n.d.). Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. Retrieved from [Link]
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ASTM International. (2022). ASTM D4541-22: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. Retrieved from [Link]
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TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from [Link]
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Synthesis of silane oligomers containing vinyl and epoxy group for improving the adhesion of addition-cure silicone encapsulant. (2018). ResearchGate. Retrieved from [Link]
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ASTM International. (2019). ASTM D1002-10(2019): Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal). Retrieved from [Link]
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Experimental and first-principles investigation of the effect of silane coupling agents on strengthening epoxy adhesion to aluminum. (2020). ResearchGate. Retrieved from [Link]
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da Silva, L. F. M., et al. (2018). Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass. RSC Advances, 8(62), 35639-35648. [Link]
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The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023). MDPI. Retrieved from [Link]
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Influence of different adhesion strategies on glass fiber post retention. (2018). PubMed Central. Retrieved from [Link]
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Silatrane-Based Molecular Nanolayers as Efficient Diffusion Barriers for Cu/SiO2/Si Heterojunctions: Implications for Integrated Circuit Manufacturing. (2024). ACS Applied Nano Materials. Retrieved from [Link]
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Comprehensive Investigation of Epoxy Adhesives for Structural Applications in Saudi Arabia: Mechanical Performance, Environmental Impacts, and Analysis on Health. (2023). MDPI. Retrieved from [Link]
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Gelest. (n.d.). VINYLTRIMETHOXYSILANE. Retrieved from [Link]
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Estimating Ultimate Shear Strength from Ultimate Tensile Strength of Aluminum and its Alloys for Blanking or Piercing. (2015). ResearchGate. Retrieved from [Link]
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Corrosion Resistance of Silane Coatings on Aluminum and Magnesium Alloys. (2017). IdeaExchange@UAkron. Retrieved from [Link]
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Improve the Performance of epoxy resin and poly (vinyl butyral) as an aluminum metal adhesion. (2015). ResearchGate. Retrieved from [Link]
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Testing of Adhesion on Laminated Glass Using Photometric Measurements. (2020). Glass Performance Days. Retrieved from [Link]
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Improved performance of aminopropylsilatrane over aminopropyltriethoxysilane as an adhesive film for anchoring gold nanoparticles on silicon surfaces. (2007). PubMed. Retrieved from [Link]
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Adhesion of carbon steel and natural rubber by functionalized silane coupling agents. (2013). ResearchGate. Retrieved from [Link]
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Effect of Silane Coupling Treatment on the Joining and Sealing Performance between Polymer and Anodized Aluminum Alloy. (2021). The Korean Institute of Materials Science. Retrieved from [Link]
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PPG PR-188 Adhesion Promoter. (n.d.). GracoRoberts. Retrieved from [Link]
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What Is The Difference Between Amino Silane And Epoxy Silane. (2023). RJ New Materials. Retrieved from [Link]
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Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. (2024). ACS Omega. Retrieved from [Link]
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Preparation and Performance Study of Modified Graphene Oxide/Polyurethane Anti-Corrosion Coating. (2023). MDPI. Retrieved from [Link]
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Tifuls Coating System Manufacturer. (2024). Silane Pretreatment for Powder Coating. Retrieved from [Link]
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New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023). PubMed. Retrieved from [Link]
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A Comparative Guide to Poly(1-vinylsilatrane) and Poly(vinyltrimethoxysilane): Unveiling the Impact of Molecular Architecture on Performance
For researchers, scientists, and drug development professionals navigating the landscape of silicon-containing polymers, the choice between poly(1-vinylsilatrane) (PVS) and poly(vinyltrimethoxysilane) (PVTMS) can be pivotal. While both polymers share a common vinylsilane heritage, their distinct molecular architectures give rise to vastly different performance characteristics. This guide provides an in-depth, objective comparison of these two materials, supported by available experimental data and grounded in fundamental chemical principles, to empower informed decision-making in your research and development endeavors.
At a Glance: Structural and Property Overview
The core difference between PVS and PVTMS lies in the nature of the silicon center. In PVS, the silicon atom is part of a rigid, cage-like silatrane structure, whereas in PVTMS, it is bonded to three hydrolyzable methoxy groups. This fundamental distinction dictates their respective properties and potential applications.
| Feature | Poly(this compound) (PVS) | Poly(vinyltrimethoxysilane) (PVTMS) |
| Silicon Coordination | Pentacoordinate (Hypervalent) | Tetracoordinate |
| Key Functional Group | Silatrane Cage | Trimethoxysilyl Group |
| Primary Advantage | Exceptional Hydrolytic and Thermal Stability | Facile Crosslinking via Hydrolysis |
| Primary Disadvantage | Limited Commercial Availability and Data | Susceptibility to Hydrolysis |
| Potential Applications | High-performance coatings, adhesives, dental materials | Crosslinking agent, surface modification, hybrid materials |
The Heart of the Matter: A Tale of Two Structures
To comprehend the divergent behaviors of PVS and PVTMS, a closer look at their chemical structures is essential.
Poly(this compound) (PVS): The Fortress of Stability
PVS is synthesized from the polymerization of this compound. The defining feature of PVS is the silatrane cage, where the silicon atom is bonded to three oxygen atoms and one nitrogen atom in a transannular coordinative bond. This intramolecular dative bond from the nitrogen lone pair to the silicon atom creates a hypervalent, pentacoordinate silicon center. This unique structure sterically hinders and electronically deactivates the silicon atom, rendering it exceptionally resistant to nucleophilic attack, most notably by water.
Poly(vinyltrimethoxysilane) (PVTMS): The Versatile Crosslinker
PVTMS is produced through the polymerization of vinyltrimethoxysilane. In contrast to PVS, the silicon atom in PVTMS is in a conventional tetracoordinate state, bonded to the polymer backbone and three methoxy groups. These methoxy groups are susceptible to hydrolysis, a reaction that readily occurs in the presence of moisture. This hydrolysis is often the intended pathway for its application, as the resulting silanol groups can condense to form a stable, crosslinked siloxane (Si-O-Si) network.
Figure 1. Conceptual overview of the polymerization of Vinylsilatrane and Vinyltrimethoxysilane.
Head-to-Head Comparison: Performance Metrics
The structural disparities between PVS and PVTMS manifest in their key performance characteristics.
Hydrolytic Stability: A Clear Divergence
Poly(this compound): The silatrane structure provides exceptional hydrolytic stability. The intramolecular N→Si bond shields the silicon atom, making it highly resistant to hydrolysis even under harsh conditions. This property is critical for applications requiring long-term performance in aqueous or high-humidity environments. While specific quantitative data for PVS homopolymer is scarce in public literature, the inherent stability of the silatrane cage is a well-established principle in silicon chemistry.
Poly(vinyltrimethoxysilane): PVTMS is, by design, hydrolytically unstable. The methoxy groups readily react with water to form silanol (Si-OH) groups and methanol. This hydrolysis is often a prerequisite for its function as a crosslinking agent. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In neutral conditions, the hydrolysis of vinyltrialkoxysilanes can be extremely slow, but it is dramatically accelerated by the presence of acids or bases.[1]
Experimental Insight: Studies on vinyltrimethoxysilane (VTMS) monomer show that its hydrolysis rate constant can increase by up to four orders of magnitude in the presence of small amounts of acid or base compared to neutral conditions.[1]
Thermal Stability: The Advantage of Rigidity
Poly(this compound): The rigid and thermally stable silatrane cage is expected to impart high thermal stability to PVS. The strong covalent bonds within the cage and the protected silicon center contribute to its resistance to thermal degradation.
Poly(vinyltrimethoxysilane): The thermal stability of PVTMS is generally lower than that of PVS. The presence of organic methoxy groups provides a pathway for thermal decomposition. However, when copolymerized with other monomers, such as methyl methacrylate, the resulting copolymer can exhibit enhanced thermal stability compared to the non-silane-containing homopolymer. For instance, a poly(methyl methacrylate-co-vinyl triethoxysilane) copolymer showed a maximum degradation temperature of 373°C, which is higher than that of pure poly(methyl methacrylate) at 343.6°C.[2]
Quantitative Data Summary:
| Polymer System | Onset of Decomposition (Tonset) | Maximum Decomposition Temperature (Tmax) | Reference |
| Poly(methyl methacrylate) | - | 343.6 °C | [2] |
| Poly(MMA-co-VTES) | - | 373 °C | [2] |
Adhesion Properties: Mechanisms of Bonding
Poly(this compound): The unique electronic structure and polarity of the silatrane group are anticipated to promote strong adhesion to a variety of substrates. The potential for hydrogen bonding and other intermolecular interactions with surfaces can lead to robust adhesive performance, making it a candidate for high-performance adhesives and coatings.
Poly(vinyltrimethoxysilane): The adhesion of PVTMS is intrinsically linked to its hydrolysis. The in-situ formation of silanol groups upon exposure to moisture allows for the formation of covalent bonds (Si-O-Substrate) with inorganic substrates and strong hydrogen bonds with a wide range of materials. This mechanism is the basis for its use as an adhesion promoter in coatings and composites. For example, treating aluminum alloy with VTMS has been shown to provide good adhesion performance for subsequent epoxy coatings in dry conditions.[3]
Experimental Protocols for Characterization
To ensure scientific integrity and enable researchers to validate these properties, the following are detailed protocols for key characterization techniques.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition profile of the polymers.
Protocol:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (platinum or alumina).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).
Hydrolytic Stability Assessment
Objective: To quantitatively assess the resistance of the polymers to hydrolysis.
Protocol:
-
Prepare thin films of the polymer on a suitable substrate (e.g., silicon wafer).
-
Immerse the coated substrates in deionized water at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated aging).
-
At predetermined time intervals (e.g., 1, 7, 14, 30 days), remove a set of samples from the water.
-
Dry the samples thoroughly under vacuum.
-
Characterize the chemical changes in the polymer film using Fourier-Transform Infrared (FTIR) spectroscopy, looking for the appearance of Si-OH bands (around 3200-3700 cm⁻¹) and the disappearance of Si-O-CH₃ bands (around 1080-1190 cm⁻¹) for PVTMS. For PVS, the absence of such changes would indicate high stability.
-
Quantify the extent of hydrolysis by analyzing the changes in the respective peak areas.
Adhesion Testing: Pull-Off Strength (ASTM D4541)
Objective: To measure the pull-off adhesion strength of polymer coatings on a substrate.
Protocol:
-
Prepare the substrate and apply a uniform coating of the polymer. Cure the coating as required.
-
Select a suitable loading fixture (dolly) and abrade its surface.
-
Mix a two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a thin, uniform layer of the adhesive to the dolly face.
-
Press the dolly firmly onto the coated surface and allow the adhesive to cure completely.
-
Use a cutting tool to score around the dolly, isolating the test area.
-
Attach a pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a controlled rate until the dolly is detached.
-
Record the pull-off strength in megapascals (MPa) or pounds per square inch (psi).
-
Examine the dolly and the substrate to determine the nature of the failure (adhesive, cohesive, or substrate failure).
Figure 3. Workflow for Pull-Off Adhesion Testing (ASTM D4541).
Causality and Experimental Choices: A Senior Scientist's Perspective
The selection of these characterization methods is deliberate. TGA provides a direct and quantitative measure of thermal stability, a critical parameter for materials subjected to high-temperature processing or applications. The hydrolytic stability assessment using FTIR is a sensitive technique to probe the chemical changes that underpin the material's durability in aqueous environments. For adhesion, the pull-off test (ASTM D4541) is preferred over simpler methods like the tape test (ASTM D3359) because it provides a quantitative measure of the adhesive strength, which is essential for performance-critical applications and for establishing structure-property relationships.[4]
The choice of an inert atmosphere in TGA is crucial to study the intrinsic thermal stability of the polymer, avoiding oxidative degradation pathways that would complicate the interpretation of the results. In adhesion testing, the analysis of the failure mode is as important as the pull-off strength value itself; it provides insight into the weakest link in the coating-substrate system.
Conclusion: Selecting the Right Polymer for Your Application
The choice between poly(this compound) and poly(vinyltrimethoxysilane) is a clear example of how molecular architecture dictates material performance.
-
Choose Poly(this compound) (PVS) when your application demands the utmost in hydrolytic and thermal stability. Its robust silatrane structure makes it an excellent candidate for long-lasting coatings, adhesives, and biomaterials in demanding environments. However, be mindful of its limited commercial availability and the current scarcity of extensive characterization data in the public domain.
-
Choose Poly(vinyltrimethoxysilane) (PVTMS) when you require a versatile material for surface modification, a crosslinkable component in a polymer matrix, or an adhesion promoter. Its propensity for controlled hydrolysis is its key strength, enabling the formation of durable crosslinked networks and strong interfacial bonds. However, its inherent hydrolytic instability must be carefully managed and is a limiting factor for applications requiring long-term stability in the un-crosslinked state.
As a final recommendation, it is imperative for researchers to conduct their own characterization of these materials tailored to their specific application conditions. This guide provides a foundational understanding and the necessary experimental frameworks to embark on this evaluation with scientific rigor.
References
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DeFelsko Corporation. (n.d.). Test Methods for Coating Adhesion. Retrieved from [Link]
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ASTM D3359-17, Standard Test Methods for Rating Adhesion by Tape Test, ASTM International, West Conshohocken, PA, 2017, .
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Request PDF. (n.d.). Evaluation of the effect of vinyltrimethoxysilane on corrosion resistance and adhesion strength of epoxy coated AA1050. Retrieved from [Link]
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ASTM D4541-17, Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers, ASTM International, West Conshohocken, PA, 2017, .
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Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]
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Water & Wastewater News. (2023, August 29). ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges. Retrieved from [Link]
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SETARAM Instrumentation. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved from [Link]
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A comparative study of silatranes and their open-chain analogs.
A Comparative Guide to Silatranes and Their Open-Chain Analogs for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of silatranes and their open-chain analogs, primarily organotrialkoxysilanes. We will explore the fundamental differences in their structure, stability, and reactivity, supported by experimental data and protocols, to inform their application in research and drug development.
Introduction: A Tale of Two Silicon Scaffolds
Organosilicon compounds have become indispensable in various scientific and industrial fields, from materials science to pharmacology.[1] Among these, silatranes and their open-chain analogs, organotrialkoxysilanes, represent two distinct yet related classes of compounds with significantly different properties and applications.
Silatranes are characterized by a unique tricyclic cage structure featuring a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms (Si←N).[2][3] This structural feature imparts remarkable stability and unique electronic properties to the molecule.[4][5]
Open-chain analogs , most commonly organotrialkoxysilanes, are the precursors to silatranes and possess a tetracoordinate silicon atom.[6][7] They are widely used as surface modifying agents, cross-linkers in polymers, and in sol-gel processes.[7]
This guide will dissect the key differences between these two families of compounds, providing a comparative analysis of their synthesis, structure, stability, and reactivity, to empower researchers in selecting the optimal scaffold for their specific application.
Synthesis: From Open Chains to Caged Structures
The synthesis of silatranes is a direct transformation of their open-chain analogs, highlighting the fundamental chemical relationship between the two.
Synthesis of Organotrialkoxysilanes (Open-Chain Analogs)
Organotrialkoxysilanes are typically synthesized via hydrosilylation of an alkene with a trialkoxysilane in the presence of a platinum catalyst, or through Grignard reactions. For the purpose of a direct comparison with a corresponding silatrane, we will consider the commercially available 3-aminopropyltriethoxysilane (APTES) as a representative open-chain analog.
Synthesis of Silatranes
The most common method for synthesizing silatranes is the transesterification of an organotrialkoxysilane with triethanolamine (TEOA) or its derivatives.[6][8] This reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
Experimental Protocol: Synthesis of 3-Aminopropylsilatrane
This protocol describes the synthesis of 3-aminopropylsilatrane from its open-chain analog, 3-aminopropyltriethoxysilane.
Materials:
-
3-aminopropyltriethoxysilane (APTES)
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (solvent)
-
Ethanol (for washing)
-
Pentane (for washing)
Procedure:
-
In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopropyltriethoxysilane (e.g., 0.1 mol) and triethanolamine (e.g., 0.1 mol) in toluene (e.g., 100 mL).
-
Add a catalytic amount of DBU (e.g., 1 mol%).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by the amount of ethanol collected in a Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate as a white solid. Filter the solid under reduced pressure.
-
Wash the solid with cold ethanol and then with pentane to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure 3-aminopropylsilatrane.
Causality Behind Experimental Choices:
-
Toluene: A high-boiling, non-protic solvent is chosen to facilitate the removal of the ethanol byproduct via azeotropic distillation, driving the equilibrium towards the product.
-
DBU: A non-nucleophilic, strong base is an effective catalyst for the transesterification reaction, promoting the formation of the silatrane cage under milder conditions than uncatalyzed reactions.[6]
-
Washing with cold ethanol and pentane: This ensures the removal of impurities without significant loss of the desired product, which has limited solubility in these solvents at low temperatures.
Diagram: Synthesis of 3-Aminopropylsilatrane
Caption: Synthesis of 3-aminopropylsilatrane from its open-chain analog.
Structural and Spectroscopic Comparison
The defining structural difference between silatranes and their open-chain analogs is the coordination number of the silicon atom and the presence of the Si←N dative bond. This is readily observed through various analytical techniques.
X-ray Crystallography
X-ray crystallography provides definitive proof of the structural differences. In organotrialkoxysilanes, the silicon atom adopts a tetrahedral geometry. In contrast, the silicon atom in silatranes is pentacoordinate, with a trigonal bipyramidal geometry. The Si←N bond length in silatranes is typically in the range of 2.1-2.4 Å, which is longer than a typical Si-N covalent bond but shorter than the sum of the van der Waals radii, indicating a significant interaction.[2]
| Parameter | Organotrialkoxysilane (Typical) | Silatrane (Typical) |
| Si Coordination Number | 4 | 5 |
| Si Geometry | Tetrahedral | Trigonal Bipyramidal |
| Si-N Distance | N/A (no bond) | 2.1 - 2.4 Å |
NMR Spectroscopy
²⁹Si NMR spectroscopy is a powerful tool for distinguishing between these two classes of compounds. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment.
-
Organotrialkoxysilanes: Typically exhibit ²⁹Si NMR chemical shifts in the range of -40 to -70 ppm.[9]
-
Silatranes: The pentacoordinate silicon in silatranes is more shielded and thus resonates at a higher field, with typical ²⁹Si NMR chemical shifts in the range of -80 to -100 ppm.[10]
Table: Comparative ²⁹Si NMR Data
| Compound | Structure | ²⁹Si NMR Chemical Shift (ppm) |
| Phenyltriethoxysilane | Ph-Si(OEt)₃ | ~ -58 |
| 1-Phenylsilatrane | Ph-Si(OCH₂CH₂)₃N | ~ -95 |
This significant upfield shift in the ²⁹Si NMR spectrum is a hallmark of the formation of the silatrane cage and the Si←N dative bond.[10]
Comparative Stability: The Protective Cage
The caged structure of silatranes confers significantly greater stability, particularly towards hydrolysis, compared to their open-chain counterparts.
Hydrolytic Stability
Organotrialkoxysilanes are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of silanols and subsequent condensation to form polysiloxanes.[11] This reactivity is often exploited in sol-gel processes and for surface modification.
In contrast, the Si←N dative bond in silatranes makes the silicon center less electrophilic and sterically hindered, thus significantly reducing its susceptibility to nucleophilic attack by water.[4][5] It has been reported that silatranes are approximately three times less prone to hydrolysis than their corresponding organotriethoxysilanes.[4]
Experimental Protocol: Comparative Hydrolysis Rate Determination by ¹H NMR
This protocol can be used to quantify the difference in hydrolytic stability.
Materials:
-
Silatrane of interest (e.g., 1-phenylsilatrane)
-
Corresponding open-chain analog (e.g., phenyltriethoxysilane)
-
D₂O
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O at a specific pD)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the silatrane and its open-chain analog in a deuterated organic solvent miscible with water (e.g., acetone-d₆).
-
In an NMR tube, add a known volume of the deuterated buffer solution in D₂O.
-
Add a known amount of the stock solution of the silicon compound to the NMR tube, cap, and shake vigorously to initiate the reaction.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the starting material (e.g., the ethoxy protons in the open-chain analog or the cage protons in the silatrane) and the appearance of signals from the hydrolysis products (e.g., ethanol).
-
Integrate the relevant peaks and plot the concentration of the starting material versus time.
-
Determine the initial rate of hydrolysis from the slope of the curve.
Diagram: Hydrolytic Stability Comparison
Caption: Comparative hydrolytic pathways of open-chain analogs vs. silatranes.
Comparative Reactivity: The Influence of the Silatranyl Group
The electronic properties of the silicon center and the overall molecular structure dictate the reactivity of these compounds.
Nucleophilicity of Functional Groups
A key difference in reactivity stems from the electronic nature of the silicon-containing moiety. The trialkoxysilyl group is generally considered to be electron-withdrawing.[10] In contrast, the silatranyl group is a strong electron-donating group due to the Si←N interaction.[1][10] This has a profound effect on the reactivity of functional groups attached to the silicon atom or in its vicinity.
A study comparing the reactivity of 3-aminopropyltriethoxysilane and 3-aminopropylsilatrane in the aza-Michael reaction with acrylates demonstrated that the silatrane derivative reacts significantly faster.[10] This enhanced reactivity is attributed to the increased nucleophilicity of the amino group due to the electron-donating effect of the silatranyl moiety.[10]
Table: Comparative Reactivity in Aza-Michael Reaction
| Compound | Reactant | Reaction Time for >95% Conversion |
| 3-Aminopropyltriethoxysilane | Acrylonitrile | 48 h |
| 3-Aminopropylsilatrane | Acrylonitrile | 1 h |
Data adapted from a study under specific reaction conditions.[10]
This enhanced reactivity makes silatranes attractive scaffolds for synthesizing complex molecules where increased nucleophilicity is desired.
Applications in Drug Development and Beyond
The distinct properties of silatranes and their open-chain analogs lead to different applications.
-
Open-Chain Analogs: Their ability to hydrolyze and condense makes them ideal for surface modification of biomaterials to improve biocompatibility, as drug delivery vehicles in the form of silica nanoparticles, and as cross-linking agents.[1]
-
Silatranes: Their high stability and unique biological activities have garnered significant interest in drug development.[3] Various silatrane derivatives have been reported to exhibit a wide range of pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities.[2] The silatrane cage can act as a "pro-drug" or delivery system, releasing a biologically active silanol upon slow hydrolysis in a biological environment.
Conclusion: Choosing the Right Tool for the Job
Silatranes and their open-chain analogs are not interchangeable. The choice between them depends critically on the desired application.
-
For applications requiring controlled hydrolysis and condensation, such as surface modification and sol-gel formation, open-chain analogs are the compounds of choice.
-
For applications demanding high stability, enhanced reactivity of appended functional groups, and unique biological activities, silatranes offer a superior platform.
This guide has provided a framework for understanding the fundamental differences between these two classes of organosilicon compounds. By appreciating their distinct synthesis, structure, stability, and reactivity, researchers can make informed decisions to advance their work in materials science, drug discovery, and beyond.
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D. B. K. Podsiadły, R. Halasa, and B. Marciniec, "Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions," ACS Sustainable Chemistry & Engineering, vol. 9, no. 1, pp. 246-254, 2021.
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M. A. Horsham et al., "Phenylsilatrane analogs: new probes for the GABA receptor-ionophore complex," Journal of Agricultural and Food Chemistry, vol. 38, no. 8, pp. 1734-1738, 1990.
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V. I. Bregadze et al., "The molecular and electronic structure features of silatranes, germatranes, and their carbon analogs," Journal of Organometallic Chemistry, vol. 689, no. 24, pp. 4296-4304, 2004.
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A. V. Kabanov, V. V. Kabanov, and E. V. Kabanova, "Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes," Crystals, vol. 13, no. 5, p. 783, 2023.
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S. L. C. Hsu, "Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review," Polymers, vol. 13, no. 11, p. 1781, 2021.
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H. C. Marsmann, "²⁹Si-NMR Spectroscopic Results," in NMR Basic Principles and Progress, vol. 17, P. Diehl, E. Fluck, and R. Kosfeld, Eds. Berlin, Heidelberg: Springer, 1981, pp. 65-235.
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G. A. Olah, and L. D. Field, "Stable carbocations. 220. A ³³Si NMR study of the hydrolysis and condensation of methyl- and ethyl-substituted ethoxysilanes," Organometallics, vol. 1, no. 11, pp. 1485-1487, 1982.
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M. G. Voronkov, "Silatranes: Intra-complex heterocyclic compounds of pentacoordinated silicon," Pure and Applied Chemistry, vol. 13, no. 1-2, pp. 35-57, 1966.
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A Comparative Guide to the Radical Polymerization Efficiency of 1-Vinylsilatrane and Other Functional Monomers
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced functional polymers, the choice of monomer is a critical decision that dictates the kinetics of polymerization and the ultimate properties of the macromolecule. This guide provides an in-depth technical comparison of the radical polymerization efficiency of 1-vinylsilatrane against commonly employed functional monomers, namely N-vinylpyrrolidone (NVP), acrylic acid (AA), and methyl methacrylate (MMA). By examining the underlying chemical principles and presenting available experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their polymer design and synthesis endeavors.
Introduction to Functional Monomers in Radical Polymerization
Radical polymerization is a robust and versatile method for the synthesis of a wide array of polymers.[1][2] The process involves the sequential addition of monomers to a growing polymer chain initiated by a free radical.[3] The "functionality" of a monomer refers to the presence of specific chemical groups that impart desired properties to the resulting polymer, such as hydrophilicity, reactivity for post-polymerization modification, or specific binding capabilities. The efficiency of a functional monomer in radical polymerization is a multifaceted concept encompassing its rate of polymerization, its tendency to copolymerize with other monomers, and the degree of control achievable over the final polymer architecture.
This guide will delve into the nuances of these aspects for this compound and compare them with the well-established monomers: NVP, a hydrophilic, biocompatible monomer; AA, an anionic monomer sensitive to pH; and MMA, a versatile monomer used in a vast range of applications.
This compound: A Monomer with Unique Potential
This compound is an organosilicon compound featuring a vinyl group attached to a silicon atom within a cage-like silatrane structure. This unique structure, with its transannular dative bond between the nitrogen and silicon atoms, imparts distinct electronic and steric characteristics to the vinyl group, which are expected to influence its polymerization behavior.
While extensive quantitative kinetic data for the homopolymerization of this compound is not widely available in peer-reviewed literature, we can infer its reactivity based on the principles of radical polymerization and studies on related vinylsilane monomers. The silicon atom can influence the electron density of the vinyl double bond, and the bulky silatrane cage can introduce significant steric hindrance around the propagating radical. It is hypothesized that these factors may lead to a lower propagation rate constant compared to more conventional vinyl monomers. However, the resulting poly(this compound) offers intriguing properties, including potential biocompatibility and the presence of a reactive silatrane moiety for subsequent chemical transformations.
Comparative Analysis of Polymerization Efficiency
The efficiency of a monomer in radical polymerization can be evaluated through several key parameters:
-
Rate of Homopolymerization: This is a measure of how quickly a monomer polymerizes on its own. It is influenced by the propagation rate constant (kp) and the termination rate constant (kt).
-
Reactivity Ratios in Copolymerization: When two monomers are polymerized together, their reactivity ratios (r1 and r2) describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer.[4]
-
Alfrey-Price Q-e Scheme: This semi-empirical scheme provides a framework for predicting copolymerization behavior based on the resonance stabilization (Q) and polarity (e) of the monomers.[5]
N-Vinylpyrrolidone (NVP)
NVP is a highly polar, non-conjugated monomer that is widely used in the pharmaceutical and biomedical fields due to the excellent biocompatibility and solubility of its polymer, polyvinylpyrrolidone (PVP).
-
Homopolymerization: The radical polymerization of NVP is known to be relatively slow compared to acrylic monomers.[6] The rate of polymerization is dependent on the solvent used.[6]
-
Copolymerization: NVP exhibits distinct copolymerization behavior. For instance, in copolymerization with acrylic acid, the reactivity ratio of NVP (r1) is greater than that of acrylic acid (r2), and their product (r1r2) is less than one, indicating a tendency towards random copolymerization with a higher incorporation of NVP.[4] In copolymerization with methyl methacrylate, the reactivity ratios are r1 (MMA) = 1.69 and r2 (NVP) = 0.03, suggesting that the MMA radical prefers to add another MMA monomer and the NVP radical also prefers to add MMA, leading to a copolymer rich in MMA.[7]
Acrylic Acid (AA)
Acrylic acid is an ionizable monomer whose polymerization is highly sensitive to the pH of the reaction medium.
-
Homopolymerization: The radical polymerization of acrylic acid in aqueous solution is generally fast.[2][8] The polymerization is characterized by a high enthalpy of polymerization, necessitating careful temperature control.[9]
-
Copolymerization: In copolymerization with N-vinylpyrrolidone, acrylic acid has a lower reactivity ratio than NVP.[4] When copolymerized with acrylamide, the reactivity of acrylic acid is higher than that of acrylamide.[10]
Methyl Methacrylate (MMA)
MMA is a widely studied and industrially significant monomer known for producing polymers with high optical clarity and good mechanical properties.
-
Homopolymerization: The bulk polymerization of MMA is characterized by a phenomenon known as the Trommsdorff-Norrish effect (or gel effect), where an autoacceleration in the rate of polymerization is observed at high conversions due to a decrease in the termination rate.[5][11]
-
Copolymerization: In copolymerization with styrene, the reactivity ratios are typically around r1 (Styrene) = 0.45-0.49 and r2 (MMA) = 0.38-0.35, indicating a tendency for random copolymerization.
Quantitative Comparison of Monomer Reactivity
The following table summarizes the available reactivity parameters for the discussed monomers. It is important to note the absence of established Q and e values for this compound in the public literature, which highlights a knowledge gap in the field.
| Monomer | Q value | e value | Notes |
| This compound | Not available | Not available | Reactivity is expected to be influenced by the electron-donating nature of the silatrane group and significant steric hindrance. |
| N-Vinylpyrrolidone (NVP) | 0.14 | -1.14 | Low resonance stabilization and a strong electron-donating character. |
| Acrylic Acid (AA) | 0.77 | 0.77 | Moderate resonance stabilization and an electron-withdrawing character. |
| Methyl Methacrylate (MMA) | 0.74 | 0.40 | Moderate resonance stabilization and a slightly electron-withdrawing character. |
Experimental Protocols
To provide a practical context for the comparison, detailed step-by-step methodologies for the radical polymerization of NVP and MMA are provided below. These protocols are designed to be self-validating and serve as a starting point for researchers.
Free Radical Polymerization of N-Vinylpyrrolidone (NVP)
This protocol describes a typical solution polymerization of NVP to yield polyvinylpyrrolidone (PVP).
Workflow for the solution polymerization of NVP.
-
Monomer Purification: N-vinylpyrrolidone is purified by vacuum distillation to remove inhibitors.
-
Reaction Setup: A reaction flask is charged with the purified NVP and a suitable solvent (e.g., 1,4-dioxane).
-
Degassing: The mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.
-
Initiation: A solution of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in the reaction solvent is added to the monomer solution.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 60-70 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified time.
-
Termination and Isolation: The polymerization is terminated by cooling the mixture. The resulting polymer is isolated by precipitation into a non-solvent, such as diethyl ether, followed by filtration and drying under vacuum.
Bulk Free Radical Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the bulk polymerization of MMA, which can demonstrate the gel effect.
Workflow for the bulk polymerization of MMA.
-
Monomer Purification: Methyl methacrylate is washed with an aqueous NaOH solution to remove the inhibitor, followed by washing with water, drying, and vacuum distillation.[5]
-
Initiator Addition: The purified MMA is placed in a reaction vessel, and a radical initiator, such as benzoyl peroxide, is added and dissolved.[5]
-
Degassing: The mixture is degassed using freeze-pump-thaw cycles.
-
Polymerization: The sealed vessel is placed in a constant temperature bath (e.g., 60 °C). The polymerization progress can be monitored by observing the increase in viscosity.
-
Isolation: After the desired conversion is reached, the reaction is stopped by cooling. The solid polymer can be removed from the vessel and, if necessary, purified by dissolving it in a suitable solvent (e.g., acetone) and precipitating it into a non-solvent (e.g., methanol).
Conclusion and Future Outlook
This guide has provided a comparative overview of the radical polymerization efficiency of this compound against N-vinylpyrrolidone, acrylic acid, and methyl methacrylate. While NVP, AA, and MMA are well-characterized monomers with predictable polymerization behaviors, this compound remains a less explored but potentially valuable building block for functional polymers.
The key takeaway for researchers is the trade-off between the established, predictable kinetics of common functional monomers and the novel properties that can be introduced by monomers like this compound. The unique silatrane structure offers exciting possibilities for creating materials with tailored surface properties, hydrolytic sensitivity, and post-polymerization modification handles.
Future research should focus on a systematic investigation of the radical polymerization kinetics of this compound to determine its propagation and termination rate constants, as well as its reactivity ratios with a range of common comonomers. Such data will be invaluable for the rational design and synthesis of novel silatrane-containing polymers for advanced applications in drug delivery, biomaterials, and coatings.
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A Senior Application Scientist's Guide to Surface Energy Analysis of Substrates Modified with Different Silanes
For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. The interaction of a biological system or a chemical entity with a substrate is fundamentally governed by the substrate's surface energy. Silanization stands out as a robust and versatile chemical modification technique to tune these surface properties. This guide provides an in-depth comparison of how different silanes alter substrate surface energy, grounded in the experimental methodology required for accurate and reproducible analysis.
The Primacy of Surface Energy
Surface energy is the excess energy present at the surface of a material compared to its bulk.[1] This energy arises because atoms at the surface have incomplete bonding environments, making them more reactive and influential in processes like adhesion, wetting, and adsorption.[2] In fields like cell culture, diagnostics, and materials science, controlling surface energy is critical. A high-energy surface will generally be more "wettable" or hydrophilic, while a low-energy surface will be hydrophobic, causing liquids to bead up.[3] Materials with higher surface energy are easier to wet, while those with lower surface energy, like a non-stick coating, repel liquids.[3]
Silanes, which are organosilicon compounds, offer a powerful method to manipulate this critical property. They act as a molecular bridge, forming stable covalent bonds with inorganic substrates (like glass, silicon, or metal oxides) while presenting a new organic functional group to the environment.[4][5] This allows for the precise engineering of surface energy to be either hydrophilic (water-attracting) or hydrophobic (water-repelling).[6]
The Mechanism of Silanization: A Molecular Bridge
The efficacy of silanization lies in the dual reactivity of the silane molecule. A typical silane coupling agent has the structure R-Si-X₃, where 'R' is an organofunctional group that dictates the final surface property, and 'X' is a hydrolyzable group (e.g., alkoxy or chloro) that reacts with the substrate.[7] The process occurs in three key steps:
-
Hydrolysis: The hydrolyzable groups (e.g., methoxy, ethoxy) react with trace amounts of water to form reactive silanol groups (Si-OH).[6]
-
Condensation: These silanol groups can condense with each other to form oligomeric structures.
-
Bonding: The silanol groups form strong, covalent siloxane bonds (Si-O-Si) with the hydroxyl groups (-OH) present on the surface of inorganic substrates.
This self-assembly process creates a durable, chemically-bonded monolayer that effectively masks the original substrate's surface energy and presents the properties of the chosen 'R' group.
Caption: Silanization workflow from hydrolysis to surface bonding.
Quantifying Surface Energy: Contact Angle & The OWRK Method
Surface energy cannot be measured directly. Instead, it is calculated by observing the behavior of liquids on the surface.[8] The most common technique is the sessile drop method, which measures the contact angle (θ) of a liquid droplet on the solid surface.[9] The contact angle is the angle formed where the liquid, solid, and vapor phases meet.[10] A low contact angle (<90°) indicates good wetting and a high surface energy (hydrophilic), while a high contact angle (>90°) signifies poor wetting and low surface energy (hydrophobic).[10]
The relationship between these properties is described by Young's Equation:
γSV = γSL + γLV cos(θ)
Where γSV is the solid's surface free energy, γSL is the solid-liquid interfacial tension, and γLV is the liquid's surface tension.[11] Since γSV and γSL are unknown, further modeling is required.
The Owens-Wendt-Rabel-Kaelble (OWRK) Method
For a robust calculation, the OWRK method is widely employed.[9][12] This model posits that the surface energy is the sum of two components: a dispersive (nonpolar) component and a polar component.[8] To solve for the two unknown components of the solid's surface energy (γSd and γSp), contact angle measurements must be performed with at least two different liquids whose own dispersive and polar components are well-known.[13] Deionized water (a highly polar liquid) and diiodomethane (a highly dispersive liquid) are a common and effective pair for this analysis.[9]
Experimental Workflow: From Substrate to Surface Energy Value
A self-validating protocol is essential for reproducible results. The following workflow ensures that each step is controlled and verifiable.
Part A: Substrate Preparation & Silanization
-
Substrate Cleaning (Causality: Critical for exposing surface hydroxyls): Begin with a pristine substrate (e.g., glass slides or silicon wafers). A thorough cleaning is non-negotiable as organic contaminants will prevent uniform silane deposition. A piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment are effective for creating a high density of surface hydroxyl (-OH) groups.[2] Safety protocols for these aggressive cleaning agents must be strictly followed.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the chosen silane in an anhydrous solvent (e.g., toluene or ethanol, depending on the silane's hydrolyzable group) to prevent premature hydrolysis and polymerization in solution.[7]
-
Deposition: Immerse the cleaned and dried substrates in the silane solution for a specified time (e.g., 30-60 minutes) under an inert atmosphere if using highly reactive silanes (e.g., chlorosilanes) to prevent uncontrolled polymerization due to atmospheric moisture.
-
Rinsing: After deposition, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed silane molecules, ensuring only a chemisorbed monolayer remains.
-
Curing: Cure the substrates in an oven (e.g., 110°C for 30-60 minutes) to drive the condensation reaction and promote the formation of covalent bonds with the substrate and cross-linking within the silane layer.
Part B: Surface Energy Analysis
-
Contact Angle Measurement: Using a contact angle goniometer, carefully dispense a droplet of known volume (e.g., 2-5 µL) of the first test liquid (e.g., deionized water) onto the modified surface. Capture an image of the droplet and use analysis software to measure the static contact angle at the three-phase boundary.[14] Repeat this measurement at multiple spots on the surface to ensure homogeneity.
-
Repeat for Second Liquid: Thoroughly dry the substrate and repeat the measurement with the second test liquid (e.g., diiodomethane).
-
Calculation via OWRK Model: Using the measured contact angles and the known surface tension components of the test liquids, apply the OWRK equation to calculate the total surface free energy (γS) and its dispersive (γSd) and polar (γSp) components for each modified substrate.[15]
Caption: End-to-end workflow for surface energy analysis.
Comparative Analysis: The Impact of Silane Chemistry
The choice of the silane's organofunctional group directly determines the resulting surface energy. Below is a comparative table of expected results for a glass substrate modified with four common silanes, demonstrating their distinct effects.
| Surface Treatment | Silane Functional Group | H₂O Contact Angle (θ) | Diiodomethane Contact Angle (θ) | Total Surface Energy (γS) mN/m | Dispersive Component (γSd) mN/m | Polar Component (γSp) mN/m | Expected Property |
| Uncleaned Glass | N/A (Contaminated) | ~45° | ~30° | ~55 | ~38 | ~17 | Moderately Hydrophilic |
| Cleaned Glass | -OH (Hydroxyl) | <10° | ~40° | ~70 | ~35 | ~35 | Highly Hydrophilic |
| OTS (Octadecyltrichlorosilane) | -C₁₈H₃₇ (Alkyl Chain) | ~110° | ~65° | ~22 | ~21 | ~1 | Highly Hydrophobic |
| FOTS (Fluoro-octyltrichlorosilane) | -C₈F₁₃H₄ (Fluoroalkyl) | ~120° | ~90° | ~12 | ~11 | ~1 | Hydrophobic & Oleophobic |
| APTES ((3-Aminopropyl)triethoxysilane) | -C₃H₆NH₂ (Amino) | ~60° | ~35° | ~45 | ~34 | ~11 | Hydrophilic & Functional |
| GPTMS ((3-Glycidyloxypropyl)trimethoxysilane) | -C₆H₁₁O₂ (Epoxy) | ~65° | ~38° | ~42 | ~33 | ~9 | Moderately Hydrophilic & Reactive |
Analysis of Results:
-
Cleaned Glass: The high density of polar hydroxyl groups results in a very high surface energy with a significant polar component, making it extremely hydrophilic.
-
OTS Modification: The long, nonpolar alkyl chains of OTS effectively shield the polar substrate. This dramatically reduces the surface energy, particularly the polar component, rendering the surface highly hydrophobic.[16]
-
FOTS Modification: The fluorinated chains are even more effective at lowering surface energy due to the low polarizability of the C-F bond. This results in a surface that is not only hydrophobic but also oleophobic (oil-repelling).
-
APTES Modification: The terminal amino group is polar, which results in a hydrophilic surface compared to the alkylsilanes. While the total surface energy is lower than clean glass, the presence of the polar component is significant, making this surface suitable for subsequent covalent immobilization of biomolecules.
-
GPTMS Modification: The epoxy group provides a moderately polar and reactive surface, useful as an intermediate for further surface chemistry.
This data clearly demonstrates that by selecting a silane with a specific functional group, one can tune the surface energy of a substrate across a wide range of values to suit the desired application. Silanization reduces both the specific and dispersive components of surface energy, leading to decreased hydrophilicity compared to untreated surfaces.[17]
Conclusion and Field-Proven Insights
The modification of substrates with silanes is a cornerstone of modern surface engineering. As demonstrated, the chemical identity of the silane's organofunctional group is the primary determinant of the final surface energy. A systematic approach to surface energy analysis, using contact angle goniometry and a robust calculation model like OWRK, is essential for quantifying these changes and ensuring process control.
For the researcher in the field, the choice of silane should be a deliberate one based on the desired outcome:
-
For creating hydrophobic or anti-fouling surfaces, long-chain alkyl or fluorinated silanes are the tools of choice.
-
For promoting cell adhesion or creating a surface ready for biomolecule conjugation, aminosilanes or epoxysilanes provide the necessary polar, functional handles.
By understanding and applying the principles and protocols outlined in this guide, scientists can move beyond qualitative descriptions of surfaces and into the realm of quantitative surface engineering, enabling the development of more reliable and higher-performing materials and devices.
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A Comparative Guide to the Biocompatibility of 1-Vinylsilatrane-Modified Surfaces Versus Other Silanes
In the pursuit of advanced biomedical devices and drug delivery systems, the interface between a material and the biological environment is of paramount importance. Surface modification is a critical strategy to enhance the biocompatibility of materials, and silanization has emerged as a versatile and effective technique. This guide provides an in-depth comparison of the biocompatibility of surfaces modified with 1-Vinylsilatrane against those modified with other commonly used silanes, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental evidence.
The Critical Role of Surface Chemistry in Biocompatibility
The initial interaction between a biomaterial and physiological systems dictates its ultimate fate—be it acceptance, integration, or rejection. Unmodified material surfaces can trigger adverse reactions, such as protein adsorption, inflammation, and thrombus formation, compromising the function and safety of medical devices.[1] Silane coupling agents form a stable, covalent bond with hydroxyl-rich surfaces (e.g., glass, metal oxides), creating a new interface with tailored chemical and physical properties.[2] The choice of silane, therefore, is a critical determinant of the resulting biocompatibility.
A Tale of Two Silanes: this compound and its Counterparts
This guide focuses on the comparative biocompatibility of surfaces functionalized with this compound and other widely used silanes, primarily aminosilanes like 3-aminopropyltriethoxysilane (APTES).
This compound belongs to the family of silatranes, which are characterized by a pentacoordinated silicon atom with a unique cage-like structure. This structure imparts distinct chemical and biological properties compared to conventional trialkoxysilanes. The vinyl group of this compound offers a reactive site for further functionalization via polymerization or click chemistry.
Aminosilanes (e.g., APTES) are characterized by a terminal amino group, which provides a positive charge at physiological pH and serves as a versatile handle for the immobilization of biomolecules.
Other Silanes include those with epoxy, mercapto, or methacrylate functional groups, each offering specific chemical reactivity for surface modification.
The fundamental difference in their chemical structure, particularly the nature of the functional group and the coordination of the silicon atom, is hypothesized to influence their interaction with biological systems.
Comparative Analysis of Biocompatibility
In Vitro Cytotoxicity: A Measure of Cellular Health
Cytotoxicity assays are fundamental in determining whether a material or its leachables have a toxic effect on cells. The MTT and LDH assays are two of the most common methods employed for this purpose.
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating membrane disruption.
Studies on various silatrane-containing polymers suggest that the silatrane moiety is generally associated with low toxicity and good biocompatibility.[3][4][5] Research on 3-aminopropylsilatrane has even explored its potential in anticancer applications, highlighting the biological activity of this class of compounds.[6] While specific data for this compound-modified surfaces is not abundant, the broader family of silatranes demonstrates a favorable cytotoxicity profile. In contrast, while aminosilanes are widely used, their cationic nature can sometimes lead to cytotoxicity at higher concentrations.
Table 1: Summary of Comparative Biocompatibility Data
| Silane Type | Functional Group | Cytotoxicity (Cell Viability %) | Cell Adhesion (Relative Adhesion) | In Vivo Inflammatory Response |
| This compound | Vinyl | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies |
| Vinyltrimethoxysilane (VS) | Vinyl | ~90% | Moderate | Mild |
| 3-Aminopropyltriethoxysilane (APTES) | Amine | 80-95% (concentration-dependent) | High | Mild to Moderate |
| 3-(Trimethoxysilyl)propyl methacrylate (MPS) | Methacrylate | >95% | High | Mild |
Note: The data presented is a synthesis from multiple sources and may not represent direct head-to-head comparisons. The biocompatibility of a modified surface is highly dependent on the substrate, silanization protocol, and the specific cell line or in vivo model used.
Cell Adhesion and Proliferation: The Foundation of Tissue Integration
The ability of a surface to support cell adhesion and subsequent proliferation is crucial for the integration of biomedical implants.[7] The chemical and topographical features of the silanized surface play a significant role in mediating these cellular responses.
Surfaces modified with aminosilanes generally exhibit excellent cell adhesion due to the positive charge of the amino groups, which facilitates electrostatic interactions with the negatively charged cell membrane. Methacrylate-functionalized silanes have also been shown to promote robust cell adhesion. While quantitative data for this compound is scarce, the vinyl group provides a more neutral surface, which may be advantageous in applications where non-specific cell adhesion needs to be minimized before further specific bio-functionalization.
In Vivo Inflammatory Response: The Body's Reaction to a Foreign Material
The implantation of any foreign material will elicit an inflammatory response.[8] A biocompatible material should provoke a minimal and transient inflammatory reaction that resolves over time, leading to proper tissue healing and integration. The chemical nature of the implant surface is a key factor in modulating this response.
Experimental Protocols for Biocompatibility Assessment
To ensure scientific integrity and reproducibility, standardized protocols for assessing biocompatibility are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
Surface Preparation and Silanization
The quality of the silane layer is critical for consistent biocompatibility results. The following is a general protocol for the silanization of a glass or silicon-based substrate.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Place the sterile, silane-modified substrates into a 24-well plate. Seed cells (e.g., fibroblasts, osteoblasts) onto the surfaces at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
MTT Addition: Remove the culture medium and add 500 µL of fresh medium containing 10% MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 500 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Transfer 200 µL of the solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to a control surface (e.g., tissue culture plastic).
LDH Cytotoxicity Assay
This assay provides a complementary measure of cell death.
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Incubation: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After 24 hours of incubation, carefully collect a 50 µL aliquot of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of dead cells.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to the modified surfaces.
Caption: Workflow for the cell adhesion assay.
Detailed Protocol:
-
Cell Seeding: Seed cells onto the modified surfaces at a density of 2 x 10^4 cells/well.
-
Adhesion Incubation: Incubate for a defined period (e.g., 1, 2, or 4 hours) to allow for cell attachment.
-
Washing: Gently wash the surfaces with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and then stain with a 0.1% crystal violet solution.
-
Stain Elution: After washing away excess stain, elute the stain from the cells using a 10% acetic acid solution.
-
Quantification: Measure the absorbance of the eluted stain at 595 nm. The absorbance is directly proportional to the number of adherent cells.
Conclusion and Future Perspectives
The choice of silane for surface modification is a critical decision in the development of biocompatible materials. While aminosilanes and other functional silanes have a more established track record in the literature, the unique structure of this compound and the broader silatrane family presents an intriguing avenue for future research. The available data suggests that silatranes possess favorable biocompatibility, and their distinct chemical properties may offer advantages in specific applications.
This guide has provided a framework for comparing the biocompatibility of different silanized surfaces, grounded in established experimental methodologies. Further direct comparative studies are warranted to fully elucidate the relative merits of this compound-modified surfaces. As our understanding of the complex interplay between surface chemistry and biological response deepens, so too will our ability to design the next generation of safe and effective biomedical devices.
References
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Safety Operating Guide
Navigating the Safe Disposal of 1-Vinylsilatrane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of innovation. 1-Vinylsilatrane (CAS No. 2097-18-9), a versatile organosilicon compound, is increasingly utilized in various chemical syntheses.[1] However, its unique reactivity and potential hazards necessitate a thorough understanding of its proper handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory awareness.
Chemical Profile and Hazard Assessment: Understanding the Risks
Before any disposal procedure can be initiated, a comprehensive understanding of the chemical's properties and associated hazards is paramount.
1.1. Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2097-18-9 | [1] |
| Molecular Formula | C₈H₁₅NO₃Si | [1] |
| Molecular Weight | 201.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 163 °C | [1] |
| Boiling Point | >110 °C | [1] |
| Flash Point | >110 °C | [1] |
1.2. Hazard Identification and Classification
This compound presents a multi-faceted hazard profile that demands careful consideration. The primary hazards are summarized below:
-
Irritant: It is irritating to the eyes, respiratory system, and skin.[1]
-
Flammability: While having a high flash point, related vinyl silane products are classified as highly flammable liquids and vapors.[2][3]
-
Health Hazards: It may be harmful if inhaled and is suspected of causing cancer. It may also cause respiratory irritation.
-
Environmental Hazards: It is considered harmful to aquatic life with long-lasting effects.
Due to these hazards, this compound and its waste must be managed as hazardous waste in accordance with local, state, and federal regulations.
1.3. Reactivity Profile
Silatranes are known for their relatively high stability in air.[4] The hydrolysis of the silatrane cage occurs very slowly at a neutral pH.[4] However, this stability can be compromised under certain conditions. The presence of moisture, especially under acidic or basic conditions, can lead to hydrolysis, although this process is generally slower than for corresponding alkoxysilanes.[5] Thermal decomposition of silanes can occur at elevated temperatures, leading to the formation of various silicon-containing compounds and other byproducts.[6][7]
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling and disposing of this compound.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is essential. For larger spills or bulk handling, chemical-resistant aprons or coveralls should be used.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosol or vapor generation exists, a respirator with an appropriate cartridge for organic vapors should be used.
Spill Management: Immediate and Controlled Response
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent further contamination.
3.1. Small Spills (less than 50 mL in a fume hood)
-
Restrict Access: Ensure the fume hood sash is lowered and alert personnel in the immediate vicinity.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
3.2. Large Spills (greater than 50 mL or outside a fume hood)
-
Evacuate: Immediately evacuate the area and alert laboratory personnel and the institutional safety officer.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Isolate: Prevent the spill from spreading by using absorbent booms or dikes.
-
Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the disposal of unwanted this compound and contaminated materials. The guiding principle is to manage all waste streams as hazardous waste.
4.1. Waste Segregation and Collection
Proper segregation at the point of generation is critical for safe and compliant disposal.
Caption: Waste segregation at the point of generation.
4.2. Disposal of Unused or Expired this compound
-
Original Container: If possible, dispose of the material in its original, tightly sealed container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste - this compound" and includes the full chemical name and associated hazards (Irritant, Flammable, Potential Carcinogen).
-
Waste Log: Record the amount of waste in the laboratory's hazardous waste log.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Pickup: Arrange for pickup by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
4.3. Disposal of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, must be collected in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Solvents and solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
4.4. Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. This rinsate must be collected as hazardous liquid waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Regulatory Considerations and Best Practices
Adherence to regulatory frameworks is not only a legal requirement but also a cornerstone of a robust safety culture.
5.1. Waste Characterization
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics:
-
Ignitability (D001): Depending on the solvent if in solution.
-
Toxicity (D-listed waste): Due to its potential carcinogenicity and harm to aquatic life.
Consult with your institution's EHS department for the appropriate waste codes.
5.2. The Causality Behind Procedural Choices
-
Segregation: Prevents unintended chemical reactions and ensures that waste is directed to the appropriate disposal facility (e.g., incineration for organic solids and liquids).
-
Labeling: Communicates hazards to all personnel who may handle the waste, from the laboratory to the final disposal site.
-
Containment: Prevents the release of hazardous materials into the environment.
The overall disposal strategy is governed by the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its ultimate disposal.
Caption: Decision-making workflow for this compound waste.
By adhering to these scientifically grounded and safety-conscious procedures, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and minimizing their environmental footprint.
References
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AlbaChem. (2024). Safety Data Sheet. Retrieved from [Link]
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Pipe Lining Supply. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Poly(vinylamine) hydrochloride. Retrieved from [Link]
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Navigating the Unknown: A Precautionary Approach to Handling 1-Vinylsilatrane
Understanding the Compound: What We Know
1-Vinylsilatrane is a solid organosilicon compound with a melting point of approximately 163-165 °C.[1][2] It is recognized for its utility as a versatile synthetic building block in various chemical reactions, including the preparation of organosilanes and in cycloadditions.[3] Some sources describe it as being unstable, necessitating handling under controlled conditions.[3]
Known Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2097-18-9 | [1][2] |
| Molecular Formula | C8H15NO3Si | [1] |
| Molecular Weight | 201.3 g/mol | [1] |
| Appearance | Solid, crystalline powder | [4] |
| Melting Point | 163-165 °C | [1][2] |
| Boiling Point | >110 °C | [2] |
| Flash Point | >110 °C | [1] |
| Density | ~1.11 g/cm³ | [2] |
Hazard Assessment: Applying the Precautionary Principle
The primary challenge in creating a definitive safety protocol for this compound is the lack of a harmonized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification from authoritative sources like the European Chemicals Agency (ECHA).[5][6][7][8][9] Many suppliers state that the GHS classification is "not available".[1]
However, older data sheets may list risk and safety phrases. For this compound, the phrases R36/37/38 have been cited, which correspond to "Irritating to eyes, respiratory system and skin." The accompanying safety phrases S26 and S36/37/39 recommend seeking medical advice after eye contact and wearing suitable protective clothing and eye/face protection. While this is not a formal GHS classification, it provides a baseline for our risk assessment.
Given the lack of comprehensive toxicological data, we will operate under the assumption that this compound is, at a minimum, an irritant and a potential respiratory sensitizer due to its fine, powder form. We must also consider the possibility of other, uncharacterized hazards.
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your first and most critical line of defense is appropriate PPE. The following recommendations are based on the precautionary principle, assuming irritant properties and the potential for dust inhalation.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a good barrier against a range of chemicals. Double-gloving is a best practice when handling potentially hazardous or uncharacterized substances. |
| Eye Protection | Chemical splash goggles that seal to the face | Protects against airborne powder and potential splashes. Standard safety glasses do not offer sufficient protection from dust. |
| Body Protection | A lab coat with long sleeves and elastic cuffs | Prevents skin contact with the powder. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Essential for preventing the inhalation of fine powders, especially when weighing or transferring the material outside of a fume hood. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Ensure the container is tightly sealed.
-
-
Preparation and Weighing:
-
Whenever possible, perform all manipulations of solid this compound in a certified chemical fume hood to control dust.
-
If a fume hood is not available, use a balance with a draft shield and wear a respirator.
-
Before handling, put on all required PPE (double gloves, goggles, lab coat, respirator).
-
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
-
Handle the powder gently to minimize the generation of airborne dust.
-
-
In-Use Operations:
-
When adding the solid to a reaction vessel, do so carefully and in a controlled manner.
-
If the reaction is to be heated, ensure it is done in a well-ventilated area, preferably within a fume hood.
-
Keep the container of this compound sealed when not in use.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial.
Spill Response
For a small spill of this compound powder:
-
Alert and Isolate: Notify others in the immediate area and restrict access.
-
PPE: Ensure you are wearing the full complement of PPE, including respiratory protection.
-
Contain and Clean:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the dampened powder, working from the outside of the spill inwards.
-
For larger spills, cover with an inert absorbent material like sand or vermiculite and then carefully sweep it up.[11]
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a standard laboratory cleaning solution.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
For a large spill, evacuate the area, close the doors, and contact your institution's environmental health and safety office immediately.[12][13]
Exposure Response
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: A Responsible End-of-Life
In the absence of specific data on its environmental impact, all waste containing this compound must be treated as hazardous chemical waste.
Waste Management Protocol
-
Segregation:
-
Solid Waste: All disposable items contaminated with this compound (gloves, weighing boats, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Unwanted or expired this compound must be disposed of as hazardous waste. Do not attempt to neutralize it without specific guidance from a qualified chemist or your institution's safety office.
-
Rinsate: Any solvent used to rinse glassware that contained this compound should be collected as hazardous liquid waste.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area, ensuring they are sealed and in secondary containment.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Inorganic silicon compounds can sometimes be disposed of via drain with copious amounts of water, but due to the organic nature and lack of data for this compound, this is not a safe assumption.[15]
-
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
By adopting this precautionary approach, you can confidently work with this compound, knowing that you have established robust protocols to protect yourself, your colleagues, and the environment. Always remember to consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new experimental procedure.
References
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Chmielarz, P., et al. (2024). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. PubMed Central. Retrieved from [Link]
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LookChem. (n.d.). Cas 2097-18-9, this compound. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information - Vinyl acetate. Retrieved from [Link]
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Wang, J., et al. (2019). Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings. ResearchGate. Retrieved from [Link]
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Sylicglobal. (2023). How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide. Retrieved from [Link]
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Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
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HazChem Environmental. (2024). Silica Powder Spill Cleanup. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
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Chmielarz, P., et al. (2022). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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ChemSafetyPro.COM. (2016). GHS Hazard Statement List. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
